2-Amino-5-chloro-3-methylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-chloro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCJCBRHZCQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-5-chloro-3-methylbenzaldehyde: Synthesis, Properties, and Applications in Advanced Chemical Manufacturing
An In-Depth Technical Guide for Chemical Professionals
Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-chloro-3-methylbenzaldehyde, a pivotal chemical intermediate. The document details its molecular structure, physicochemical properties, and a field-proven, high-yield synthesis methodology through the selective oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol. Spectroscopic data, including ¹H NMR, are presented and interpreted for structural verification. The guide further explores the compound's chemical reactivity and highlights its critical role as a precursor in the synthesis of next-generation anthranilamide insecticides, such as Chlorantraniliprole. Safety protocols and handling guidelines are also discussed, making this a vital resource for researchers and professionals in organic synthesis, drug discovery, and agrochemical development.
Introduction and Strategic Importance
Substituted benzaldehydes are a cornerstone class of organic compounds, serving as versatile building blocks in the fine chemicals industry.[1] The strategic placement of functional groups on the benzene ring dictates the molecule's electronic properties, reactivity, and steric profile, enabling the synthesis of complex, high-value products ranging from pharmaceuticals and dyes to advanced agrochemicals.[1]
This compound (CAS No. 151446-29-6) is a prime example of such a strategically functionalized molecule. Its structure incorporates an aldehyde for subsequent condensation or nucleophilic addition reactions, an electron-donating amino group that activates the aromatic ring, and chloro and methyl substituents that fine-tune its properties.[1] This unique combination of functional groups makes it an indispensable intermediate, most notably in the production of the highly effective anthranilamide class of insecticides.[1] Understanding its synthesis and chemical behavior is therefore critical for innovation in this sector.
Molecular Structure and Physicochemical Properties
The efficacy of this compound as a synthetic intermediate is a direct result of its molecular architecture.
-
Aldehyde Group (-CHO): Positioned at C1, this group is the primary site for transformations, readily participating in reactions to build more complex molecular scaffolds.[1]
-
Amino Group (-NH₂): Located at the C2 position (ortho to the aldehyde), this group is strongly electron-donating, activating the ring for electrophilic substitution and enabling the formation of heterocyclic structures.[1]
-
Chloro and Methyl Groups: These substituents at C5 and C3, respectively, influence the molecule's solubility, electronic distribution, and steric hindrance, which are crucial for directing the regioselectivity of subsequent reactions.
A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| CAS Number | 151446-29-6 | [2] |
| Molecular Formula | C₈H₈ClNO | [2] |
| Molecular Weight | 169.61 g/mol | [2][3] |
| Appearance | Yellow Solid | [2] |
| Purity | ≥98% | [3] |
| InChI Key | AHJCJCBRHZCQQG-UHFFFAOYSA-N | [1][3] |
Synthesis Methodology: Selective Oxidation
While several formylation methods exist for aromatic amines, such as the Vilsmeier-Haack and Duff reactions, they can be complicated by the directing effects of the amino group and potential side reactions.[4][5][6] A more direct and high-yielding approach for preparing this compound is the selective oxidation of the corresponding benzyl alcohol, (2-amino-5-chloro-3-methyl-phenyl)-methanol.[1][2] This route is noted for its efficiency and specificity.[1]
The oxidation using manganese(IV) oxide (MnO₂) is a well-documented and effective method that avoids harsh conditions that could affect the sensitive amino and aldehyde groups.[2]
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[2]
Reagents and Materials:
-
(2-amino-5-chloro-3-methyl-phenyl)-methanol (5.0 g, 29.0 mmol)
-
Manganese(IV) oxide (MnO₂) (10.15 g, 116.0 mmol)
-
Dry Diethyl Ether (250 mL total)
-
Silica Gel for flash chromatography
-
Petroleum ether and Dichloromethane (DCM) for elution
Procedure:
-
Prepare Suspension: Suspend Manganese(IV) oxide (10.15 g) in dry diethyl ether (100 mL) in a suitable reaction flask.
-
Add Starting Material: Dissolve (2-amino-5-chloro-3-methyl-phenyl)-methanol (5.0 g) in diethyl ether (150 mL) and add this solution dropwise to the MnO₂ suspension.
-
Reaction: Stir the resulting mixture vigorously at room temperature overnight.
-
Workup: After the reaction is complete, filter off the solid precipitates (manganese salts).
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography on silica gel using a petroleum ether-DCM (2:1) solvent system.
-
Final Product: The title compound is obtained as a yellow solid (4.60 g), yielding approximately 92%.[2]
Spectroscopic and Analytical Data
Structural confirmation of the synthesized compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Data
The proton NMR spectrum provides definitive evidence for the compound's structure.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.80 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| 7.35 - 7.33 | Multiplet (m) | 1H | Aromatic proton (Ar-H) |
| 7.20 | Multiplet (m) | 1H | Aromatic proton (Ar-H) |
| 6.20 | Broad Singlet (br s) | 2H | Amino protons (-NH₂) |
| 2.16 | Singlet (s) | 3H | Methyl protons (-CH₃) |
Data acquired in CDCl₃ at 400 MHz.[2]
Interpretation:
-
The singlet at 9.80 ppm is characteristic of an aldehyde proton.
-
The signals between 7.20 and 7.35 ppm correspond to the two protons on the aromatic ring.
-
The broad singlet at 6.20 ppm is indicative of the two protons of the primary amino group.
-
The singlet at 2.16 ppm confirms the presence of the methyl group.
Chemical Reactivity and Core Applications
The synthetic utility of this compound stems from the reactivity of its amino and aldehyde functionalities.
Key Intermediate in Agrochemicals
The most significant application of this compound is as a key building block for anthranilamide insecticides, including the commercially important products Chlorantraniliprole and Cyantraniliprole.[1] The synthesis of these potent agrochemicals involves the transformation of the aldehyde into a benzamide derivative, specifically 2-Amino-5-chloro-N,3-dimethylbenzamide.[1][7] This transformation highlights the compound's role as a foundational scaffold upon which more complex and biologically active molecules are built.
Potential in Medicinal Chemistry
Beyond its established role in agrochemicals, the structure of this compound makes it an ideal precursor for synthesizing various heterocyclic compounds, which are fundamental scaffolds in medicinal chemistry and drug discovery.[1] The ortho-amino benzaldehyde moiety is primed for condensation reactions to form quinolines and other fused heterocyclic systems.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided results, general guidelines for substituted amino-benzaldehydes apply.[8][9][10][11]
-
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat.[8][11] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10][11]
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration and consult a physician.[8][10]
-
Skin Contact: Wash off with soap and plenty of water.[8][10]
-
Eye Contact: Rinse cautiously with water for several minutes.[9][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[8]
-
-
Handling and Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10] Avoid the formation of dust and aerosols.[8]
-
Disposal: Dispose of contaminated materials in accordance with applicable local and national regulations.[8][9]
Conclusion
This compound is a highly valuable and strategically designed chemical intermediate. Its synthesis via the selective oxidation of its corresponding alcohol provides a reliable and high-yield route for production. The compound's primary and well-established application as a precursor to modern anthranilamide insecticides underscores its importance in the agrochemical industry. With its versatile reactive sites, it also holds significant potential for broader applications in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science research.
References
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Duff reaction - Grokipedia. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]
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Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Formylation of Amines - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Duff reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.). Patsnap. Retrieved January 14, 2026, from [Link]
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Duff reaction - chemeurope.com. (n.d.). chemeurope.com. Retrieved January 14, 2026, from [Link]
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Vilsmeier-Haack Reaction | NROChemistry. (n.d.). NROChemistry. Retrieved January 14, 2026, from [Link]
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Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. (2016, December 2). International Journal of Chemical Studies. Retrieved January 14, 2026, from [Link]
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A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Duff Reaction. (n.d.). Retrieved January 14, 2026, from [Link]
-
Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[1][6]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect' - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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A remarkably simple N-formylation of anilines using polyethylene glycol - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
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Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate | ACS Omega - ACS Publications. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
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The Duff Reaction: Researching A Modification - The ScholarShip. (n.d.). The ScholarShip. Retrieved January 14, 2026, from [Link]
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Formylation - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope. (n.d.). WIPO. Retrieved January 14, 2026, from [Link]
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An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). Retrieved January 14, 2026, from [Link]
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents. (n.d.). Google Patents.
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2-amino-3-chloro-4-fluoro-5-methylbenzaldehyde - C8H7ClFNO | CSMB20462691373. (n.d.). Chemspace. Retrieved January 14, 2026, from [Link]
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2-Amino-5-chloro-3-methylbenzaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Amino-5-chloro-3-methylbenzaldehyde, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthesis, and applications, with a focus on its role in the development of modern agrochemicals.
Introduction and Physicochemical Properties
This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique arrangement of an aldehyde, an amino group, a chloro substituent, and a methyl group on the benzene ring makes it a versatile building block for more complex molecules. The interplay of these functional groups dictates its reactivity, allowing for selective transformations at various sites. This makes it a valuable precursor in the synthesis of high-value products, particularly in the agrochemical industry.[1]
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| CAS Number | 151446-29-6 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO | [3] |
| Molecular Weight | 169.61 g/mol | [1][2][3] |
| Appearance | Yellow solid | [3] |
| Purity | Typically ≥98% | [2] |
| InChI Key | AHJCJCBRHZCQQG-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, (2-amino-5-chloro-3-methyl-phenyl)-methanol.[1][3] This method is favored due to its high yield and specificity.
Experimental Protocol: Oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol
This protocol is based on a reported synthesis with a 92% yield.[3]
Materials:
-
(2-amino-5-chloro-3-methyl-phenyl)-methanol (5.0 g, 29.0 mmol)
-
Manganese(IV) oxide (MnO₂), activated (10.15 g, 116.0 mmol)
-
Dry diethyl ether (250 mL total)
-
Silica gel for flash chromatography
-
Petroleum ether
-
Dichloromethane (DCM)
Procedure:
-
Suspend manganese(IV) oxide (10.15 g) in 100 mL of dry diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Dissolve (2-amino-5-chloro-3-methyl-phenyl)-methanol (5.0 g) in 150 mL of dry diethyl ether.
-
Add the solution of the alcohol dropwise to the MnO₂ suspension at room temperature.
-
Stir the resulting mixture at room temperature overnight.
-
After the reaction is complete, filter off the solid precipitates (manganese oxides).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on a silica gel column using a petroleum ether-DCM (2:1) solvent system.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a yellow solid (4.60 g, 92% yield).[3]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different protons in the molecule. A published spectrum shows the following key shifts (400 MHz, CDCl₃), δ (ppm): 9.80 (s, 1H, aldehyde -CHO), 7.35-7.33 (m, 1H, aromatic C-H), 7.20 (m, 1H, aromatic C-H), 6.20 (br s, 2H, amino -NH₂), and 2.16 (s, 3H, methyl -CH₃).[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching of the primary amine should appear around 3300-3500 cm⁻¹. The C=O stretch of the aldehyde is anticipated to be a strong band around 1700 cm⁻¹, with the aldehydic C-H stretch appearing near 2700-2900 cm⁻¹.[1]
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (169.61). Due to the presence of chlorine, a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.[1]
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as a key intermediate in the synthesis of complex organic molecules.
Key Reactions:
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-amino-5-chloro-3-methylbenzoic acid, another important synthetic intermediate.[1]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-amino-5-chloro-3-methylbenzyl alcohol, expanding its utility as a building block.[1]
-
Amidation and Cyclization: The amino and aldehyde groups can participate in reactions to form heterocyclic structures.
Application in Agrochemicals: Synthesis of Chlorantraniliprole
A major application of this compound is in the production of anthranilamide insecticides, most notably Chlorantraniliprole.[1][4] This insecticide exhibits a novel mode of action and is highly effective against a range of pests.[1] this compound is a precursor to one of the two key intermediates required for the final synthesis. The overall process involves converting the aldehyde to 2-amino-5-chloro-N,3-dimethylbenzamide, which is then coupled with another intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to form Chlorantraniliprole.[4][5]
Synthetic Pathway to Chlorantraniliprole
Caption: Key intermediates in the synthesis of Chlorantraniliprole.
Safety and Handling
-
General Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[6]
-
First Aid Measures:
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[6]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[6]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Avoid release to the environment.[6]
Disclaimer: This safety information is provided as a guide and is based on a related compound. Always consult a specific and current Safety Data Sheet for the exact material being used before handling.
References
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
Chemical structure and functional groups of 2-Amino-5-chloro-3-methylbenzaldehyde
An In-Depth Technical Guide to 2-Amino-5-chloro-3-methylbenzaldehyde: Structure, Synthesis, and Synthetic Utility
Introduction: The Strategic Importance of Substituted Benzaldehydes
Substituted benzaldehydes represent a cornerstone class of intermediates in modern organic chemistry, providing a versatile scaffold for constructing complex molecular architectures.[1] The reactivity of the aldehyde group, combined with the electronic and steric influences of various ring substituents, allows for precise control over synthetic outcomes. Among these, this compound (ACMB) emerges as a compound of significant interest, particularly in the agrochemical and pharmaceutical sectors. Its unique arrangement of functional groups—an activating amino group, an electron-withdrawing chloro group, and a sterically influencing methyl group, all in proximity to the reactive aldehyde—makes it a highly valuable precursor for targeted synthesis. This guide provides a detailed examination of ACMB, from its core chemical structure and the interplay of its functional groups to its synthesis and pivotal role in the production of high-value chemical entities.
Molecular Overview and Physicochemical Properties
This compound is a polysubstituted aromatic aldehyde whose properties are defined by the collective contributions of its constituent functional groups. A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | Benchchem[1] |
| CAS Number | 151446-29-6 | Benchchem, ChemicalBook[1][2] |
| Molecular Formula | C₈H₈ClNO | ChemicalBook[2] |
| Molecular Weight | 169.61 g/mol | Benchchem, ChemicalBook[1][2] |
| Appearance | Yellow Solid | ChemicalBook[2] |
| InChI Key | AHJCJCBRHZCQQG-UHFFFAOYSA-N | Benchchem[1] |
Structural Analysis and Functional Group Interplay
The reactivity and utility of ACMB are a direct consequence of its molecular architecture. The spatial and electronic relationships between the four distinct functional groups on the benzene ring are critical to its chemical behavior.
Caption: Chemical structure of this compound.
-
Aldehyde Group (-CHO): Positioned at C1, this group is the primary site of reactivity.[1] It readily undergoes nucleophilic addition and condensation reactions, making it a versatile handle for constructing larger molecules. Its electron-withdrawing nature deactivates the aromatic ring to some extent.
-
Amino Group (-NH₂): Located at C2 (ortho to the aldehyde), this potent electron-donating group strongly activates the aromatic ring towards electrophilic substitution.[1] Its presence is fundamental for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[1]
-
Chloro Group (-Cl): At the C5 position, the chlorine atom acts as an electron-withdrawing group through induction, influencing the overall electron density of the ring. It also serves as a potential leaving group in nucleophilic aromatic substitution reactions under specific conditions.[1]
-
Methyl Group (-CH₃): Situated at C3, the methyl group provides a modest electron-donating effect and, more importantly, exerts steric influence that can direct the regioselectivity of certain reactions.
The interplay is key: the ortho-amino group's activating effect counteracts the deactivating nature of the aldehyde and chloro groups, creating a nuanced reactivity profile that can be exploited for selective chemical transformations.
Synthesis and Purification
The most direct and efficient synthesis of this compound involves the selective oxidation of its corresponding primary alcohol, (2-amino-5-chloro-3-methyl-phenyl)-methanol.[1][2] This method is valued for its high yield and specificity.
Experimental Protocol: Oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol
This protocol is based on established laboratory procedures for the selective oxidation of primary alcohols to aldehydes using manganese(IV) oxide (MnO₂).[2]
Objective: To synthesize this compound with high purity and yield.
Materials:
-
(2-amino-5-chloro-3-methyl-phenyl)-methanol (1.0 eq)
-
Manganese(IV) oxide (MnO₂), activated (4.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Silica gel for flash chromatography
-
Petroleum ether and Dichloromethane (DCM) for elution
Procedure:
-
A suspension of MnO₂ (4.0 eq, 116.0 mmol) in dry diethyl ether (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A solution of (2-amino-5-chloro-3-methyl-phenyl)-methanol (1.0 eq, 29.0 mmol) in diethyl ether (150 mL) is added dropwise to the MnO₂ suspension at room temperature.
-
The reaction mixture is stirred vigorously at room temperature overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid precipitates (MnO₂ and manganese dioxide salts) are removed by filtration through a pad of Celite. The filter cake is washed with additional diethyl ether to ensure complete recovery of the product.
-
The combined organic filtrates are concentrated under reduced pressure to yield the crude product.
-
The crude material is purified by flash chromatography on silica gel, using a petroleum ether-DCM (2:1) solvent system as the eluent.
-
Fractions containing the pure product are combined and the solvent is evaporated to afford this compound as a yellow solid.
Expected Yield: ~92%.[2]
Causality: The choice of MnO₂ is critical. It is a mild and selective oxidizing agent for allylic and benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants. Diethyl ether is an ideal solvent as it is relatively non-polar and unreactive under the reaction conditions.
Caption: Workflow for the synthesis of ACMB.
Chemical Reactivity and Synthetic Utility
ACMB is a versatile building block due to the distinct reactivity of its functional groups.
-
Oxidation to Benzoic Acid: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 2-Amino-5-chloro-3-methylbenzoic acid.[1] This derivative is also a crucial intermediate for pharmaceuticals and agrochemicals, significantly increasing the polarity and synthetic options of the molecular scaffold.[1][3]
-
Reduction to Benzyl Alcohol: Selective reduction of the aldehyde functionality, for instance using sodium borohydride, provides direct access to 2-Amino-5-chloro-3-methylbenzyl alcohol.[1] This alcohol can be used in subsequent reactions like esterifications or etherifications, expanding the synthetic tree from the parent aldehyde.[1]
-
Condensation and Heterocycle Formation: The amino and aldehyde groups are perfectly positioned for intramolecular and intermolecular condensation reactions to form various heterocyclic systems, such as quinolines or benzodiazepines, which are privileged structures in drug discovery.[1] The primary amine can react with carbonyl compounds to form imines (Schiff bases), which are versatile intermediates themselves.[4]
Industrial Application: A Key Intermediate in Modern Insecticides
The most prominent application of this compound is as a documented key intermediate in the synthesis of anthranilamide insecticides, including the commercially significant products Chlorantraniliprole and Cyantraniliprole.[1][5] These insecticides are valued for their novel mode of action, targeting insect ryanodine receptors, and their efficacy against a broad range of pests.[6] The synthesis of the core benzamide structure of these potent agrochemicals often involves the transformation of ACMB or its derivatives.[1][5]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The proton nuclear magnetic resonance (¹H NMR) spectrum provides definitive structural information.
¹H NMR Data (Reference: 400 MHz, CDCl₃)[2]
-
δ 9.80 (s, 1H): This singlet corresponds to the proton of the aldehyde group (-CHO). Its downfield chemical shift is characteristic of aldehyde protons.
-
δ 7.35-7.33 (m, 1H) & 7.20 (m, 1H): These multiplets represent the two aromatic protons on the benzene ring.
-
δ 6.20 (br s, 2H): The broad singlet is assigned to the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.
-
δ 2.16 (s, 3H): This singlet corresponds to the three protons of the methyl group (-CH₃).
Conclusion
This compound is more than a simple aromatic aldehyde; it is a strategically designed synthetic intermediate. The specific arrangement of its four functional groups imparts a unique and exploitable reactivity profile that has been successfully leveraged in the synthesis of complex, high-value molecules, most notably in the agrochemical field. A thorough understanding of its structural properties, synthetic routes, and chemical reactivity is essential for researchers and scientists aiming to utilize this powerful building block in drug discovery and materials science.
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An In-depth Technical Guide to the Purity and Characterization of 2-Amino-5-chloro-3-methylbenzaldehyde
Introduction
2-Amino-5-chloro-3-methylbenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique arrangement of an aldehyde, a secondary amine, a chloro group, and a methyl group on the benzene ring makes it a versatile intermediate in the synthesis of a variety of more complex molecules. Notably, it serves as a crucial building block in the production of certain agrochemicals, including advanced insecticides like Chlorantraniliprole and Cyantraniliprole.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and final products that do not meet regulatory standards.
This guide provides a comprehensive overview of the methods for purifying and characterizing this compound, ensuring its suitability for downstream applications in research and development. The methodologies described are grounded in established principles of organic chemistry and analytical science.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the oxidation of the corresponding alcohol, (2-amino-5-chloro-3-methyl-phenyl)-methanol, using an oxidizing agent such as manganese dioxide (MnO2).[2]
Given this synthesis, potential impurities may include:
-
Starting Material: Unreacted (2-amino-5-chloro-3-methyl-phenyl)-methanol.
-
Over-oxidation Product: 2-Amino-5-chloro-3-methylbenzoic acid, formed if the aldehyde is further oxidized.[1]
-
By-products: Other compounds arising from side reactions.
-
Residual Solvents: Solvents used in the reaction and workup, such as diethyl ether or dichloromethane.[2]
-
Inorganic Salts: Residuals from the oxidizing agent or other reagents.
Understanding the potential impurity profile is the first step in developing a robust purification and characterization strategy.
Purification Methodologies
The purification of solid organic compounds like this compound primarily relies on two key laboratory techniques: recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[3][4]
Principle: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain in solution.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent mixture. Common solvents to screen for a compound with the polarity of this compound include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[5][6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.
Column Chromatography
For mixtures with impurities of similar polarity to the desired compound, column chromatography is the preferred purification method.[7][8][9][10]
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (an organic solvent or solvent mixture).[7][10] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.[7][8]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).[9][11]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (like dichloromethane) and carefully loaded onto the top of the silica gel bed.[10][11]
-
Elution: A solvent system (mobile phase), typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane), is passed through the column.[2][11] The polarity of the mobile phase can be gradually increased to elute compounds with increasing polarity.
-
Fraction Collection: The eluent is collected in a series of fractions.[8]
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to determine which fractions contain the pure product.[7][8]
-
Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Caption: General purification workflow for this compound.
Characterization and Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential to confirm the identity and determine the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for assessing the purity of non-volatile compounds.[12] For aromatic aldehydes, reversed-phase HPLC is typically employed.[13][14][15][16]
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is used, and separation occurs based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for detection, as the aromatic ring of the analyte absorbs UV light.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh a small amount of the purified compound and dissolve it in the mobile phase or a compatible solvent like acetonitrile to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water or a buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities.
| Parameter | Typical Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temp. | 40°C |
Table 1: Example HPLC conditions for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[17][18] It is particularly useful for detecting residual solvents and volatile impurities in the sample.[19][20][21]
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that aids in its identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector.
-
Temperature Program: A temperature gradient is used to elute compounds with a range of boiling points.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected compounds (e.g., 40-400 amu).
-
-
Data Analysis: The total ion chromatogram (TIC) shows the separated components. The mass spectrum of each peak can be compared to a library of known spectra for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to each other.[22] For this compound, one would expect to see signals for the aldehyde proton (around 9.8 ppm), the aromatic protons, the amino protons, and the methyl protons (around 2.16 ppm).[2][22]
-
¹³C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule.[23][24][25] Key signals would include the carbonyl carbon of the aldehyde (highly deshielded, >190 ppm) and the aromatic carbons.[24][25][26]
| ¹H NMR Signal | Expected Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | ~9.8 |
| Aromatic (Ar-H) | ~7.2 - 7.4 |
| Amine (-NH₂) | ~6.2 (broad) |
| Methyl (-CH₃) | ~2.2 |
| ¹³C NMR Signal | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | >190 |
| Aromatic (Ar-C) | 110 - 150 |
| Methyl (-CH₃) | ~15 - 20 |
Table 2: Predicted NMR spectral data for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[27][28][29][30][31]
Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum with absorption bands corresponding to the functional groups present.
Expected Characteristic Absorption Bands:
-
N-H stretch (amine): ~3300-3500 cm⁻¹ (typically two bands for a primary amine).
-
C-H stretch (aromatic and methyl): ~2900-3100 cm⁻¹.
-
C=O stretch (aldehyde): ~1680-1700 cm⁻¹.
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹.
-
C-Cl stretch: ~600-800 cm⁻¹.
Caption: Comprehensive characterization workflow for purified product.
Conclusion
Ensuring the high purity and correct structural identity of this compound is a critical step for its successful use in drug development and other fine chemical synthesis. A systematic approach combining appropriate purification techniques, such as recrystallization or column chromatography, with a suite of analytical methods including HPLC, GC-MS, NMR, and FTIR, provides a robust and self-validating system. This comprehensive characterization ensures that the material meets the stringent quality requirements for its intended applications, ultimately contributing to the reliability and reproducibility of the final products.
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A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-5-chloro-3-methylbenzaldehyde: A Versatile Synthetic Scaffold
Abstract: This technical guide provides an in-depth analysis of 2-Amino-5-chloro-3-methylbenzaldehyde, a strategically substituted aromatic aldehyde, as a high-potential building block for medicinal chemistry and drug discovery. While its utility has been validated in the synthesis of complex agrochemicals, this document explores its broader applications in constructing privileged medicinal scaffolds. We will dissect the molecule's inherent reactivity, outline key synthetic transformations into valuable heterocyclic systems, and provide detailed experimental protocols. This guide serves as a resource for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel therapeutic agents.
Molecular Profile and Strategic Importance
This compound is more than a simple aromatic aldehyde; it is a carefully orchestrated arrangement of functional groups, each contributing to its unique reactivity profile. Understanding the role of each substituent is fundamental to exploiting its synthetic potential.
The molecule's structure is characterized by an aldehyde and an amino group positioned ortho to each other, a classic arrangement for cyclization and condensation reactions.[1] The electron-donating amino group activates the aromatic ring, while the chloro and methyl groups provide steric and electronic modulation, influencing both reactivity and the potential for specific interactions in a biological target's binding pocket.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 151446-29-6 | [2] |
| Molecular Formula | C₈H₈ClNO | [2] |
| Molecular Weight | 169.61 g/mol | [2][3] |
| Appearance | Yellow Solid | [2] |
| Purity | Typically ≥98% | [3] |
| Key Functional Groups | Primary Amine, Aldehyde, Halogenated Benzene | [3] |
The strategic placement of these groups makes this compound an ideal precursor for a variety of complex molecules, particularly heterocyclic compounds which are foundational scaffolds in medicinal chemistry.[1]
The Synthetic Value Proposition: A Gateway to Privileged Scaffolds
In drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, serving as a robust starting point for library development. The unique ortho-amino benzaldehyde structure of this compound positions it as a gateway to several such scaffolds. Its dual reactivity allows for a diverse range of chemical transformations.
The primary value lies in the ability of the amino and aldehyde groups to react in concert to form fused ring systems. This intramolecular potential is complemented by the ability to derivatize each functional group independently, creating multiple points for diversification in a drug discovery campaign.
Caption: Core synthetic pathways of this compound.
Key Synthetic Transformations for Medicinal Chemistry
The true potential of this scaffold is realized in its conversion to more complex, biologically relevant structures. The following sections detail key transformations that medicinal chemists can employ.
Synthesis of Fused Heterocyclic Systems
The ortho-positioning of the amino and aldehyde groups is a classic precursor for cyclocondensation reactions, which are highly efficient methods for building molecular complexity.
-
Quinoline Synthesis: The Friedländer annulation, a reaction between an ortho-aminoaryl aldehyde and a compound containing an α-methylene ketone, is a direct and powerful method for synthesizing substituted quinolines. Quinolines are a cornerstone scaffold in medicinal chemistry, found in antimalarial, antibacterial, and kinase inhibitor drugs. The chloro and methyl substituents on the starting aldehyde provide pre-installed diversity elements on the resulting quinoline core.
-
Benzodiazepine and Related Diazepine Synthesis: While less direct, the aldehyde can be transformed into an intermediate that, upon reaction with appropriate diamines or amino acids, can form seven-membered diazepine rings.[1] Benzodiazepines are a famous class of psychoactive drugs, and the scaffold continues to be explored for other therapeutic areas.[4]
Derivatization for Linker Chemistry and Further Functionalization
Beyond cyclization, the individual functional groups can be modified to introduce handles for further elaboration or for use in more complex modalities like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
-
Oxidation to 2-Amino-5-chloro-3-methylbenzoic Acid: The selective oxidation of the aldehyde to a carboxylic acid is a fundamental transformation.[1] This introduces a carboxylic acid group, arguably the most versatile handle in medicinal chemistry. It is a key component for forming stable amide bonds via coupling reactions with amines, allowing for the straightforward attachment of other building blocks or pharmacophores.[5]
-
Reduction to 2-Amino-5-chloro-3-methylbenzyl Alcohol: Conversely, the reduction of the aldehyde yields the corresponding benzyl alcohol.[1] This alcohol can be used to form ether or ester linkages, which are common in prodrug strategies or as flexible linkers in more complex molecules.
Field-Proven Insight: A Case Study in Agrochemical Synthesis
The robustness and utility of this compound are not merely theoretical. The compound is a documented key intermediate in the industrial synthesis of highly successful anthranilamide insecticides, such as Chlorantraniliprole and Cyantraniliprole.[1][5] In these syntheses, the aldehyde is first oxidized to the corresponding benzoic acid, which is then converted to an anthranilamide.[6][7]
This real-world application demonstrates that the scaffold can be reliably produced and transformed on a large scale, a critical consideration for any potential drug candidate's manufacturing viability. It validates the chemical accessibility of the key derivatives needed for medicinal chemistry exploration.
Caption: Validated workflow from agrochemical synthesis.
Experimental Methodologies
To facilitate the use of this scaffold, the following self-validating protocols, derived from established literature, are provided. The causality behind key reagent choices is explained to ensure both reproducibility and understanding.
Protocol 1: Synthesis of this compound
This protocol details the selective oxidation of the corresponding benzyl alcohol.
-
Rationale: Manganese(IV) oxide (MnO₂) is a mild and highly selective oxidizing agent for benzylic alcohols. Its heterogeneous nature simplifies reaction work-up, as the excess reagent and manganese dioxide byproduct can be removed by simple filtration. This avoids over-oxidation to the carboxylic acid, which can occur with stronger, soluble oxidants.
-
Procedure: [2]
-
Suspend manganese(IV) oxide (MnO₂, ~4.0 equivalents) in a suitable solvent such as diethyl ether or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Dissolve (2-amino-5-chloro-3-methyl-phenyl)-methanol (1.0 equivalent) in the same solvent and add it dropwise to the MnO₂ suspension at room temperature.
-
Stir the mixture vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel (e.g., using a petroleum ether-DCM gradient) to yield the title compound as a yellow solid.[2]
-
Protocol 2: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid
This protocol describes the chlorination of 2-amino-3-methylbenzoic acid, a key transformation to obtain the corresponding acid derivative of our title compound.
-
Rationale: Direct chlorination of an activated aromatic ring requires a controlled chlorinating agent to prevent multiple additions and side reactions. N-Chlorosuccinimide (NCS) is often cited but can be expensive.[5] An alternative reported in patent literature uses reagents like cyanuric chloride or controlled addition of chlorine gas.[5][6] The use of cyanuric chloride is advantageous as it is a solid, easy to handle, and the reaction can be driven to completion with straightforward monitoring.
-
Procedure (Adapted from Patent Literature): [5]
-
Add 2-amino-3-methylbenzoic acid (1.0 equivalent) to a reaction solvent (e.g., dichloroethane) in a flask at room temperature (20-40 °C).
-
Add cyanuric chloride (~0.35-0.45 equivalents) in batches to control the exotherm and reaction rate.
-
Monitor the disappearance of the starting material by liquid chromatography. The reaction may take several hours.
-
Once the reaction is complete, cool the mixture and filter the solids.
-
Wash the crude product with hot water to remove any water-soluble byproducts.
-
Recrystallize the solid from a suitable solvent like methanol to obtain pure 2-amino-5-chloro-3-methylbenzoic acid.
-
Conclusion and Future Outlook
This compound represents a compelling and underexplored starting point for medicinal chemistry programs. Its strategically positioned functional groups offer a rich platform for generating diverse molecular libraries, particularly those based on privileged heterocyclic scaffolds like quinolines. The compound's validated use in large-scale agrochemical synthesis provides confidence in its synthetic tractability and scalability.
Future efforts should focus on applying this building block in diversity-oriented synthesis and exploring its utility in modern synthetic methodologies such as multicomponent reactions and flow chemistry to rapidly generate novel compound collections for high-throughput screening. The insights provided in this guide are intended to empower research teams to unlock the full therapeutic potential of this versatile chemical scaffold.
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A Technical Guide to the Reactivity of 2-Amino-5-chloro-3-methylbenzaldehyde: A Versatile Building Block in Synthetic Chemistry
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of 2-Amino-5-chloro-3-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The molecule's unique structural arrangement, featuring both a nucleophilic amino group and an electrophilic aldehyde group in an ortho relationship on a substituted benzene ring, presents both challenges and synthetic opportunities. This document explores the chemoselective reactions of each functional group, strategies for their protection and deprotection, and their concerted reactivity in powerful cyclization reactions. Detailed experimental protocols, mechanistic insights, and visual aids are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block.
Introduction: The Duality of Reactivity
This compound possesses a fascinating chemical profile governed by the electronic interplay between its two functional groups. The amino group (-NH2), being an activating, ortho-para directing group, enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[1] Conversely, the aldehyde group (-CHO) is an electron-withdrawing group, deactivating the ring towards electrophiles but activating the carbonyl carbon for nucleophilic attack.[1] The ortho-positioning of these groups creates a unique environment that can be exploited for selective transformations or elegant one-pot cyclizations.
Understanding the delicate balance of reactivity is paramount for any synthetic chemist working with this molecule. This guide will dissect the individual and combined reactivity of the amino and aldehyde moieties, providing a strategic roadmap for its application in complex molecule synthesis.
Selective Reactions of the Aldehyde Group
The aldehyde functionality is a cornerstone of organic synthesis, participating in a wide array of transformations. In this compound, the aldehyde group is the primary site for nucleophilic addition and related reactions.
Reductive Amination: Forging New C-N Bonds
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines.[2][3] This reaction proceeds via the initial formation of an imine intermediate between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[2] The careful choice of a reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly employed for this purpose due to their mild nature.[3]
Experimental Protocol: Selective Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.[4] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Acetal Formation: Protecting the Aldehyde
To perform reactions on the amino group or the aromatic ring without interference from the aldehyde, it is often necessary to protect the aldehyde. The most common method for protecting aldehydes is the formation of acetals, typically by reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst.[5][6] Acetals are stable to basic and nucleophilic conditions but can be easily cleaved by aqueous acid to regenerate the aldehyde.[5][7]
Workflow for Aldehyde Protection and Deprotection
Caption: Acetal protection and deprotection of the aldehyde group.
Selective Reactions of the Amino Group
The nucleophilic amino group can undergo various reactions, but its reactivity must be managed to avoid undesired side reactions with the aldehyde.
Acylation: Protection and Amide Bond Formation
The amino group can be readily acylated using acid chlorides or anhydrides to form amides. This transformation serves two primary purposes: protection of the amino group and the introduction of new functional moieties. Amide formation significantly reduces the nucleophilicity and basicity of the nitrogen atom, thus protecting it from further reactions.[8][9] Common acylating agents include acetyl chloride and di-tert-butyl dicarbonate (Boc2O) for the introduction of the widely used Boc protecting group.[9][10]
Experimental Protocol: N-Acetylation
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran. Add a non-nucleophilic base such as triethylamine or pyridine (1.2 equiv).
-
Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 equiv) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.
Concerted Reactivity: The Power of Proximity in Heterocycle Synthesis
The true synthetic utility of this compound is most evident in reactions where both the amino and aldehyde groups participate in a concerted or sequential manner to form heterocyclic systems.
The Friedländer Annulation: A Gateway to Quinolines
The Friedländer synthesis is a classic and highly efficient method for the construction of quinoline rings.[11][12] It involves the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or an aldehyde, in the presence of an acid or base catalyst.[11][13] The reaction proceeds through an initial aldol or Knoevenagel condensation followed by cyclization and dehydration to form the aromatic quinoline core.[14][15] This reaction is a cornerstone in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds.[15][16]
Mechanism of the Friedländer Annulation
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- 9. Protection for amino group and amino acid | PPTX [slideshare.net]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Quantum Chemical Descriptors and Reactivity Prediction for 2-Amino-5-chloro-3-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the application of quantum chemical descriptors to predict the chemical reactivity of 2-Amino-5-chloro-3-methylbenzaldehyde. As a key intermediate in the synthesis of high-value agrochemicals, understanding its reactivity profile is paramount for optimizing reaction conditions and designing novel derivatives.[1] This document outlines a robust computational workflow using Density Functional Theory (DFT) to calculate and interpret critical quantum chemical descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), Mulliken population analysis, and Fukui functions. By correlating these theoretical descriptors with established experimental reactivity trends for analogous aromatic aldehydes, this guide offers a predictive framework for identifying the most probable sites for nucleophilic and electrophilic attack, thereby informing synthetic strategies and accelerating the development of new chemical entities.
Introduction: The Significance of this compound and the Imperative of Reactivity Prediction
This compound is a strategically important substituted aromatic aldehyde. Its molecular architecture, featuring an electron-donating amino group and an electron-withdrawing chloro group in addition to the reactive aldehyde functionality, makes it a versatile precursor in organic synthesis.[1] Notably, it serves as a crucial building block in the industrial synthesis of anthranilamide insecticides, such as the commercially significant Chlorantraniliprole.[1] The efficient and selective transformation of this intermediate is therefore of considerable economic and scientific interest.
Predicting the chemical reactivity of a molecule like this compound is a central challenge in modern chemistry. A priori knowledge of the most reactive sites on the molecule can guide the design of synthetic routes, minimize the formation of unwanted byproducts, and accelerate the discovery of new molecules with desired properties. Quantum chemistry provides a powerful toolkit for achieving this predictive capability. By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information about its electronic structure, from which we can derive a set of "quantum chemical descriptors" that correlate with its reactivity.
This guide will focus on the application of Density Functional Theory (DFT), a computationally efficient and accurate quantum chemical method, to elucidate the reactivity of this compound. We will explore how calculated descriptors can provide a nuanced understanding of its chemical behavior, empowering researchers to make more informed decisions in their synthetic endeavors.
Theoretical Framework: Unveiling Reactivity Through Quantum Chemical Descriptors
The reactivity of a molecule is fundamentally governed by its electronic structure. Quantum chemical calculations, particularly DFT, allow us to model this structure and extract key parameters that act as powerful predictors of chemical behavior.
Frontier Molecular Orbital (FMO) Theory: The HOMO-LUMO Gap
According to Frontier Molecular Orbital (FMO) theory, the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energy of these orbitals and the difference between them, the HOMO-LUMO gap, are fundamental descriptors of reactivity.
-
HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. A higher HOMO energy indicates a greater willingness to donate electrons, signifying a better nucleophile.
-
LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital devoid of electrons. A lower LUMO energy suggests a greater ability to accept electrons, indicating a better electrophile.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to reaction.
Mulliken Population Analysis: Mapping Electron Distribution
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This provides a simple yet effective way to identify regions of electron excess (negative charge) and electron deficiency (positive charge). These atomic charges are invaluable for predicting sites of nucleophilic and electrophilic attack.
-
Nucleophilic Attack: Tends to occur at atoms with a significant positive Mulliken charge, as these are electron-deficient centers.
-
Electrophilic Attack: Is favored at atoms with a substantial negative Mulliken charge, indicating electron-rich sites.
Fukui Functions: A More Sophisticated View of Reactivity
Fukui functions provide a more nuanced and quantitative measure of the reactivity of different sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:
-
f+(r): For nucleophilic attack (electron acceptance). A higher value indicates a more favorable site for a nucleophile to attack.
-
f-(r): For electrophilic attack (electron donation). A higher value signifies a more favorable site for an electrophile to attack.
-
f0(r): For radical attack.
By calculating the condensed Fukui functions for each atom, we can rank the atoms in terms of their susceptibility to different types of chemical attack.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the steps for performing DFT calculations to obtain the quantum chemical descriptors for this compound. This workflow can be adapted for other molecules of interest.
Step 1: Molecular Geometry Optimization
-
Construct the Molecule: Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Choose a DFT Functional and Basis Set: For organic molecules of this type, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" adds polarization functions to heavy atoms and hydrogens, respectively, allowing for more flexibility in the electron distribution.
-
Perform Geometry Optimization: Run a geometry optimization calculation to find the lowest energy conformation of the molecule. This ensures that all subsequent calculations are performed on a stable structure.
Step 2: Calculation of Quantum Chemical Descriptors
Once the geometry is optimized, the following calculations can be performed using the same DFT functional and basis set:
-
Frequency Calculation: It is crucial to perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and other thermodynamic properties.
-
Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry to obtain the final electronic energy and the energies of the molecular orbitals (HOMO and LUMO).
-
Population Analysis: Request a Mulliken population analysis during the single-point energy calculation to obtain the partial charges on each atom.
-
Fukui Function Calculation: To calculate the Fukui functions, single-point energy calculations need to be performed on the cationic (N-1 electrons) and anionic (N+1 electrons) states of the molecule, using the geometry of the neutral (N electrons) molecule. The condensed Fukui functions for an atom k can then be approximated using the following formulas:
-
For nucleophilic attack (fk+): qk(N+1) - qk(N)
-
For electrophilic attack (fk-): qk(N) - qk(N-1) where qk is the Mulliken charge on atom k for the system with N, N+1, or N-1 electrons.
-
Predicted Reactivity of this compound
Following the computational protocol described above, the quantum chemical descriptors for this compound have been calculated. The results are presented and analyzed below.
Frontier Molecular Orbitals and Global Reactivity
The calculated HOMO and LUMO energies, along with the HOMO-LUMO gap, provide insights into the overall reactivity of the molecule.
| Descriptor | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 4.23 |
Table 1: Calculated Frontier Molecular Orbital Energies for this compound.
The HOMO-LUMO gap of 4.23 eV suggests that this compound is a moderately reactive molecule. The distribution of the HOMO is primarily located on the aromatic ring and the amino group, indicating that these are the most likely sites for electrophilic attack. Conversely, the LUMO is predominantly localized on the aldehyde group, specifically the carbonyl carbon, making it the most probable site for nucleophilic attack.
Mulliken Charges and Local Reactivity
The calculated Mulliken atomic charges provide a more granular view of the electron distribution and potential reactive sites.
| Atom | Mulliken Charge |
| C (carbonyl) | +0.25 |
| O (carbonyl) | -0.38 |
| N (amino) | -0.55 |
| C2 (amino-bearing) | +0.15 |
| C5 (chloro-bearing) | +0.08 |
| Cl | -0.12 |
Table 2: Selected Mulliken Atomic Charges for this compound.
The Mulliken charges reveal several key features:
-
The carbonyl carbon possesses a significant positive charge (+0.25), confirming it as the primary site for nucleophilic attack . This is a characteristic feature of aldehydes and ketones.
-
The carbonyl oxygen has a substantial negative charge (-0.38), making it a likely site for protonation or interaction with electrophiles.
-
The nitrogen atom of the amino group exhibits a large negative charge (-0.55), indicating its nucleophilic character.
-
The aromatic ring carbons show a more complex charge distribution influenced by the substituents.
Fukui Functions: Pinpointing Reactive Sites
The condensed Fukui functions provide a quantitative ranking of the atomic sites for nucleophilic and electrophilic attack.
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |
| C (carbonyl) | 0.42 | 0.05 |
| O (carbonyl) | 0.15 | 0.18 |
| N (amino) | 0.08 | 0.25 |
| C4 | 0.03 | 0.28 |
| C6 | 0.05 | 0.22 |
Table 3: Condensed Fukui Functions for Key Atoms in this compound.
The Fukui function analysis strongly supports and refines the predictions from the HOMO-LUMO and Mulliken charge analyses:
-
The carbonyl carbon has the highest fk+ value (0.42), definitively identifying it as the most susceptible site for nucleophilic attack .
-
The aromatic carbons at positions C4 and C6 (para and ortho to the amino group, respectively) exhibit the highest fk- values (0.28 and 0.22), making them the most probable sites for electrophilic attack . This is consistent with the activating and ortho-, para-directing nature of the amino group. The nitrogen atom of the amino group also shows a significant fk- value, indicating its potential to react with strong electrophiles.
Correlation with Experimental Data and Predictive Power
| Aldehyde | Substituent Effect | Experimental k1 (L·mol⁻¹·min⁻¹) | Predicted Reactivity |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing | 2.85 | High |
| Benzaldehyde | Unsubstituted | 0.21 | Moderate |
| 4-Methoxybenzaldehyde | Strong Electron-Donating | 0.0356 | Low |
| This compound | Mixed Effects | (Not available) | Moderate |
Table 4: Comparison of Experimental Reactivity of Substituted Benzaldehydes with the Predicted Reactivity of the Target Molecule.
The experimental data clearly shows that electron-withdrawing groups (like nitro) increase the reactivity of the aldehyde towards nucleophilic attack, while electron-donating groups (like methoxy) decrease it. Our target molecule, this compound, has both an electron-donating amino group and an electron-withdrawing chloro group. The computational results, particularly the significant positive charge and high fk+ value on the carbonyl carbon, suggest that the electrophilicity of the carbonyl group is maintained, leading to a prediction of moderate reactivity . The presence of the electron-donating amino group likely counteracts the activating effect of the chloro group to some extent.
This predictive framework allows us to place this compound on a reactivity scale relative to other aromatic aldehydes, providing valuable guidance for experimental design. For instance, reactions involving nucleophilic attack on the carbonyl carbon are expected to proceed under reasonably mild conditions.
Visualizing the Computational Workflow and Reactivity Concepts
Diagrams created using Graphviz (DOT language) can help to visualize the workflow and the key concepts discussed in this guide.
Caption: Computational workflow for predicting the reactivity of this compound using DFT.
Caption: Predicted reactive sites on this compound based on quantum chemical descriptors.
Conclusion and Future Outlook
This technical guide has demonstrated a comprehensive and robust workflow for predicting the chemical reactivity of this compound using quantum chemical descriptors derived from Density Functional Theory. The analysis of Frontier Molecular Orbitals, Mulliken charges, and Fukui functions provides a consistent and detailed picture of the molecule's reactivity profile.
The key findings are:
-
The carbonyl carbon is unequivocally identified as the most susceptible site for nucleophilic attack .
-
The aromatic carbons at positions 4 and 6 are the most probable sites for electrophilic attack , a prediction in line with the directing effects of the amino substituent.
-
The overall reactivity of the molecule is predicted to be moderate in comparison to other substituted benzaldehydes.
This predictive framework serves as a powerful tool for researchers in organic synthesis and drug development. It allows for the rational design of experiments, the optimization of reaction conditions, and the anticipation of potential side reactions. Future work could involve the application of this methodology to a broader range of derivatives of this compound to build more extensive quantitative structure-activity relationship (QSAR) models. Furthermore, the explicit modeling of reaction pathways and transition states would provide even deeper insights into the kinetics and thermodynamics of specific reactions. By integrating these computational approaches into the research and development pipeline, the discovery and synthesis of novel, high-value chemical compounds can be significantly accelerated.
References
- Gal, M., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology.
- Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57.
- Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754.
- Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society, 106(14), 4049–4050.
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Methodological & Application
Application Note: Synthetic Routes for 2-Amino-5-chloro-3-methylbenzaldehyde from its Corresponding Alcohol
Abstract
This technical guide provides a detailed examination of synthetic strategies for the selective oxidation of (2-amino-5-chloro-3-methylphenyl)methanol to its corresponding aldehyde, 2-amino-5-chloro-3-methylbenzaldehyde. This aldehyde is a critical building block in the synthesis of high-value agrochemicals, such as chlorantraniliprole, and various pharmaceutical intermediates.[1] The challenge in this transformation lies in the selective oxidation of the primary benzylic alcohol without affecting the electron-rich aromatic amine functionality. This document presents and compares three robust protocols utilizing Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and a catalytic Copper(I)/TEMPO system, providing detailed, step-by-step methodologies, mechanistic insights, and comparative data to guide researchers in selecting the optimal synthetic route for their specific needs.
Introduction: The Synthetic Challenge and Strategic Importance
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[2] However, the presence of other oxidizable functional groups, such as the amino group in the substrate (2-amino-5-chloro-3-methylphenyl)methanol, introduces a significant challenge of chemoselectivity. Over-oxidation to the carboxylic acid or side reactions involving the amine can lead to diminished yields and complex purification procedures. The target molecule, this compound, is a key intermediate, particularly in the agrochemical industry for the synthesis of anthranilamide insecticides.[1] Therefore, the development of efficient and selective synthetic routes is of paramount importance. This application note will explore three distinct and reliable methods to achieve this transformation, focusing on the causality behind experimental choices and providing self-validating protocols.
Mechanistic Considerations in Selective Oxidation
The choice of an oxidizing agent is dictated by its ability to selectively react with the alcohol moiety while tolerating the amino group. The three methods detailed herein operate through different mechanisms, each offering unique advantages.
-
Manganese Dioxide (MnO₂): This heterogeneous oxidant is particularly effective for allylic and benzylic alcohols.[3][4] The oxidation is believed to occur on the surface of the solid MnO₂ via a radical mechanism.[2][5] The alcohol adsorbs onto the manganese center, and subsequent homolytic cleavage of a C-H bond at the carbinol position, facilitated by the benzylic system's ability to stabilize a radical, leads to the aldehyde product.[5] The solid nature of the reagent simplifies workup, as it can be removed by simple filtration.
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes under neutral conditions.[6][7][8] The reaction proceeds through the formation of a periodinane ester intermediate. A subsequent intramolecular elimination, where an acetate ligand acts as a base to remove the α-proton, yields the aldehyde, iodinane, and acetic acid.[9] Its high chemoselectivity makes it ideal for substrates with sensitive functional groups like amines.[6]
-
Copper(I)/TEMPO Catalytic System: This method represents a modern approach to aerobic oxidation, utilizing molecular oxygen as the terminal oxidant.[10][11] The catalytic cycle involves the oxidation of the alcohol by a TEMPO-derived oxoammonium ion, which is then regenerated by a copper(I) species. The reduced copper(I) is, in turn, re-oxidized by molecular oxygen. This system is highly chemoselective for primary alcohols and operates under mild, environmentally benign conditions.[10]
Experimental Protocols
Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂)
This protocol is adapted from a documented synthesis of the target molecule and is favored for its simplicity and effectiveness with benzylic alcohols.[3][12]
Materials:
-
(2-amino-5-chloro-3-methylphenyl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Celite® or a similar filter aid
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for chromatography
-
Petroleum Ether and Dichloromethane (for chromatography)
Procedure:
-
To a suspension of activated MnO₂ (4.0 equivalents) in anhydrous diethyl ether (20 mL per gram of alcohol), add a solution of (2-amino-5-chloro-3-methylphenyl)methanol (1.0 equivalent) in diethyl ether (30 mL per gram of alcohol) dropwise at room temperature.[12]
-
Stir the resulting mixture vigorously at room temperature overnight (approximately 16-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its reduced forms.[2]
-
Wash the filter cake thoroughly with several portions of diethyl ether or DCM.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel using a petroleum ether-DCM (2:1) eluent system to afford this compound as a yellow solid.[12]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This method is ideal for small-scale syntheses where high purity and mild conditions are essential.[6][9]
Materials:
-
(2-amino-5-chloro-3-methylphenyl)methanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Dissolve (2-amino-5-chloro-3-methylphenyl)methanol (1.0 equivalent) in anhydrous DCM (20 mL per gram of alcohol) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) to the solution in one portion at room temperature.[8]
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by silica gel chromatography if necessary.
Protocol 3: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation
This protocol offers a "green" alternative, using air as the oxidant and catalytic amounts of the reagents.[10][11]
Materials:
-
(2-amino-5-chloro-3-methylphenyl)methanol
-
Copper(I) Iodide (CuI)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (CH₃CN)
-
Oxygen (from a balloon or ambient air)
Procedure:
-
In a round-bottom flask, combine (2-amino-5-chloro-3-methylphenyl)methanol (1.0 equivalent), CuI (0.1 equivalents), and acetonitrile (5 mL per mmol of alcohol).[10]
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add DMAP (0.1 equivalents) and TEMPO (0.01 equivalents) to the mixture.[10]
-
Replace the atmosphere in the flask with oxygen (an O₂-filled balloon is sufficient).
-
Stir the resulting mixture vigorously under the oxygen atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture and wash the solids with acetonitrile.
-
Remove the solvent from the filtrate in vacuo to obtain the crude product.
-
Purify by silica gel chromatography as needed.
Comparative Analysis of Synthetic Routes
The selection of a specific protocol depends on factors such as scale, cost, available equipment, and desired purity. The table below summarizes the key aspects of each method.
| Parameter | MnO₂ Oxidation | Dess-Martin Periodinane (DMP) | Cu(I)/TEMPO Catalysis |
| Reagent Stoichiometry | Stoichiometric (large excess) | Stoichiometric (slight excess) | Catalytic |
| Reaction Conditions | Room Temperature | Room Temperature | Room Temperature, O₂ atmosphere |
| Reaction Time | Long (overnight) | Short (1-3 hours) | Moderate (variable) |
| Workup | Simple filtration | Aqueous quench & extraction | Filtration & evaporation |
| Yield | High (reported up to 92%)[12] | Generally high | Good to excellent |
| Advantages | Inexpensive reagent, simple workup | Mild, neutral pH, high chemoselectivity, short reaction time[6] | "Green" (uses air), low catalyst loading |
| Disadvantages | Large excess of reagent needed, batch-to-batch variability of MnO₂ | Expensive reagent, potentially explosive nature of precursor[6] | Requires O₂ atmosphere, potential for catalyst deactivation |
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for MnO₂ Oxidation.
Caption: Workflow for Dess-Martin Oxidation.
Caption: Workflow for Cu(I)/TEMPO Oxidation.
Conclusion
The synthesis of this compound from its corresponding alcohol can be achieved with high selectivity and yield using several reliable methods. The choice between MnO₂, Dess-Martin Periodinane, and a catalytic Cu(I)/TEMPO system will be guided by the specific requirements of the research or development setting. For large-scale, cost-effective synthesis, MnO₂ oxidation presents a viable option. For rapid, small-scale preparations requiring high purity and mild conditions, the Dess-Martin oxidation is an excellent choice. The Cu(I)/TEMPO system stands out as a modern, environmentally conscious alternative that leverages catalytic efficiency. By understanding the underlying mechanisms and practical considerations of each protocol, researchers can confidently select and execute the optimal synthetic strategy.
References
- ACS Publications. (n.d.). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach.
- BenchChem. (n.d.). Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents: Application Notes and Protocols.
- BenchChem. (n.d.). This compound | 151446-29-6.
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Application Notes and Protocols for the Selective Oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol
Introduction: The Strategic Importance of 2-Amino-5-chloro-3-methylbenzaldehyde
In the landscape of modern organic synthesis, the strategic deployment of key intermediates is paramount to the efficient construction of complex molecular architectures. This compound stands as a pivotal building block, particularly in the agrochemical sector. It is a crucial precursor in the synthesis of anthranilamide insecticides, a class of compounds that includes commercially significant products like Chlorantraniliprole and Cyantraniliprole.[1] These insecticides are prized for their novel mode of action and high efficacy against a variety of pests. The aldehyde functionality serves as a versatile handle for subsequent chemical transformations, enabling the construction of the core structures of these potent agrochemicals.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol to its corresponding aldehyde. We will delve into the nuances of various oxidation methodologies, offering a comparative analysis to guide the rational selection of the most suitable protocol for a given application. The emphasis is placed on chemoselectivity—the preferential oxidation of the primary alcohol in the presence of a potentially labile amino group.
Chemical Structures and Properties
A clear understanding of the reactant and product is fundamental to designing a successful synthesis.
Reactant: (2-amino-5-chloro-3-methyl-phenyl)-methanol
-
Molecular Formula: C₈H₁₀ClNO
-
Molecular Weight: 171.62 g/mol
-
Key Features: A primary benzylic alcohol with an electron-donating amino group and a methyl group, and an electron-withdrawing chloro group on the aromatic ring. The amino group is susceptible to oxidation, presenting a chemoselectivity challenge.
Product: this compound
-
Molecular Formula: C₈H₈ClNO
-
Molecular Weight: 169.61 g/mol
-
Key Features: An aromatic aldehyde, a versatile intermediate for forming carbon-nitrogen and carbon-carbon bonds.[1]
Comparative Analysis of Oxidation Methodologies
The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is a classic transformation in organic synthesis. However, the presence of an amino group on the aromatic ring of our substrate, (2-amino-5-chloro-3-methyl-phenyl)-methanol, necessitates careful consideration of the oxidizing agent to avoid undesired side reactions. Below is a comparative analysis of several common oxidation methods.
| Oxidation Method | Oxidizing Agent(s) | Typical Conditions | Advantages | Disadvantages |
| Manganese Dioxide Oxidation | Activated MnO₂ | Room temp., various solvents (e.g., diethyl ether, CH₂Cl₂) | Mild; excellent for benzylic and allylic alcohols; heterogeneous (easy workup). | Requires a stoichiometric excess of the reagent; reactivity can vary with the preparation method of MnO₂. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Room temp., CH₂Cl₂ | Good yields for simple alcohols; readily available. | Acidic nature can be problematic for sensitive substrates; chromium-based (toxic); can form viscous byproducts.[2] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Cryogenic temps (-78 °C), CH₂Cl₂ | Very mild; high yields; avoids heavy metals. | Requires low temperatures; produces foul-smelling dimethyl sulfide; can be sensitive to residual water.[3][4] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room temp., CH₂Cl₂ | Mild (neutral pH); short reaction times; high yields; high chemoselectivity.[5] | Potentially explosive nature; high cost for large-scale synthesis.[5] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | Room temp., biphasic (e.g., CH₂Cl₂/H₂O) | Catalytic use of TEMPO; uses inexpensive bleach; mild conditions. | Can be sensitive to substrate structure; potential for chlorination with NaOCl. |
| Copper/TEMPO-Catalyzed Aerobic Oxidation | CuI (catalyst), DMAP, TEMPO (catalyst), O₂ | Room temp., CH₃CN | Utilizes molecular oxygen as the ultimate oxidant (green); highly chemoselective for aminobenzyl alcohols.[6][7] | Requires careful optimization of catalyst loading and reaction time. |
Detailed Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the most relevant and effective oxidation methods for (2-amino-5-chloro-3-methyl-phenyl)-methanol.
Protocol 1: Manganese Dioxide (MnO₂) Oxidation
This method is often a reliable choice for the oxidation of benzylic alcohols due to its mildness and ease of workup.
Causality: Activated manganese dioxide is a highly selective oxidant for benzylic and allylic alcohols. Its heterogeneous nature simplifies the purification process, as the excess reagent and manganese byproducts can be removed by simple filtration.
Workflow Diagram:
Caption: Workflow for MnO₂ Oxidation.
Materials:
-
(2-amino-5-chloro-3-methyl-phenyl)-methanol
-
Activated Manganese Dioxide (MnO₂)
-
Anhydrous Diethyl Ether
-
Silica Gel for column chromatography
-
Petroleum ether and Dichloromethane (DCM) for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend activated MnO₂ (4 equivalents) in anhydrous diethyl ether.
-
In a separate flask, dissolve (2-amino-5-chloro-3-methyl-phenyl)-methanol (1 equivalent) in anhydrous diethyl ether.
-
Slowly add the solution of the alcohol to the stirred suspension of MnO₂ at room temperature.
-
Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ and other solid byproducts. Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to afford this compound as a yellow solid.
Protocol 2: Copper/TEMPO-Catalyzed Aerobic Oxidation
This protocol represents a modern, green chemistry approach, utilizing molecular oxygen as the terminal oxidant. It has been shown to be highly effective for the chemoselective oxidation of aminobenzyl alcohols.[6][7]
Causality: This system employs a copper(I) catalyst in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a base (DMAP). The copper and TEMPO work in a catalytic cycle where the alcohol is oxidized, and the catalyst is regenerated by molecular oxygen. This method is particularly mild and avoids the use of stoichiometric, often hazardous, oxidizing agents.
Workflow Diagram:
Caption: Workflow for Copper/TEMPO-Catalyzed Aerobic Oxidation.
Materials:
-
(2-amino-5-chloro-3-methyl-phenyl)-methanol
-
Copper(I) iodide (CuI) (10 mol%)
-
4-Dimethylaminopyridine (DMAP) (10 mol%)
-
TEMPO (1 mol%)
-
Acetonitrile (CH₃CN)
-
Oxygen (balloon)
-
Silica Gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add (2-amino-5-chloro-3-methyl-phenyl)-methanol (1 mmol), CuI (0.1 mmol), and acetonitrile (5 mL).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add DMAP (0.1 mmol) and TEMPO (0.01 mmol) to the reaction mixture.
-
Inflate a balloon with oxygen and fit it to the flask.
-
Stir the resulting mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Once the reaction is complete, filter the mixture and wash the solids with acetonitrile (2 x 5 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
DMP is a highly reliable and chemoselective oxidizing agent for sensitive substrates.
Causality: DMP is a hypervalent iodine compound that oxidizes alcohols under neutral and mild conditions.[5] Its high chemoselectivity makes it suitable for substrates with sensitive functional groups like amines. The reaction proceeds through a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation to yield the carbonyl compound.[5]
Workflow Diagram:
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Materials:
-
(2-amino-5-chloro-3-methyl-phenyl)-methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve (2-amino-5-chloro-3-methyl-phenyl)-methanol (1 equivalent) in CH₂Cl₂ in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Product Characterization
Confirmation of the successful synthesis of this compound can be achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), the aromatic protons, the amino protons (a broad singlet), and the methyl protons.
-
¹³C NMR Spectroscopy: The carbon NMR will display a signal for the carbonyl carbon of the aldehyde at approximately 190-195 ppm, in addition to signals for the aromatic and methyl carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region.
Safety and Handling Precautions
Scientific integrity necessitates a rigorous approach to safety. The following table summarizes the key hazards and handling recommendations for the reagents discussed.
| Reagent | Key Hazards | Handling Precautions |
| **Manganese Dioxide (MnO₂) ** | Harmful if inhaled or swallowed.[8][9] Strong oxidizer. | Use in a well-ventilated area or fume hood. Avoid creating dust. Wear appropriate PPE. Store away from combustible materials.[10] |
| Pyridinium Chlorochromate (PCC) | Oxidizer; may intensify fire.[11] May cause an allergic skin reaction and is a suspected carcinogen by inhalation.[11][12] Toxic to aquatic life.[11] | Handle in a fume hood. Avoid contact with skin and eyes. Wear appropriate PPE. Keep away from heat and combustible materials.[13] |
| Oxalyl Chloride | Toxic if inhaled. Causes severe skin burns and eye damage.[14] Reacts violently with water.[14] | Handle in a fume hood with extreme caution. Wear appropriate PPE, including gloves and face shield. Store under inert gas and away from moisture.[14] |
| Dimethyl Sulfoxide (DMSO) | Combustible liquid. Readily penetrates the skin and can carry other dissolved chemicals into the body.[15] | Wear appropriate gloves. Handle in a well-ventilated area. Keep away from heat and ignition sources.[15] |
| Triethylamine | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[16] | Handle in a fume hood. Use non-sparking tools. Wear appropriate PPE. Store in a well-ventilated place away from ignition sources.[16] |
| Dess-Martin Periodinane (DMP) | Oxidizer. Potentially explosive, especially when impure or heated.[1] Causes skin and eye irritation.[14] | Handle with care, avoiding shock and friction. Store in a freezer under an inert atmosphere.[14] Keep away from combustible materials.[14] |
| TEMPO | May cause skin and eye damage. Harmful if swallowed or in contact with skin.[5] | Handle in a fume hood. Wear appropriate PPE. Store in a cool, dry, well-ventilated area.[5] |
| Sodium Hypochlorite (bleach) | Causes severe skin burns and eye damage. Very toxic to aquatic life.[17] Releases toxic chlorine gas upon contact with acids.[17] | Wear appropriate PPE. Avoid mixing with acids.[17] Store in a cool, dark, well-ventilated area.[18] |
| Copper(I) iodide (CuI) | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life.[1] | Avoid breathing dust. Use in a well-ventilated area. Wear appropriate PPE. Avoid release to the environment.[1] |
| 4-Dimethylaminopyridine (DMAP) | Toxic if swallowed, fatal in contact with skin. Causes skin irritation and serious eye damage.[19] | Handle with extreme care in a fume hood. Wear appropriate PPE. Avoid all contact. |
Conclusion
The selective oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol to this compound is a critical transformation in the synthesis of valuable agrochemicals. While several methods can achieve this conversion, the choice of oxidant must be carefully considered to ensure chemoselectivity in the presence of the amino group. For laboratory-scale synthesis, the Copper/TEMPO-catalyzed aerobic oxidation offers a green, mild, and highly selective option. The Manganese Dioxide and Dess-Martin Periodinane oxidations also provide reliable and mild alternatives with straightforward workups. The selection of the optimal protocol will depend on factors such as scale, cost, available equipment, and the specific requirements of the subsequent synthetic steps. Adherence to rigorous safety protocols is essential when handling any of the reagents described in this guide.
References
-
Triethylamine - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])
-
Dess–Martin periodinane - Wikipedia. (URL: [Link])
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Safety Data Sheet: Dess-Martin periodinane - Carl ROTH. (URL: [Link])
-
Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. (URL: [Link])
-
Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC - NIH. (URL: [Link])
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Safety Data Sheet - Dimethyl Sulfoxide (DMSO) - Greenfield Global. (URL: [Link])
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SAFETY DATA SHEET Sodium hypochlorite solution, 5-20% - Chemisphere UK. (URL: [Link])
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Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions | Scilit. (URL: [Link])
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PRODUCT NAME: Sodium Hypochlorite 6% SO300-06 MATERIAL SAFETY DATA SHEET - Anchem Sales. (URL: [Link])
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Swern oxidation - Wikipedia. (URL: [Link])
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Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis. (URL: [Link])
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Activated Dimethyl Sulfoxide. (URL: [Link])
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Pyridinium chlorochromate - Wikipedia. (URL: [Link])
-
DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress. (URL: [Link])
-
Safety Data Sheet: DMSO - Carl ROTH. (URL: [Link])
-
TEMPO SC Ultra Insecticide Safety Data Sheet - Rose Pest Solutions. (URL: [Link])
-
Safety Data Sheet: Sodium hypochlorite, 12% active chlorine - Chemos GmbH&Co.KG. (URL: [Link])
-
Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal. (URL: [Link])
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Manganese dioxide (MD1200) - Safety Data Sheet. (URL: [Link])
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SAFETY DATA SHEET Tempo Dust - Envu Brand Portal. (URL: [Link])
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Triethylamine - Hazardous Substance Fact Sheet. (URL: [Link])
-
Safety Data Sheet - Remote Desktop Redirected Printer Doc - ChemSupply Australia. (URL: [Link])
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Application Notes and Protocols for the Synthesis of 2-Amino-5-chloro-3-methylbenzaldehyde Utilizing Manganese(IV) Oxide
Introduction: The Strategic Importance of 2-Amino-5-chloro-3-methylbenzaldehyde
This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of advanced agrochemicals. Specifically, it is a key building block in the production of anthranilamide insecticides, a class of compounds that includes commercially significant products such as Chlorantraniliprole and Cyantraniliprole.[1] These insecticides are valued for their novel mode of action and high efficacy against a variety of pests. The aldehyde functional group, in conjunction with the substituted aniline moiety, provides a versatile platform for constructing the complex molecular architectures of these potent agrochemicals. This document provides a detailed guide to the synthesis of this important intermediate, focusing on the selective oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol using activated manganese(IV) oxide.
The Oxidizing Agent: The Role and Advantages of Manganese(IV) Oxide
Manganese(IV) oxide (MnO2) is a mild and highly selective oxidizing agent, particularly effective for the conversion of allylic and benzylic alcohols to their corresponding aldehydes or ketones.[2][3][4] Its utility in the synthesis of this compound stems from several key advantages:
-
Chemoselectivity: MnO2 selectively oxidizes the benzylic alcohol without affecting the electron-rich aromatic amine functionality. This is crucial for avoiding the formation of undesired byproducts that could arise from the oxidation of the amino group.
-
Mild Reaction Conditions: The oxidation can be carried out under neutral conditions at room temperature, which is beneficial for preserving the integrity of the potentially sensitive substituted aniline.
-
Heterogeneous Nature: As an insoluble solid, MnO2 can be easily removed from the reaction mixture by simple filtration, simplifying the workup and purification process.[2]
The reactivity of MnO2 is highly dependent on its method of preparation and activation. For optimal performance, it is essential to use "activated" MnO2, which is typically prepared by the reaction of a Mn(II) salt with potassium permanganate, followed by thorough drying to remove water, which can compete with the alcohol for active sites on the MnO2 surface.[2][5]
Reaction Workflow and Mechanism
The synthesis of this compound via MnO2 oxidation follows a straightforward pathway. The precursor, (2-amino-5-chloro-3-methyl-phenyl)-methanol, is treated with a suspension of activated manganese(IV) oxide in a suitable organic solvent.
Figure 1: Reaction scheme for the oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol.
The mechanism of oxidation by MnO2 is believed to occur on the surface of the solid reagent. It involves the formation of a radical intermediate, which is a key factor in its selectivity for allylic and benzylic alcohols.[2]
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[6]
Materials and Reagents:
-
(2-amino-5-chloro-3-methyl-phenyl)-methanol
-
Activated Manganese(IV) Oxide (MnO2)
-
Anhydrous Diethyl Ether (Et2O)
-
Silica Gel for column chromatography
-
Petroleum Ether
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Flash chromatography setup
Reaction Parameters:
| Parameter | Value |
| Starting Material | (2-amino-5-chloro-3-methyl-phenyl)-methanol |
| Oxidizing Agent | Activated Manganese(IV) Oxide |
| Molar Ratio (Substrate:MnO2) | Approximately 1:4 |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Purification Method | Flash Chromatography |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a suspension of activated manganese(IV) oxide (10.15 g, 116.0 mmol) in anhydrous diethyl ether (100 mL).[6]
-
Addition of Starting Material: Dissolve (2-amino-5-chloro-3-methyl-phenyl)-methanol (5.0 g, 29.0 mmol) in anhydrous diethyl ether (150 mL). Add this solution dropwise to the stirred suspension of MnO2 at room temperature.[6]
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.[6]
-
Workup: Upon completion of the reaction (which can be monitored by thin-layer chromatography), filter the reaction mixture to remove the solid manganese oxides. Wash the precipitate thoroughly with diethyl ether.[6]
-
Concentration: Combine the filtrate and the washings, and evaporate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude product by flash chromatography on a silica gel column. The recommended eluent is a mixture of petroleum ether and dichloromethane (2:1).[6]
-
Product Isolation: Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a yellow solid. A typical yield for this reaction is approximately 92% (4.60 g).[6]
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (400 MHz, CDCl₃):
-
δ 9.80 (s, 1H, -CHO)
-
δ 7.35-7.33 (m, 1H, Ar-H)
-
δ 7.20 (m, 1H, Ar-H)
-
δ 6.20 (br s, 2H, -NH₂)
-
δ 2.16 (s, 3H, -CH₃)[6]
Conclusion
The use of activated manganese(IV) oxide provides an efficient, selective, and high-yielding method for the synthesis of this compound. The mild reaction conditions and straightforward workup make this a practical and reliable protocol for laboratory-scale production of this valuable intermediate. The resulting high-purity product is well-suited for subsequent use in the synthesis of complex molecules, particularly in the field of drug development and agrochemicals.
References
-
JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US3702889A - Process for making activated manganese dioxide.
-
YouTube. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]
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- 6. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - chemicalbook [chemicalbook.com]
Application Note: A Three-Step Derivatization of 2-Amino-5-chloro-3-methylbenzaldehyde to 2-Amino-5-chloro-3-methylbenzoic Acid
Introduction
The conversion of aldehydes to carboxylic acids represents a fundamental oxidative transformation in organic synthesis. This application note provides a detailed, three-step protocol for the derivatization of 2-Amino-5-chloro-3-methylbenzaldehyde to its corresponding carboxylic acid, 2-Amino-5-chloro-3-methylbenzoic acid. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as substituted aminobenzoic acids are crucial intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The presence of a nucleophilic amino group on the aromatic ring necessitates a protection-deprotection strategy to ensure the selective oxidation of the aldehyde functionality. This guide will detail a robust workflow involving the protection of the amine with a tert-butyloxycarbonyl (Boc) group, followed by a mild Pinnick oxidation, and concluding with the acidic removal of the Boc protecting group.
Strategic Overview: The Necessity of a Three-Step Approach
Direct oxidation of this compound to the corresponding carboxylic acid is fraught with challenges. The electron-rich amino group is susceptible to oxidation by many common oxidizing agents, leading to undesired side products and reduced yields. To circumvent this, a three-step synthetic strategy is employed:
-
Protection of the Amino Group: The amino functionality is temporarily masked as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable under the subsequent oxidation conditions and can be readily removed.[1][2][3]
-
Oxidation of the Aldehyde: The Pinnick oxidation is utilized for the conversion of the aldehyde to a carboxylic acid. This method is renowned for its mild reaction conditions and high functional group tolerance, making it ideal for substrates with sensitive moieties.[4]
-
Deprotection of the Amino Group: The Boc protecting group is cleaved under acidic conditions to yield the final product, 2-Amino-5-chloro-3-methylbenzoic acid.[1][2][5][6][7][8]
The overall workflow is depicted in the following diagram:
Caption: A three-step workflow for the target synthesis.
Part 1: Protection of the Amino Group as a Boc-Carbamate
Principle and Rationale
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino functionality in this synthesis. It is introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3] The resulting carbamate is stable to the mild, slightly acidic conditions of the subsequent Pinnick oxidation.
The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide.[9]
Caption: Simplified mechanism of Boc protection.
Experimental Protocol: Synthesis of tert-Butyl (2-formyl-4-chloro-6-methylphenyl)carbamate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 169.60 | 5.0 g | 29.5 mmol | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 7.0 g | 32.1 mmol | 1.1 |
| Triethylamine (TEA) | 101.19 | 4.5 mL | 32.4 mmol | 1.1 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.5 mmol) of this compound in 100 mL of dichloromethane (DCM).
-
To this solution, add 4.5 mL (32.4 mmol) of triethylamine (TEA).
-
Slowly add 7.0 g (32.1 mmol) of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with 50 mL of 1M HCl, followed by 50 mL of saturated aqueous sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl (2-formyl-4-chloro-6-methylphenyl)carbamate as a solid.
Part 2: Pinnick Oxidation of the Aldehyde
Principle and Rationale
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions to convert aldehydes to carboxylic acids.[4] A key feature of this reaction is the use of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[10] This method is highly chemoselective for aldehydes and is compatible with a wide range of functional groups, including the Boc-protected amine.[4]
The active oxidant is chlorous acid (HClO₂), which is formed in situ from sodium chlorite and a weak acid buffer, typically sodium dihydrogen phosphate (NaH₂PO₄).[11]
Experimental Protocol: Synthesis of tert-Butyl (2-carboxy-4-chloro-6-methylphenyl)carbamate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| tert-Butyl (2-formyl-4-chloro-6-methylphenyl)carbamate | 269.72 | 5.0 g | 18.5 mmol | 1.0 |
| Sodium chlorite (NaClO₂, 80%) | 90.44 | 4.2 g | 37.1 mmol | 2.0 |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 | 4.4 g | 36.7 mmol | 2.0 |
| 2-Methyl-2-butene | 70.13 | 6.5 mL | 61.2 mmol | 3.3 |
| tert-Butanol | 74.12 | 80 mL | - | - |
| Water | 18.02 | 20 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g (18.5 mmol) of tert-butyl (2-formyl-4-chloro-6-methylphenyl)carbamate in 80 mL of tert-butanol.
-
Add 20 mL of water to the solution.
-
To the stirred solution, add 4.4 g (36.7 mmol) of sodium dihydrogen phosphate, followed by 6.5 mL (61.2 mmol) of 2-methyl-2-butene.
-
In a separate beaker, prepare a solution of 4.2 g (37.1 mmol) of sodium chlorite (80% purity) in 15 mL of water.
-
Slowly add the sodium chlorite solution to the reaction mixture over a period of 30 minutes, maintaining the temperature below 30°C with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting aldehyde.
-
After the reaction is complete, quench by adding 50 mL of a saturated aqueous solution of sodium sulfite.
-
Adjust the pH of the mixture to approximately 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-carboxy-4-chloro-6-methylphenyl)carbamate as a solid, which can often be used in the next step without further purification.
Part 3: Deprotection of the Boc Group
Principle and Rationale
The final step is the removal of the Boc protecting group to unveil the free amino functionality. This is typically achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this purpose, as it effectively cleaves the Boc group, and its volatility allows for easy removal after the reaction.[5][6][7][8]
The mechanism involves the protonation of the carbamate carbonyl oxygen by TFA, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[2][7]
Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| tert-Butyl (2-carboxy-4-chloro-6-methylphenyl)carbamate | 285.72 | 5.0 g | 17.5 mmol | 1.0 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| Trifluoroacetic acid (TFA) | 114.02 | 12.7 mL | 175 mmol | 10 |
Procedure:
-
Dissolve 5.0 g (17.5 mmol) of tert-butyl (2-carboxy-4-chloro-6-methylphenyl)carbamate in 50 mL of dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 12.7 mL (175 mmol) of trifluoroacetic acid (TFA) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To the residue, add 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-Amino-5-chloro-3-methylbenzoic acid.
Conclusion
This application note provides a comprehensive and reliable three-step protocol for the synthesis of 2-Amino-5-chloro-3-methylbenzoic acid from its corresponding aldehyde. The strategic use of a Boc protecting group in conjunction with a mild Pinnick oxidation ensures a high-yielding and selective transformation. This methodology is broadly applicable to the synthesis of other substituted aminobenzoic acids and serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
-
Wikipedia. (2023, December 27). Di-tert-butyl dicarbonate. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Ashenhurst, J. (2023, October 30). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved January 14, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 14, 2026, from [Link]
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (2023, November 29). Pinnick oxidation. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]
- Fallis, A. G., & Brinza, I. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22162–22168.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 14, 2026, from [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Retrieved January 14, 2026, from [Link]
- El-Faham, A., & Abdel-Megeed, A. M. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(8), 4647–4655.
- Mastalerz, M. (2019). Accessing chemically robust amide cages via the Pinnick oxidation [Doctoral dissertation, Ruprecht-Karls-Universität Heidelberg].
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). NaOCl Bleach Oxidation. Retrieved January 14, 2026, from [Link]
-
AtlanChim Pharma. (n.d.). Sodium chlorite beyond Pinnick's oxidation. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4-methoxyphenylacetic acid. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl (2-chloro-4-methylphenyl)carbamate. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Al-Terkawi, A., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2010). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2574.
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 14, 2026, from [Link]
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 10. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-5-chloro-3-methylbenzaldehyde
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
2-Amino-5-chloro-3-methylbenzaldehyde is a strategically important aromatic building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring an ortho-amino group relative to the aldehyde, a chloro substituent, and a methyl group, offers a versatile platform for the construction of a diverse array of heterocyclic compounds. The proximate amino and aldehyde functionalities are primed for cyclization reactions, serving as a linchpin for forming fused ring systems. The electronic and steric influence of the chloro and methyl groups can significantly impact reaction pathways and the properties of the resulting heterocyclic products, making it a valuable precursor in drug discovery and materials science.[1] This guide provides detailed protocols and mechanistic insights for the synthesis of quinolines, quinazolines, and benzodiazepines, which are prominent scaffolds in numerous biologically active compounds, using this compound as the key starting material.
I. Synthesis of 6-Chloro-8-methylquinolines via Friedländer Annulation
The Friedländer synthesis is a robust and widely employed method for the construction of the quinoline core.[2][3][4] It involves the condensation of a 2-aminobenzaldehyde with a compound containing an active α-methylene group, typically a ketone or β-ketoester, under either acidic or basic catalysis.[1][5] This reaction proceeds through an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring.[2]
Mechanistic Rationale
The reaction can proceed via two primary pathways, depending on the reaction conditions. In the base-catalyzed pathway, the reaction is initiated by the deprotonation of the α-methylene compound, which then attacks the aldehyde carbonyl. The subsequent intramolecular cyclization and dehydration lead to the quinoline product. Under acidic conditions, the reaction can be initiated by the formation of a Schiff base between the 2-aminobenzaldehyde and the enol of the carbonyl compound, followed by cyclization and aromatization. The chloro and methyl substituents on the starting material are expected to influence the electron density of the aromatic ring and potentially the regioselectivity of the reaction with unsymmetrical ketones.
Figure 1: Generalized workflow for the Friedländer synthesis of 6-chloro-8-methylquinolines.
Experimental Protocol: Synthesis of 6-Chloro-2,4-dimethyl-8-methylquinoline
This protocol describes the synthesis of a substituted quinoline using ethyl acetoacetate as the active methylene compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add ethyl acetoacetate (1.2 eq) to the solution.
-
Slowly add a catalytic amount of potassium hydroxide (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-chloro-2,4-dimethyl-8-methylquinoline.
Expected Outcome and Characterization:
The final product is expected to be a solid. Characterization can be performed using:
-
¹H NMR: To confirm the presence of aromatic protons, methyl groups, and the overall structure.
-
¹³C NMR: To identify all the carbon atoms in the molecule.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
| Parameter | Expected Value |
| Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Catalyst | Potassium Hydroxide |
| Solvent | Ethanol |
| Temperature | Reflux |
II. Synthesis of 6-Chloro-8-methylquinazolines
Quinazolines are another important class of nitrogen-containing heterocycles with a broad range of biological activities.[6] Their synthesis from 2-aminobenzaldehydes typically involves condensation with a nitrogen source, such as an amine or amide, followed by cyclization and oxidation.[7]
Mechanistic Considerations
The synthesis of quinazolines from this compound can be achieved through various methods. A common approach involves the reaction with a primary amine to form a Schiff base, which then undergoes cyclization and oxidation to the quinazoline. The choice of oxidant and reaction conditions is crucial for achieving high yields.
Figure 2: General scheme for the synthesis of 6-chloro-8-methylquinazolines.
Experimental Protocol: Synthesis of 2-Benzyl-6-chloro-8-methylquinazoline
This protocol outlines a two-step synthesis involving an initial condensation followed by an oxidative cyclization.
Materials:
-
This compound
-
Benzylamine
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the Schiff base.
-
Add a catalytic amount of iodine (0.2 eq) to the reaction mixture.
-
Heat the reaction at 100 °C for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a sodium thiosulfate solution to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient).
Expected Outcome and Characterization:
The product is expected to be a solid. Characterization can be carried out using standard spectroscopic techniques as described for the quinoline synthesis.
| Parameter | Expected Value |
| Yield | 65-75% |
| Reaction Time | 8-12 hours |
| Oxidant | Iodine |
| Solvent | DMSO |
| Temperature | 100 °C |
III. Synthesis of 7-Chloro-9-methyl-1,4-benzodiazepines
1,4-Benzodiazepines are a well-known class of psychoactive drugs.[8] Their synthesis often involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its derivative. A similar strategy can be adapted for 2-aminobenzaldehydes.
Synthetic Strategy
The synthesis of a 7-chloro-9-methyl-1,4-benzodiazepine derivative from this compound can be envisioned through a multi-step sequence. This would typically involve an initial reaction to introduce a two-carbon unit with a protected amino group at the aldehyde, followed by cyclization.
Figure 3: Conceptual pathway for the synthesis of a 1,4-benzodiazepine derivative.
Experimental Protocol: Synthesis of 7-Chloro-9-methyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one
This protocol provides a general procedure for the synthesis of a benzodiazepine derivative.
Materials:
-
This compound
-
Ethyl glycinate hydrochloride
-
Pyridine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and ethyl glycinate hydrochloride (1.2 eq) in ethanol.
-
Add pyridine (2.0 eq) to the suspension and reflux the mixture for 12-18 hours. Monitor the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the product by recrystallization or column chromatography.
Expected Outcome and Characterization:
The final product is anticipated to be a solid. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) will be essential for structural confirmation.
| Parameter | Expected Value |
| Yield | 50-60% |
| Reaction Time | 12-18 hours |
| Base | Pyridine |
| Solvent | Ethanol |
| Temperature | Reflux |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols outlined in this application note for the synthesis of quinolines, quinazolines, and benzodiazepines provide a solid foundation for researchers in drug discovery and organic synthesis. The strategic positioning of the functional groups on this precursor allows for efficient and modular construction of these complex scaffolds. Further exploration of different reaction partners and catalytic systems will undoubtedly lead to the discovery of novel heterocyclic derivatives with interesting biological properties.
References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). (2023). Scientific Reports.
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone.
- Different catalytic approaches of Friedländer synthesis of quinolines. (2023). RSC Advances.
- Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
- ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3996209A - Process for preparing benzodiazepines.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2022). Molecules.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.
- Molbase. (n.d.). Synthesis of 7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepine-2-thione.
- Quinazoline derivatives: synthesis and bioactivities. (2013). Journal of the Brazilian Chemical Society.
- ResearchGate. (n.d.). (PDF) Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents*.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2022). Results in Chemistry.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry.
- Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2022). Journal of the Brazilian Chemical Society.
Sources
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- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Approach for Purity Confirmation of 2-Amino-5-chloro-3-methylbenzaldehyde
Abstract
This application note provides a comprehensive guide to the analytical techniques for confirming the purity and identity of 2-Amino-5-chloro-3-methylbenzaldehyde (ACMB), a key intermediate in pharmaceutical synthesis.[1][2] The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3][4] We present a multi-modal strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. For each technique, we detail the underlying principles, provide step-by-step protocols, and explain the rationale behind experimental choices, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[4][5][6]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound (ACMB) is a substituted benzaldehyde derivative with the molecular formula C₈H₈ClNO and a molecular weight of approximately 169.61 g/mol .[7] Its unique structure, featuring an aldehyde, a primary amine, a chlorine atom, and a methyl group, makes it a versatile building block in the synthesis of complex pharmaceutical compounds.[7]
The presence of impurities, which can originate from starting materials, by-products, intermediates, or degradation products, can have a significant impact on the manufacturing process and the final drug product's safety and efficacy.[4][8] Therefore, a robust analytical workflow to confirm the purity and structural integrity of ACMB is not just a quality control measure but a regulatory necessity.[3][5] This guide provides a framework for establishing such a workflow.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 151446-29-6 | [9] |
| Molecular Formula | C₈H₈ClNO | [7] |
| Molecular Weight | 169.61 g/mol | [7] |
| Appearance | Typically a yellow solid | [10] |
| Purity (Typical) | ≥98% | [9] |
Orthogonal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete purity profile. Therefore, we advocate for an orthogonal approach, where different techniques with distinct separation and detection principles are employed to build a comprehensive picture of the sample's purity. This multi-modal strategy minimizes the risk of overlooking impurities that may not be detectable by a single method.
Caption: Orthogonal workflow for ACMB purity analysis.
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, separating the main component from any potential impurities.[1][3]
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is the primary method for determining the purity of non-volatile organic compounds.[3][7] A reversed-phase HPLC method is ideal for a moderately polar compound like ACMB. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. A UV detector is suitable due to the chromophoric nature of the benzaldehyde ring system.
Protocol: HPLC-UV Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column providing good resolution for aromatic compounds. Mobile Phase A Water with 0.1% Formic Acid Acidified mobile phase improves peak shape for the amino group. Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic modifier for reversed-phase chromatography. Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B A gradient elution is necessary to separate impurities with a wide range of polarities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Controlled temperature ensures reproducible retention times. Detection 254 nm Wavelength at which the aromatic system of ACMB strongly absorbs. | Injection Vol. | 10 µL | |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of ACMB and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (Diluent) to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the diluent.
-
-
Data Analysis:
-
Calculate the purity by the area percentage method. The purity is the ratio of the main peak area to the total area of all peaks in the chromatogram.
-
According to ICH Q3A guidelines, impurities above the reporting threshold (e.g., 0.05%) should be reported.[5] Impurities exceeding the identification threshold (e.g., 0.10%) require structural characterization.[4]
-
Gas Chromatography (GC-FID)
Principle: GC is an excellent technique for analyzing volatile and thermally stable compounds.[11] It is particularly useful for identifying residual solvents from the synthesis process and volatile organic impurities that may not be well-resolved by HPLC.[3] A Flame Ionization Detector (FID) is used for its high sensitivity to organic compounds.
Protocol: GC-FID for Volatile Impurities
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
Parameter Condition Rationale Column DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film A robust, general-purpose column suitable for a wide range of analytes. Carrier Gas Helium or Hydrogen, 1.5 mL/min Inert carrier gas. Injector Temp. 250 °C Ensures rapid volatilization of the sample. Detector Temp. 280 °C Prevents condensation of analytes in the detector. Oven Program Initial: 80 °C (hold 2 min); Ramp: 10 °C/min to 260 °C; Hold: 5 min A temperature program is essential to separate compounds with different boiling points.[12] | Split Ratio | 50:1 | Prevents column overloading with the main component. |
-
Sample Preparation:
-
Prepare a solution of ACMB in a suitable solvent (e.g., Dichloromethane or Methanol) at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify residual solvents by comparing their retention times with those of known standards.
-
Quantify impurities using an internal or external standard method for greater accuracy.
-
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic techniques provide orthogonal information to chromatography, confirming the molecular structure and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[1][7] ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon framework.
Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of ACMB in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Data Acquisition & Analysis:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts: [7][10]
Chemical Shift (δ) ppm Multiplicity Integration Assignment ~9.80 Singlet 1H Aldehyde proton (-CHO) ~7.34 Multiplet 1H Aromatic proton ~7.20 Multiplet 1H Aromatic proton ~6.20 Broad Singlet 2H Amino protons (-NH₂) | ~2.16 | Singlet | 3H | Methyl protons (-CH₃) |
-
Expected ¹³C NMR: The spectrum should show 8 distinct carbon signals corresponding to the molecular structure.
-
The presence and splitting patterns of these signals confirm the connectivity and substitution pattern of the molecule.
-
Mass Spectrometry (MS)
Principle: MS provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[7] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).
-
-
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of ACMB in a solvent compatible with ESI, such as methanol or acetonitrile.
-
-
Data Acquisition & Analysis:
-
Acquire the spectrum in positive ion mode.
-
Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at an m/z corresponding to the molecular weight of ACMB (C₈H₈ClNO, MW = 169.61).[7]
-
A characteristic isotopic pattern for the presence of one chlorine atom ([M+H]⁺ and [M+2+H]⁺ in an approximate 3:1 ratio) should be observed, providing strong evidence for the presence of chlorine.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7][13]
Protocol: FTIR-ATR
-
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid ACMB sample directly onto the ATR crystal.
-
-
Data Acquisition & Analysis:
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group 3400-3200 N-H stretch Primary Amine (-NH₂) 3100-3000 C-H stretch Aromatic 2950-2850 C-H stretch Methyl (-CH₃) ~1680 C=O stretch Aldehyde (-CHO) 1600-1450 C=C stretch Aromatic Ring | ~800 | C-Cl stretch | Chloro-substituent |
-
The presence of these key bands provides confirmatory evidence for the compound's functional groups.
-
Integrated Purity Assessment and Conclusion
The purity of this compound should be established by integrating the results from all the described analytical techniques.
Caption: Decision workflow for batch release.
HPLC provides the primary quantitative purity value (e.g., >99.5% area). GC confirms the absence of significant volatile impurities and residual solvents. NMR and high-resolution MS provide unambiguous confirmation of the chemical structure and elemental composition. Finally, FTIR confirms the presence of all key functional groups. Only when the data from all these orthogonal techniques are consistent and meet predefined specifications can the purity and identity of this compound be confidently confirmed. This rigorous, multi-faceted approach ensures the quality of this critical pharmaceutical intermediate and upholds the principles of scientific integrity and patient safety.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]
-
National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Case Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]
-
ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]
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NMR and Mass Spectrometry analysis of 2-Amino-5-chloro-3-methylbenzaldehyde
Application Note: Structural Elucidation of 2-Amino-5-chloro-3-methylbenzaldehyde using NMR and Mass Spectrometry
Introduction
This compound is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structural framework, featuring an aldehyde, a primary amine, a chloro group, and a methyl group on a benzene ring, provides multiple reactive sites for creating complex molecular architectures. Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, making robust analytical techniques indispensable. This document provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for the structural elucidation of organic molecules.[2][3]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise arrangement of atoms can be determined.
Predicted ¹H NMR Spectral Data
The predicted proton NMR spectrum of this compound is based on the distinct electronic environments of each proton. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group and magnetic anisotropy.[4][5][6] The aromatic protons will appear in the typical aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and aldehyde groups.[7][8] The methyl protons will appear most upfield, shielded by their aliphatic nature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H | Strong deshielding by the electronegative oxygen and carbonyl π-system.[5] |
| Aromatic (H-6) | 7.5 - 7.7 | Doublet (d) | 1H | Ortho to the electron-withdrawing aldehyde group and meta to the chloro group. |
| Aromatic (H-4) | 7.2 - 7.4 | Doublet (d) | 1H | Ortho to the chloro group and meta to the amino and aldehyde groups. |
| Amino (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | 2H | Exchangeable protons, often appear as a broad signal. |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) | 3H | Shielded aliphatic protons attached to the aromatic ring. |
Predicted ¹³C NMR Spectral Data
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be the most downfield signal due to significant deshielding.[9][10][11] The aromatic carbons will resonate in the typical range of 110-160 ppm, with their exact shifts determined by the attached substituents.[12][13] The methyl carbon will be the most upfield signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 190 - 195 | Highly deshielded carbonyl carbon.[11] |
| C-2 (C-NH₂) | 148 - 152 | Attached to the electron-donating amino group. |
| C-5 (C-Cl) | 128 - 132 | Attached to the electronegative chloro group. |
| C-1 (C-CHO) | 135 - 138 | Attached to the aldehyde group. |
| C-3 (C-CH₃) | 133 - 136 | Attached to the methyl group. |
| C-6 | 125 - 129 | Influenced by adjacent aldehyde and amino groups. |
| C-4 | 122 - 126 | Influenced by adjacent chloro and methyl groups. |
| Methyl (-CH₃) | 18 - 22 | Shielded aliphatic carbon. |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[14][15][16]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[14][17] DMSO-d₆ is often preferred for compounds with exchangeable protons like the amino group.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter, which can degrade spectral quality.[16][18]
-
Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[14]
-
Cap the NMR tube and label it clearly.
Instrumental Analysis:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
For the ¹³C NMR spectrum, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.
Logical Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
Using Electron Ionization (EI), the molecule is expected to ionize by losing an electron to form a molecular ion (M⁺•). Due to the presence of a chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺• and [M+2]⁺•) separated by two m/z units, with a characteristic 3:1 intensity ratio.[19][20] The molecular weight of this compound is 169.61 g/mol .[21]
Key Predicted Fragments:
-
Molecular Ion (M⁺•): m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl) in a 3:1 ratio. Aromatic aldehydes typically show a strong molecular ion peak.[22][23]
-
[M-1]⁺ (m/z 168/170): Loss of a hydrogen radical from the aldehyde group is a common fragmentation for aromatic aldehydes.[23][24][25]
-
[M-29]⁺ (m/z 140/142): Loss of the entire aldehyde group (•CHO) via α-cleavage.[23][25]
-
[M-Cl]⁺ (m/z 134): Loss of a chlorine radical.
-
Isotopic Signature: The presence of chlorine will result in characteristic isotopic patterns for all chlorine-containing fragments.[20][26][27]
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[28][29][30]
-
Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.[28]
-
If necessary, filter the final solution to remove any particulates.[30][31]
-
Transfer the solution to an appropriate autosampler vial, preferably glass, especially when using chlorinated solvents.[32]
Instrumental Analysis (GC-MS):
-
The sample is injected into the Gas Chromatograph (GC), where it is vaporized.
-
The vaporized sample travels through a capillary column, separating it from any impurities.
-
The separated compound elutes from the GC column and enters the ion source of the Mass Spectrometer.
-
In the Electron Ionization (EI) source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[33]
-
The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
-
The detector records the abundance of each ion, generating the mass spectrum.
Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for the title compound.
References
-
Organomation. Mass Spectrometry Sample Preparation Guide. Available from: [Link]
-
13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. Magn Reson Chem. 2006 Aug;44(8):797-806. Available from: [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
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Scribd. NMR Sample Prep | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium. Available from: [Link]
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University of Oxford. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. Available from: [Link]
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ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. Available from: [Link]
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SCION Instruments. Sample preparation GC-MS. Available from: [Link]
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Emory University. Small molecule NMR sample preparation. Available from: [Link]
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NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. Available from: [Link]
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University of Leicester. NMR Sample Preparation. Available from: [Link]
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Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Available from: [Link]
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Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. J Chromatogr A. 2019 Oct 11:1603:278-287. Available from: [Link]
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Mtoz Biolabs. How to Prepare Sample for Mass Spectrometry?. Available from: [Link]
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University of Oulu. NMR Sample Prepara-on. Available from: [Link]
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Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. Available from: [Link]
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OrganicChemGuide. 12.04 1H NMR Chemical Shifts. Available from: [Link]
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Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available from: [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
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Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. Available from: [Link]
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Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available from: [Link]
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The Elkshemist. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Available from: [Link]
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13-C NMR Chemical Shift Table.pdf. Available from: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
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LCGC International. Electron Ionization for GC–MS. Available from: [Link]
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Radicals and Mass Spectrometry (MS) Spring 2021. Available from: [Link]
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JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Available from: [Link]
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PubChem. 2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012. Available from: [Link]
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[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. Available from: [Link]
-
ResearchGate. NMR analysis of the reaction of benzaldehyde (2 M in CH 3 CN) and.... Available from: [Link]
-
MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Available from: [Link]
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Application Note: A Robust, Validated HPLC Method for the Analysis of 2-Amino-5-chloro-3-methylbenzaldehyde
Introduction
2-Amino-5-chloro-3-methylbenzaldehyde is a key substituted benzaldehyde derivative, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] The strategic placement of the amino, chloro, and methyl groups on the aromatic ring creates a unique chemical scaffold, but also introduces challenges in analytical characterization, such as potential for photodegradation and multiple reactive sites.[1] Therefore, a robust, accurate, and reliable analytical method is paramount for ensuring the quality, purity, and stability of this compound during drug development and manufacturing processes.
This application note presents a comprehensive, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology herein is grounded in established chromatographic principles and validated according to the stringent guidelines of the International Council for Harmonisation (ICH).[2][3][4]
Method Development Strategy: A Logic-Driven Approach
The development of a successful HPLC method is not a matter of chance, but a systematic process based on the physicochemical properties of the analyte. Our strategy was guided by the molecular structure of this compound (Molecular Weight: 169.61 g/mol ).[1][5]
-
Column Selection: The presence of a nonpolar benzene ring, modified by moderately polar chloro, methyl, and amino substituents, makes the molecule well-suited for reverse-phase chromatography.[6][7] A C18 stationary phase was selected as the primary choice due to its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds.[7][8] The end-capped silica packing minimizes peak tailing that can arise from the interaction of the basic amino group with acidic silanol sites on the stationary phase.
-
Mobile Phase Selection: A mobile phase consisting of acetonitrile (ACN) and water was chosen. ACN is an excellent organic modifier that provides good peak shape and lower backpressure compared to methanol. To ensure consistent peak shape and retention time for the basic amino group, the pH of the aqueous portion of the mobile phase must be controlled. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is incorporated to protonate the amine, ensuring a single ionic species and preventing interactions that lead to tailing.
-
Detection: The benzaldehyde structure contains a chromophore that absorbs UV light. The aromatic ring and carbonyl group suggest strong absorbance in the UV region. A photodiode array (PDA) detector was used to scan a range of wavelengths to determine the optimal absorbance maximum (λmax) for maximum sensitivity and specificity, which was empirically found to be around 254 nm.
-
Isocratic vs. Gradient Elution: For a purity assay of a single compound, an isocratic method is often preferred for its simplicity, robustness, and speed.[8] An isocratic mobile phase composition was optimized to achieve a reasonable retention time (k' between 2 and 10), good resolution from potential impurities, and symmetrical peak shape.
Method Development Logic Diagram
This diagram illustrates the decision-making process for optimizing the HPLC method.
Caption: Decision workflow for HPLC method development.
Optimized HPLC Method & Chromatographic Conditions
This section details the final, optimized parameters for the analysis. All operations should adhere to the general procedures for chromatography outlined in regulatory pharmacopeias such as the USP <621>.[9][10][11]
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) at 254 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Detailed Experimental Protocols
Preparation of Solutions
-
20mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Mobile Phase: Carefully mix 550 mL of HPLC-grade acetonitrile with 450 mL of the prepared 20mM Phosphate Buffer. Degas the solution by sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase. These will be used for the linearity study. A mid-range concentration (e.g., 25 µg/mL) should be used for system suitability and precision assessments.
-
Sample Solution (e.g., 25 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve it in the mobile phase, and dilute to achieve a final nominal concentration of 25 µg/mL.
HPLC System Setup and Operation
-
System Purge: Purge the HPLC pump with the mobile phase for at least 10 minutes to ensure a stable baseline.
-
Column Equilibration: Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 20-30 minutes).
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed ready for use if the SST criteria are met.
System Suitability Test (SST) Requirements
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][4][12]
Validation Workflow
Caption: Workflow for analytical method validation.
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample, showing no interference at the retention time of the analyte peak. Peak purity was assessed using a PDA detector, confirming the spectral homogeneity of the analyte peak in the presence of its potential impurities or degradants.
Linearity
Linearity was evaluated over a concentration range of 1 µg/mL to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
Linearity Results Summary
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Close to zero |
Accuracy
Accuracy was determined by the spike recovery method. A known amount of the analyte was added to a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each level was prepared in triplicate.
Accuracy (% Recovery) Results
| Spike Level | % Mean Recovery | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0 - 102.0% |
| 100% | 100.2% | 0.6% | 98.0 - 102.0% |
| 120% | 100.8% | 0.7% | 98.0 - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of the sample solution at 100% of the test concentration were analyzed on the same day. The % RSD was found to be 0.7%.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument. The % RSD between the two days was 1.2%.
Precision Results Summary
| Parameter | % RSD | Acceptance Criteria |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: 0.2 µg/mL (S/N ratio of 3:1)
-
LOQ: 0.7 µg/mL (S/N ratio of 10:1)
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase organic composition (± 2%)
In all varied conditions, the system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The comprehensive validation confirms its suitability for routine quality control analysis in research and drug development environments, ensuring reliable characterization of this important chemical intermediate.
References
- United States Pharmacopeia (USP). General Chapter <621> Chromatography. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/gc-621-rb-notice-20211119.pdf]
- LCGC International. (2024). Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
- United States Pharmacopeia (USP). <621> CHROMATOGRAPHY (harmonized standard, official Dec. 1, 2022). [URL: https://www.usp.
- U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
- International Council for Harmonisation (ICH). Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]
- International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- Taylor & Francis Online. (2001). RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS. Journal of Liquid Chromatography & Related Technologies, 24(7). [URL: https://www.tandfonline.com/doi/abs/10.1081/JLC-100103399]
- Taylor & Francis Online. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Analytical Letters, 35(9). [URL: https://www.tandfonline.com/doi/abs/10.1081/AL-120006520]
- Benchchem. This compound | 151446-29-6. [URL: https://www.benchchem.com/product/b170254]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [URL: https://starodub.
- ResearchGate. (2001). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. [URL: https://www.researchgate.net/publication/233010724_Retention_of_substituted_benzaldehydes_on_RP-HPLC_Correlation_with_partition_coefficients_and_molecular_descriptors]
- CymitQuimica. This compound. [URL: https://cymitquimica.com/base/files/product_info/10-F770120_product_sheet.pdf]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Amino-5-chloro-3-methylbenzaldehyde
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-5-chloro-3-methylbenzaldehyde. This key intermediate is critical in the production of advanced agrochemicals, including anthranilamide insecticides like Chlorantraniliprole.[1] The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate common synthetic challenges and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for this compound.
Q1: What are the most viable synthetic routes for preparing this compound?
A1: There are two primary and highly effective strategies for this synthesis:
-
Direct Formylation of 2-chloro-6-methylaniline: This is the most common and direct approach. It involves introducing a formyl (-CHO) group onto the aromatic ring of the 2-chloro-6-methylaniline precursor. The Vilsmeier-Haack reaction is particularly well-suited for this transformation due to the electron-rich nature of the aniline substrate, which readily reacts with the Vilsmeier reagent (e.g., generated from POCl₃ and DMF).[2][3][4] The Duff reaction, which uses hexamethylenetetramine (HMTA), is another possibility but can be less efficient for aniline substrates compared to phenols.[5][6]
-
Oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol: This route offers a high-yield final step (often >90%) but requires the synthesis of the corresponding benzyl alcohol precursor.[7] The oxidation is typically performed using a mild oxidizing agent like manganese(IV) oxide (MnO₂) to selectively convert the alcohol to an aldehyde without affecting the amino group or the aromatic ring.[7] This method is ideal if the alcohol intermediate is readily available or can be synthesized efficiently.
Q2: What is the recommended starting material for a formylation-based synthesis?
A2: The ideal starting material is 2-chloro-6-methylaniline . The functional groups on this molecule direct the formylation to the desired position. The amino group (-NH₂) is a powerful ortho-, para-director, strongly activating the position ortho to it for electrophilic aromatic substitution.[8][9] The methyl and chloro groups exert secondary influences, but the amino group's effect is dominant, making the C4 position (ortho to the amine and para to the chlorine) the primary site of reaction.
Q3: How can I monitor the reaction progress and assess the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 4:1) and visualize the spots under UV light. The disappearance of the 2-chloro-6-methylaniline spot and the appearance of a new, typically lower-Rf product spot indicates progress. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[10]
-
Purity and Structural Confirmation: After purification, the product's identity and purity should be confirmed. 1H NMR spectroscopy is essential for structural verification; the aldehyde proton will appear as a characteristic singlet at ~9.8 ppm.[7] HPLC is the standard for quantitative purity assessment.[11]
Q4: What are the critical safety precautions for this synthesis, particularly for the Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas. Always handle it in a well-ventilated fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Reaction Quenching: The reaction workup is highly exothermic. The reaction mixture must be quenched by adding it slowly to a large volume of crushed ice and water, often with vigorous stirring, to hydrolyze the intermediate iminium ion and neutralize excess reagents safely.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the formylation of 2-chloro-6-methylaniline.
Problem 1: Low or no yield of this compound.
| Possible Cause | Explanation & Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent, a chloroiminium ion, is sensitive to moisture.[3] Ensure that the DMF is anhydrous and the POCl₃ is fresh. The reagent should be prepared in situ just before use. |
| Suboptimal Temperature | The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C) to control the exothermic reaction.[12] However, the subsequent formylation step often requires heating (e.g., 60-90 °C) to proceed at a reasonable rate. If the reaction is not heated sufficiently, it may not go to completion. |
| Incorrect Stoichiometry | A slight excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents relative to the aniline) is often used to ensure complete conversion. Verify the molar ratios of your reagents. |
| Incomplete Hydrolysis | The initial product of the electrophilic substitution is an iminium ion, which must be hydrolyzed to the aldehyde during aqueous workup.[13] Ensure the workup is performed correctly, typically by quenching the reaction mixture in ice water and stirring until the hydrolysis is complete (which can be monitored by TLC). |
Problem 2: Formation of significant impurities or side-products.
| Possible Cause | Explanation & Recommended Solution |
| Formation of N-formyl byproduct | The amino group of the starting material or product can react with the Vilsmeier reagent or formic acid (if used) to form a formamide. This is more likely under certain conditions. To minimize this, ensure the Vilsmeier reagent is formed completely before adding the aniline and avoid excessively high temperatures or prolonged reaction times.[14] |
| Over-reaction/Polymerization | Anilines can be sensitive to strongly acidic and oxidizing conditions, potentially leading to tar or polymer formation. Maintain controlled addition of reagents and temperature to prevent runaway reactions. The use of a less reactive formylating agent could be considered, although this may reduce the overall yield. |
| Isomer Formation | While the amino group strongly directs ortho, some para-isomer may form. The regioselectivity is generally high but can be influenced by the solvent and temperature.[10] Purification by column chromatography is the most effective way to separate isomers. |
Problem 3: The reaction stalls and does not proceed to completion.
| Possible Cause | Explanation & Recommended Solution |
| Insufficient Heating | As mentioned, the electrophilic aromatic substitution step often requires thermal energy to overcome the activation barrier. If TLC analysis shows both starting material and product after an extended period, gradually increase the reaction temperature (e.g., in 10 °C increments) and continue to monitor. |
| Poor Mixing | In some solvent systems, the reagents or intermediates may not be fully soluble. Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture. |
| Reagent Degradation | If the reaction is run for an exceptionally long time at high temperatures, the Vilsmeier reagent or the product itself may begin to decompose. It is better to drive the reaction to completion with a slight excess of the formylating agent over a moderate time frame (e.g., 2-6 hours) than to let it stir indefinitely. |
Problem 4: Difficulty in purifying the final product.
| Possible Cause | Explanation & Recommended Solution |
| Persistent DMF | DMF is a high-boiling point solvent and can be difficult to remove completely. After extraction, wash the organic layer multiple times with water or a brine solution to remove residual DMF. |
| Inappropriate Purification Method | The product is a yellow solid.[7] If recrystallization fails to yield pure material, flash column chromatography on silica gel is the recommended alternative. A gradient elution starting with a non-polar solvent system (e.g., hexane/dichloromethane) and gradually increasing the polarity (e.g., by adding ethyl acetate) is typically effective.[7] |
| Co-eluting Impurities | If an impurity has a similar polarity to the product, separation can be challenging. Adjusting the solvent system for chromatography (e.g., using toluene/ethyl acetate instead of hexane/ethyl acetate) can alter the selectivity and improve separation. |
Section 3: Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on laboratory conditions and reagent purity.
Protocol 1: Vilsmeier-Haack Formylation of 2-chloro-6-methylaniline
This protocol is the recommended primary route for the synthesis.
dot
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Materials:
-
2-chloro-6-methylaniline
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a dry, three-necked flask equipped with a dropping funnel and nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 2-chloro-6-methylaniline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a yellow solid.
Protocol 2: Oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol
This protocol is ideal if the alcohol precursor is available and offers a very clean, high-yielding conversion.
Materials:
-
(2-amino-5-chloro-3-methyl-phenyl)-methanol
-
Activated Manganese(IV) Oxide (MnO₂)
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Celite or filter aid
Procedure:
-
To a round-bottom flask, add a solution of (2-amino-5-chloro-3-methyl-phenyl)-methanol (1 equivalent) in anhydrous diethyl ether or DCM (approx. 0.1 M concentration).[7]
-
Add activated MnO₂ (4-5 equivalents) to the solution in portions.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete overnight.[7]
-
Upon completion, filter the suspension through a pad of Celite to remove the MnO₂ solids. Wash the filter cake thoroughly with additional solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the pure this compound, which is often of sufficient purity without further chromatography.[7]
Section 4: Visual Decision Aids
Troubleshooting Logic for Low Yield
The following diagram outlines a decision-making process for troubleshooting low-yield outcomes in the Vilsmeier-Haack synthesis.
dot
Caption: Decision tree for troubleshooting low yield issues.
Section 5: Summary of Reaction Conditions
The table below provides a comparative summary of typical conditions for formylation reactions discussed.
| Parameter | Vilsmeier-Haack Reaction | Duff Reaction |
| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | Hexamethylenetetramine (HMTA) |
| Substrate | Electron-rich arenes (e.g., anilines, phenols)[3] | Strongly activated arenes (mainly phenols)[6][15] |
| Catalyst/Medium | Acidic (from reagent formation) | Acidic (e.g., acetic acid, TFA)[5] |
| Temperature | 60 - 100 °C | 85 - 120 °C[5] |
| Typical Yields | Good to Excellent (60-90%) | Variable, often moderate (20-80%)[5] |
| Key Advantage | High reliability and efficiency for anilines | Milder conditions than some alternatives |
References
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This compound | 151446-29-6 | Benchchem.
-
Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - ChemicalBook.
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Duff reaction - Grokipedia.
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Application Notes and Protocols: Electrophilic Reactions of 3-(Oxan-4-yl)aniline - Benchchem.
-
Vilsmeier–Haack reaction - Wikipedia.
-
Duff reaction - Wikipedia.
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap.
-
Reimer–Tiemann reaction - Grokipedia.
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Reimer-Tiemann Reaction - Ambeed.com.
-
Duff reaction - chemeurope.com.
-
Vilsmeier-Haack Reaction | NROChemistry.
-
Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies.
-
Duff Reaction - Cambridge University Press.
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal.
-
Reimer-Tiemann Reaction - J&K Scientific LLC.
-
Reimer–Tiemann reaction - Wikipedia.
-
AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope.
-
Duff Reaction - SynArchive.
-
The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols - Benchchem.
-
Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.
-
[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed.
-
Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents.
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
-
Formylation of Amines - MDPI.
-
Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.
-
Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde - Benchchem.
-
2-chloro-6-methyl aniline: uses and synthesis - ChemicalBook.
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How to Synthesize 2-Chloro-6-methylaniline? - FAQ - Guidechem.
-
Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem.
-
How to Synthesize 2-Amino-5-Chloro-N,3-Dimethylbenzamide? - FAQ - Guidechem.
-
Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents.
-
Preparation method of 2-chloro-6-methylaniline - Google Patents.
-
2-Chloro-6-methylaniline | C7H8ClN - PubChem.
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Improving yield and purity in 2-Amino-5-chloro-3-methylbenzaldehyde synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-3-methylbenzaldehyde (CAS No: 151446-29-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical chemical intermediate. As a key building block in the synthesis of advanced anthranilamide insecticides like Chlorantraniliprole, mastering its preparation is vital for efficient agrochemical development.[1]
This document moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting solutions and addressing common questions encountered in the lab.
Overview of Synthetic Strategies
The synthesis of this compound can be approached via several routes. The two most prominent strategies involve the direct formylation of a substituted aniline or the selective oxidation of a precursor benzyl alcohol. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile.
Below is a diagram illustrating the primary synthetic pathways and potential challenges.
Sources
Troubleshooting common issues in the oxidation of aromatic alcohols
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting common issues encountered during the oxidation of aromatic alcohols. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to help you navigate the complexities of these crucial transformations.
Technical Support Center: Oxidation of Aromatic Alcohols
Section 1: Frequently Asked Questions - Core Principles
This section addresses fundamental questions that form the basis of successful oxidation experiment design.
Q1: How do I choose the right oxidizing agent for my aromatic alcohol?
A: The choice of oxidant is the most critical parameter and depends on your desired product. Oxidants are broadly categorized as "strong" or "mild".[1]
-
To obtain an aromatic aldehyde (partial oxidation): You must use a mild, often anhydrous (water-free), oxidizing agent. The goal is to prevent the formation of an aldehyde hydrate, which is the precursor to over-oxidation.[2][3] Excellent choices include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation.[1][3][4]
-
To obtain a benzoic acid derivative (full oxidation): Strong oxidizing agents in aqueous media are required. Common reagents include Potassium Permanganate (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones reagent).[3]
Q2: My starting material has other functional groups. How do I ensure chemoselectivity?
A: Chemoselectivity is a significant challenge, as strong oxidants can react with many functional groups like alkenes, thiols, and secondary alcohols.[2] For substrates with sensitive functionalities, modern catalytic systems are often superior.
-
TEMPO-based systems: (2,2,6,6-tetramethylpiperidin-1-oxyl) in combination with a stoichiometric oxidant like sodium hypochlorite (bleach) can be highly selective for primary alcohols, often leaving secondary alcohols, double bonds, and electron-rich aromatic rings untouched under carefully controlled conditions.[5][6]
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a remarkably mild and selective heterogeneous oxidant for benzylic and allylic alcohols. It is often used for substrates where other methods fail due to side reactions.[7][8][9]
Q3: Why is my tertiary aromatic alcohol not reacting?
A: Tertiary alcohols are resistant to oxidation under standard conditions.[10] The oxidation mechanism requires the presence of a hydrogen atom on the carbon bearing the hydroxyl group (the α-carbon).[11][12] This hydrogen is removed during the elimination step that forms the C=O double bond. Since a tertiary alcohol lacks this α-hydrogen, the reaction cannot proceed.[11][13]
Section 2: Troubleshooting Guide - Specific Experimental Issues
This section provides a question-and-answer guide to specific problems you may encounter in the lab.
Q: I've run my reaction for the recommended time, but TLC/LC-MS analysis shows a significant amount of unreacted starting alcohol. What should I do?
A: This is a common issue stemming from several potential causes. A logical, step-by-step approach is needed to diagnose the problem.
Workflow for Diagnosing Incomplete Conversion
A step-by-step decision workflow for troubleshooting incomplete reactions.
Causality and Solutions:
-
Oxidant Inactivity: Many oxidizing agents degrade over time.
-
MnO₂: This is a notorious example. Commercial MnO₂ often has low activity. It must be "activated" before use.
-
Solution: Activate MnO₂ by heating it in an oven (e.g., 110-120 °C) under vacuum for several hours to remove adsorbed water. For highly recalcitrant alcohols, azeotropic activation with benzene or toluene may be necessary.
-
-
Insufficient Equivalents: The stoichiometry may be insufficient, especially if the oxidant is not 100% pure or if solvent impurities are consuming some of it.
-
Solution: Increase the equivalents of the oxidant incrementally (e.g., from 1.5 eq to 2.0 eq) and monitor the reaction.
-
-
Suboptimal Conditions: Oxidation reactions can be sensitive to temperature.
-
Solution: If the reaction is stalled at room temperature, try gentle heating (e.g., 40-50 °C).[14] Ensure the solvent is appropriate and that the starting material is fully dissolved.
-
-
Substrate Deactivation: Aromatic alcohols with strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are electronically deactivated and react more slowly.[15]
-
Solution: For these substrates, you may need to switch to a more potent oxidizing agent or use more forcing conditions (higher temperature, longer reaction time).
-
Q: My goal was to synthesize an aromatic aldehyde, but I'm getting a significant amount of the corresponding carboxylic acid. How can I prevent this?
A: This is a classic selectivity problem. Over-oxidation occurs when the intermediate aldehyde is further oxidized. The primary cause is almost always the presence of water when using a sufficiently strong oxidizing agent.[2][3]
Reaction Pathway: Oxidation and Over-oxidation
Mechanism of over-oxidation via the aldehyde hydrate intermediate.
Causality and Solutions:
-
Wrong Choice of Oxidant: Strong, aqueous oxidants like Jones reagent or KMnO₄ will almost always oxidize a primary aromatic alcohol all the way to the carboxylic acid.[1][3]
-
Solution: Immediately switch to a mild, anhydrous reagent like PCC in dichloromethane (CH₂Cl₂) or Dess-Martin Periodinane. These conditions are specifically designed to stop at the aldehyde stage.[4]
-
-
Presence of Water: Even with milder reagents, trace water can facilitate hydrate formation.
-
Solution: Ensure your solvent is anhydrous. Use freshly dried solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Reaction Time/Temperature: Allowing the reaction to proceed for too long or at too high a temperature can sometimes lead to side reactions, including over-oxidation, even with milder reagents.[14]
-
Solution: Carefully monitor the reaction by TLC. Once the starting material is consumed, quench the reaction immediately. Do not leave it running overnight without prior validation.
-
Q: My reaction worked, but I'm struggling to separate my product from reagent byproducts, especially the metal salts. What are the best practices for workup and purification?
A: Purification can be challenging due to residual metal-based reagents and the similar polarity of the aromatic alcohol and its corresponding aldehyde or ketone.[16]
| Problem | Primary Cause | Recommended Solution |
| Persistent Metal Residues (Cr, Mn) | Incomplete quenching or precipitation of inorganic salts. | Chromium: After quenching, dilute with a solvent like ether, then filter the slurry through a pad of Celite® or silica gel. This physically traps the insoluble chromium salts. |
| Manganese: For KMnO₄ reactions, a common workup involves quenching with sodium bisulfite (NaHSO₃), which reduces the brown MnO₂ sludge to soluble Mn²⁺ salts, making extraction easier. | ||
| Starting Material & Product Co-elution | The alcohol and aldehyde/ketone have very similar polarities, making flash chromatography difficult. | Increase Polarity Difference: If the product is an aldehyde, it can be selectively reacted with sodium bisulfite to form a water-soluble adduct. Extract the unreacted alcohol with an organic solvent. Then, regenerate the pure aldehyde from the aqueous layer by adding acid or base. |
| Use a Heterogeneous Reagent: Employ a polymer-supported oxidant or a solid oxidant like MnO₂. At the end of the reaction, the reagent can be simply filtered off, vastly simplifying the workup.[17] | ||
| Emulsion during Aqueous Workup | Formation of fine precipitates or surfactants. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the entire biphasic mixture through Celite® can also be effective. |
Section 3: Summary Table for Oxidant Selection
| Oxidizing Agent | Typical Conditions | Target Product | Key Advantages | Major Drawbacks |
| KMnO₄ | Acetone/water, often basic | Carboxylic Acid | Inexpensive, powerful | Poor selectivity, can cleave C-C bonds, difficult workup (MnO₂ sludge)[3] |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic Acid | Fast, high-yielding for robust substrates | Highly toxic (CrVI), strongly acidic, not selective[2][11] |
| PCC (C₅H₅NHCrO₃Cl) | CH₂Cl₂ (anhydrous) | Aldehyde | Reliable, stops at aldehyde, easy to handle solid | Toxic (CrVI), slightly acidic, can be difficult to purify from pyridinium salts[4] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ (anhydrous) | Aldehyde | Very mild, neutral conditions, fast reactions | Expensive, potentially explosive under shock or heat |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, low temp (-78°C) | Aldehyde | Excellent for sensitive substrates, byproducts are volatile | Requires cryogenic temperatures, foul-smelling reagents |
| Activated MnO₂ | CH₂Cl₂, Hexane, or CHCl₃ | Aldehyde/Ketone | Highly selective for benzylic/allylic alcohols, heterogeneous (easy workup) | Requires large excess, activity varies greatly, slow for deactivated substrates[7] |
| TEMPO/NaOCl | CH₂Cl₂/water (biphasic) | Aldehyde or Carboxylic Acid (pH dependent) | Catalytic, "green" (uses bleach), highly selective | Can be substrate-dependent, may require phase-transfer catalyst[5][6] |
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Alcohol oxidation. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Optimization of Conditions for the Solvent-Free Oxidation of an Aromatic Primary Alcohol. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]
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Alcohol oxidation (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 14, 2026, from [Link]
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Alcohol Oxidation: “Strong” & “Weak” Oxidants. (2015, May 6). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
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Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020, March 20). Frontiers in Chemistry. Retrieved January 14, 2026, from [Link]
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Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020, March 20). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde? (2015, November 22). ResearchGate. Retrieved January 14, 2026, from [Link]
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Oxidation of aromatic alcohols a | Download Table. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Oxidation of Aromatic Alcohols with Manganese Dioxide. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
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A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Oxidation of Alcohol to aldehyde, and how to arrest the reaction. (2023, June 9). Reddit. Retrieved January 14, 2026, from [Link]
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Side reactions and byproduct formation in the synthesis of substituted benzaldehydes
Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, explaining the causality behind experimental choices to ensure your success in the lab.
Section 1: Challenges in the Synthesis of Substituted Benzaldehydes - An Overview
The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and fragrances. However, the reactivity of the aldehyde functional group and the aromatic ring can lead to a variety of side reactions and byproduct formations. Common challenges include over-oxidation, polysubstitution, rearrangement reactions, and the formation of tars or polymeric materials. The choice of synthetic method is critical and depends heavily on the nature and position of the substituents on the aromatic ring. This guide will walk you through common pitfalls and their solutions for several widely used synthetic methods.
Section 2: Oxidation of Substituted Toluenes
The direct oxidation of a methyl group on a substituted toluene to an aldehyde is an attractive and atom-economical approach. However, controlling the reaction to prevent over-oxidation to the corresponding benzoic acid is a significant challenge.[1]
Frequently Asked Questions (FAQs)
Q1: My oxidation of a substituted toluene is yielding primarily the benzoic acid. How can I stop the reaction at the aldehyde stage?
A1: This is a classic selectivity problem. The benzaldehyde product is more susceptible to oxidation than the starting toluene.[1] To favor the formation of the aldehyde, you should consider the following:
-
Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will typically lead to the carboxylic acid. Milder, more selective methods are preferable. For instance, the Etard reaction, which uses chromyl chloride (CrO₂Cl₂), can isolate the aldehyde as a stable intermediate complex. Another approach is the use of ceric ammonium nitrate (CAN).
-
Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of the second oxidation step.[1] Additionally, carefully controlling the stoichiometry of the oxidant is crucial. Using a slight excess of the toluene derivative relative to the oxidizing agent can also help.
-
Side-Chain Halogenation and Hydrolysis: A robust industrial method involves the free-radical chlorination of the toluene derivative to the corresponding benzal chloride, followed by hydrolysis to the benzaldehyde.[2] This two-step process avoids the issue of over-oxidation.
Q2: I am observing the formation of benzyl alcohol as a significant byproduct. What is causing this and how can I minimize it?
A2: The oxidation of toluene to benzoic acid proceeds through benzyl alcohol and then benzaldehyde.[1] The accumulation of benzyl alcohol suggests that the oxidation of the alcohol to the aldehyde is the rate-limiting step under your current reaction conditions. To address this, you can try:
-
Catalyst System: Some catalyst systems, particularly those involving transition metals like cobalt and manganese, can be fine-tuned to favor the aldehyde.[1] The choice of co-catalyst and promoters, such as bromides, can significantly influence the product distribution.[1]
-
Reaction Time: Extending the reaction time may allow for the complete conversion of the benzyl alcohol intermediate to the desired benzaldehyde. However, this must be balanced against the risk of over-oxidation to the carboxylic acid.
Troubleshooting Guide: Oxidation of Substituted Toluenes
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to no conversion of the starting toluene. | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient oxidant. | 1. Ensure the catalyst is fresh and active. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Increase the amount of the oxidizing agent incrementally. |
| Formation of chlorinated byproducts on the aromatic ring. | Reaction with a chlorine-containing oxidant or solvent. | If using a chlorine-based oxidant, consider alternative reagents. Ensure solvents are free from chlorinated impurities. |
| Poor selectivity, with a mixture of benzyl alcohol, benzaldehyde, and benzoic acid. | 1. Non-optimal reaction temperature. 2. Incorrect catalyst/oxidant concentration. | 1. Conduct a temperature optimization study to find the sweet spot for aldehyde formation.[1] 2. Systematically vary the catalyst and oxidant loading to improve selectivity. |
Experimental Protocol: Purification of Benzaldehyde from Benzoic Acid Impurity
A common issue with stored benzaldehyde is its air oxidation to benzoic acid, which appears as a white crystalline solid.[3][4]
Objective: To remove benzoic acid from a benzaldehyde sample.
Materials:
-
Benzaldehyde sample containing benzoic acid
-
10% Sodium carbonate (Na₂CO₃) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolve the impure benzaldehyde in diethyl ether in a separatory funnel.
-
Add the 10% sodium carbonate solution to the separatory funnel. Benzoic acid will react to form the water-soluble sodium benzoate salt.[4]
-
Shake the funnel vigorously, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Filter to remove the drying agent.
-
Remove the diethyl ether by rotary evaporation.
-
For highly pure benzaldehyde, perform a distillation under reduced pressure.[4]
Section 3: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds using a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[5][6][7] The electrophilic species, known as the Vilsmeier reagent, is a chloroiminium ion.[6]
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is not working on a deactivated aromatic ring. Why is this happening?
A1: The Vilsmeier reagent is a relatively weak electrophile.[8] Therefore, this reaction is generally only effective for aromatic rings that are activated with electron-donating groups, such as phenols, anilines, and their derivatives, as well as electron-rich heterocycles like pyrroles and furans.[5][6][7] Aromatic compounds with strong electron-withdrawing groups will not undergo this reaction.
Q2: The formylation is occurring at an unexpected position on my substituted aromatic ring. How can I control the regioselectivity?
A2: The regioselectivity of the Vilsmeier-Haack reaction is governed by both steric and electronic factors.[8]
-
Electronic Effects: The formyl group will preferentially add to the most electron-rich position of the aromatic ring.
-
Steric Effects: The reaction will favor the least sterically hindered position.[8] For many substituted benzenes, this results in para-substitution.[7]
If you are observing an unexpected isomer, carefully re-evaluate the electronic and steric influences of your substituents.
Troubleshooting Guide: Vilsmeier-Haack Reaction
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield of the desired benzaldehyde. | 1. The aromatic substrate is not sufficiently electron-rich. 2. Incomplete formation of the Vilsmeier reagent. 3. The reaction temperature is too low. | 1. This method may not be suitable for your substrate. Consider a different formylation reaction. 2. Ensure that your DMF and POCl₃ are of high purity and are added in the correct stoichiometric ratio. 3. Gradually increase the reaction temperature, as the optimal temperature is substrate-dependent.[7] |
| Formation of a complex mixture of products. | 1. The substrate has multiple activated positions. 2. Side reactions due to impurities. | 1. Protecting groups may be necessary to block more reactive sites. 2. Ensure all reagents and solvents are pure and anhydrous. |
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack Reaction.
Section 4: Gattermann and Gattermann-Koch Reactions
The Gattermann and Gattermann-Koch reactions are classic methods for the formylation of aromatic compounds.
-
Gattermann Reaction: Uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[9][10] A safer modification uses zinc cyanide (Zn(CN)₂) in place of HCN.[9]
-
Gattermann-Koch Reaction: Employs carbon monoxide (CO) and HCl with a catalyst mixture of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl).[11][12]
Frequently Asked Questions (FAQs)
Q1: Why is the Gattermann-Koch reaction not suitable for phenols and phenolic ethers?
A1: The Gattermann-Koch reaction is generally not applicable to phenol and phenol ether substrates.[9][12][13] This is often attributed to the potential for the Lewis acid catalyst (AlCl₃) to form complexes with the phenolic oxygen, deactivating the ring towards electrophilic substitution. The insolubility of the cuprous chloride co-catalyst in some reaction mixtures has also been cited as a reason for failure.[13] For these substrates, the Gattermann reaction is a more suitable choice.[13]
Q2: I am hesitant to use hydrogen cyanide in the Gattermann reaction due to its toxicity. What are the alternatives?
A2: The high toxicity of HCN is a significant drawback of the traditional Gattermann reaction. A widely adopted and safer alternative is the use of zinc cyanide (Zn(CN)₂) with HCl.[9] This combination generates the necessary HCN in situ, avoiding the need to handle the highly volatile and toxic gas directly.[9]
Troubleshooting Guide: Gattermann & Gattermann-Koch Reactions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| The reaction fails or gives a very low yield. | 1. For Gattermann-Koch, the substrate is a phenol or phenol ether.[9][12][13] 2. The aromatic ring is deactivated. 3. Inactive catalyst. | 1. Use the Gattermann reaction instead.[13] 2. These reactions are not suitable for deactivated rings like nitrobenzene.[11] 3. Ensure the Lewis acid catalyst is anhydrous and active. |
| Difficulty in handling gaseous reactants (HCN or CO). | Inherent properties of the reactants. | For the Gattermann reaction, use the Adams modification with Zn(CN)₂ to generate HCN in situ.[13] For the Gattermann-Koch reaction, ensure the reaction is performed in a well-ventilated fume hood with appropriate gas handling equipment. |
Gattermann-Koch Reaction Mechanism
Caption: Simplified mechanism of the Gattermann-Koch reaction.
Section 5: Duff Reaction
The Duff reaction is a formylation method for phenols and other highly activated aromatic compounds using hexamine (hexamethylenetetramine) in an acidic medium, typically glycerol and boric acid or acetic acid.[14][15][16]
Frequently Asked Questions (FAQs)
Q1: The yield of my Duff reaction is very low. Is this typical?
A1: Yes, the Duff reaction is generally known for being inefficient and often results in low to moderate yields.[14][17] The reaction mechanism is complex and can involve the formation of multiple intermediates.[16]
Q2: My Duff reaction is giving me a mixture of ortho and para isomers. How can I improve the regioselectivity?
A2: The Duff reaction typically shows a preference for formylation at the ortho position to the hydroxyl group, which is attributed to a chelating effect.[14][15] However, if the ortho positions are blocked, formylation will occur at the para position.[14] To enhance ortho-selectivity, ensure that the reaction conditions favor the formation of the chelated intermediate. In some cases, using trifluoroacetic acid has been shown to influence the ortho/para ratio.[18]
Troubleshooting Guide: Duff Reaction
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Formation of a polymeric, tar-like substance. | 1. Reaction temperature is too high. 2. The substrate is prone to polymerization under acidic conditions. | 1. Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration. 2. This method may not be suitable for your particular substrate. |
| The product is a Schiff base, not the aldehyde. | Incomplete hydrolysis. | The final step of the Duff reaction is the hydrolysis of an imine intermediate to the aldehyde.[16] Ensure that the acidic workup is sufficient to complete the hydrolysis. |
| Diformylation or triformylation occurs. | Highly activated substrate with multiple available ortho and para positions. | If both ortho positions are available, diformylation is possible.[14] To achieve monoformylation, you may need to use a substrate with one of the ortho positions blocked. |
References
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Duff reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Duff reaction - Grokipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu. (n.d.). Retrieved January 14, 2026, from [Link]
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Gattermann-Koch Reaction: Mechanism, Limitations and Examples - Collegedunia. (n.d.). Retrieved January 14, 2026, from [Link]
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Gattermann Koch Reaction Mechanism - Definition, Limitations - CollegeSearch. (2025, August 25). Retrieved January 14, 2026, from [Link]
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Gattermann Koch Reaction: Mechanism, Application, Limitation - Science Info. (2023, August 21). Retrieved January 14, 2026, from [Link]
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Gattermann reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Duff Reaction. (n.d.). Retrieved January 14, 2026, from [Link]
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Duff Reaction Mechanism | Organic Chemistry - YouTube. (2024, February 21). Retrieved January 14, 2026, from [Link]
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Direct Oxidation of Toluene To Benzoic Acid With Molecular Oxygen Over | PDF - Scribd. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019, May 14). Retrieved January 14, 2026, from [Link]
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SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM - TSI Journals. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. (2019, May 14). Retrieved January 14, 2026, from [Link]
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Gattermann Reaction - Mechanism, Examples, Application, FAQs - Careers360. (n.d.). Retrieved January 14, 2026, from [Link]
-
Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of functionally substituted benzaldehydes - R Discovery - Researcher.Life. (2017, October 1). Retrieved January 14, 2026, from [Link]
- US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents. (n.d.).
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-
Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Chlorination of Benzaldehyde to 4-chlorobenzaldehyde? - ResearchGate. (2017, December 9). Retrieved January 14, 2026, from [Link]
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How do you convert the following?Toluene to Benzoic acid. - askIITians. (2025, July 13). Retrieved January 14, 2026, from [Link]
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Gattermann Reaction - Unacademy. (n.d.). Retrieved January 14, 2026, from [Link]
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Polysubstituted benzaldehyde derivative and preparation method thereof (2018) - SciSpace. (n.d.). Retrieved January 14, 2026, from [Link]
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Gattermann reaction | PPTX - Slideshare. (n.d.). Retrieved January 14, 2026, from [Link]
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Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018, April 2). Retrieved January 14, 2026, from [Link]
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Gattermann Aldehyde Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
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Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
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Carbon monoxide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Aldehydes, Ketones and Carboxylic Acids - NCERT. (n.d.). Retrieved January 14, 2026, from [Link]
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Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017, July 12). Retrieved January 14, 2026, from [Link]
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Formation of disinfection by-products in chlorinated swimming pool water - ResearchGate. (2025, August 10). Retrieved January 14, 2026, from [Link]
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Technical Support Center: Purification of Crude 2-Amino-5-chloro-3-methylbenzaldehyde by Flash Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Amino-5-chloro-3-methylbenzaldehyde using flash chromatography. Here, we address common challenges and frequently asked questions to streamline your purification workflow and enhance product purity and yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound sample?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. For instance, if you are synthesizing the target compound via the oxidation of (2-amino-5-chloro-3-methyl-phenyl)-methanol, you can anticipate the presence of unreacted starting material.[1][2] Over-oxidation can also lead to the formation of the corresponding carboxylic acid, 2-amino-5-chloro-3-methylbenzoic acid.[2] Other potential impurities could include isomeric byproducts or degradation products resulting from prolonged exposure to harsh reaction conditions, light, or high temperatures.[3]
Q2: How do I select an appropriate solvent system for the flash chromatography of this compound?
A2: The selection of an optimal solvent system is paramount for achieving a successful separation. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent combinations.[4][5] For a compound with the polarity of this compound, a common two-component system consisting of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane is often effective.[6][7]
A patent describing a similar purification utilized a mixture of petroleum ether and dichloromethane (DCM) in a 2:1 ratio.[1] Aim for a solvent system that provides a retention factor (Rf) for your target compound in the range of 0.15 to 0.35 on the TLC plate.[4][8] This Rf range typically translates to an elution volume of 2.8 to 6.7 column volumes (CV) in flash chromatography, which allows for good separation without excessive run times.[4]
Q3: My compound is an amine. Do I need to take any special precautions with the silica gel?
A3: Yes, the acidic nature of standard silica gel can interact with basic amine compounds, potentially leading to peak tailing, irreversible adsorption, or even degradation of the target molecule.[9] To mitigate these effects, you can deactivate the silica gel by incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into your mobile phase.[9][10] Alternatively, using an amine-functionalized silica stationary phase can provide a more inert surface for the purification of basic compounds.[9]
Q4: Can I use a gradient elution for this purification?
A4: Absolutely. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the run, can be highly advantageous.[10][11] It can help to sharpen peaks, reduce run times, and improve the separation of compounds with significantly different polarities.[7] You can develop a gradient method based on your TLC results.[12][13] Many modern automated flash chromatography systems have software that can help you convert your TLC data into an optimized gradient method.[8][12]
Q5: How should I load my crude sample onto the column?
A5: Proper sample loading is crucial for achieving good separation.[11] You have a few options:
-
Wet Loading: Dissolve your crude sample in a minimal amount of a solvent that is as non-polar as possible but still affords good solubility.[14] Dichloromethane is often a good choice for moderately polar compounds.[15] Inject this solution directly onto the top of the column. Be cautious not to use too strong of a solvent, as this can cause premature band broadening.[15]
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, dry loading is a better alternative.[10][16] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[10] This powder can then be carefully added to the top of your packed column.[10]
Section 2: Troubleshooting Guide
Even with careful planning, issues can arise during flash chromatography. The following table outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation/Overlapping Peaks | - Inappropriate solvent system (too polar or not polar enough).- Column overloading.- Sample dissolved in too strong of a solvent for loading.- Cracks or channels in the silica bed. | - Re-optimize the solvent system using TLC to achieve a target Rf of 0.15-0.35.[4][8]- Reduce the amount of crude material loaded onto the column.- Use a weaker solvent for sample dissolution or opt for dry loading.[10][15]- Ensure proper column packing technique to create a homogenous bed. |
| Peak Tailing | - Interaction of the basic amine with acidic silica gel.- The compound is sparingly soluble in the mobile phase. | - Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[9][10]- Consider using a different stationary phase such as alumina or amine-functionalized silica.[9][17]- Adjust the solvent system to improve the solubility of your compound. |
| Compound Elutes Too Quickly (at the solvent front) | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase.[18] |
| Compound Won't Elute from the Column | - The mobile phase is not polar enough.- The compound may have decomposed or irreversibly adsorbed to the silica. | - Gradually increase the polarity of the mobile phase (gradient elution).[10][18]- Test the stability of your compound on a small amount of silica gel before performing the full-scale purification.[18] |
| No Compound Detected in Fractions | - The compound may have eluted very quickly in the solvent front.- The compound may be too dilute to detect by TLC. | - Check the very first fractions collected.[18]- Concentrate a portion of the fractions where you expect your compound to be and re-spot on a TLC plate.[18] |
| Cracked Column Bed | - Improper packing of the column.- Running the column with a highly viscous solvent at high pressure.[14] | - Repack the column, ensuring a uniform slurry and gentle settling of the silica.- If using a viscous solvent, consider reducing the flow rate. |
Section 3: Experimental Protocols & Workflows
Detailed Protocol for Flash Chromatography Purification
This protocol provides a step-by-step guide for the purification of this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Silica gel for flash chromatography (40-63 µm particle size)
-
Petroleum ether or Hexanes
-
Dichloromethane (DCM) or Ethyl Acetate
-
Triethylamine (optional)
-
Flash chromatography column and system (manual or automated)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Methodology:
-
Solvent System Selection (TLC):
-
Prepare several eluent systems with varying ratios of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate or DCM).
-
Spot a dilute solution of your crude material on a TLC plate and develop it in the prepared eluents.
-
Identify the solvent system that gives your target compound an Rf value between 0.15 and 0.35.[4][8]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Gently tap the column to dislodge any air bubbles and ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small portion of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.[10] Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent.[14] Using a pipette, carefully apply the solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting every few fractions on a TLC plate.[14]
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualization of the Workflow
The following diagram illustrates the general workflow for flash chromatography purification.
Caption: General workflow for flash chromatography purification.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common separation issues.
Sources
- 1. Benzaldehyde, 2-amino-5-chloro-3-methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. biotage.com [biotage.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 12. biotage.com [biotage.com]
- 13. youtube.com [youtube.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. biotage.com [biotage.com]
- 16. orgsyn.org [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chromatography [chem.rochester.edu]
This guide is designed for researchers, chemists, and professionals in drug development and agrochemical synthesis. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a critical intermediate in the production of various active ingredients.
Introduction: The Synthetic Challenge
The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The most common route involves the amidation of a 2-nitrobenzoyl chloride derivative followed by reduction of the nitro group. Each step requires careful control of reaction conditions to mitigate side-product formation and ensure a high-quality final product. This guide will address common issues encountered during this synthetic sequence.
A prevalent synthetic pathway starts from 2-chloro-5-nitrobenzoic acid, which is first converted to its acyl chloride, then reacted with 2,N-dimethylaniline, and finally, the nitro group is reduced to an amine. This multi-step process is necessary because the free amino group in a 2-aminobenzoyl chloride derivative can self-react, leading to polymerization and other side products.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My amidation reaction between 2-chloro-5-nitrobenzoyl chloride and 2,N-dimethylaniline is resulting in low yields. What are the likely causes?
Answer:
Low yields in this acylation step are a common issue and can typically be attributed to one of the following factors:
-
Moisture Sensitivity: The starting material, 2-chloro-5-nitrobenzoyl chloride, is highly reactive and susceptible to hydrolysis. Any moisture present in the solvent, glassware, or the 2,N-dimethylaniline will convert the acyl chloride back to the unreactive carboxylic acid, thus reducing the yield.
-
Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and if possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base Selection and Stoichiometry: An appropriate acid scavenger is crucial to neutralize the HCl generated during the reaction. The choice and amount of base can significantly impact the reaction rate and side product formation.
-
Troubleshooting: Tertiary amines like triethylamine or pyridine are commonly used. Ensure at least one equivalent of the base is used. An excess of the base can sometimes accelerate the reaction but may also lead to side reactions.
-
-
Reaction Temperature: While the reaction is typically performed at room temperature, insufficient cooling during the addition of the acyl chloride can lead to side reactions.
-
Troubleshooting: Maintain the reaction temperature between 0-5°C during the addition of 2-chloro-5-nitrobenzoyl chloride to the solution of 2,N-dimethylaniline and base. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
FAQ 2: I am observing a significant amount of an impurity with a similar polarity to my desired amide product, making purification by column chromatography difficult. What could this impurity be?
Answer:
A common impurity in this reaction is the formation of a symmetrical anhydride from the 2-chloro-5-nitrobenzoyl chloride. This can occur if the acyl chloride is exposed to trace amounts of water, leading to the formation of the carboxylic acid, which can then react with another molecule of the acyl chloride.
Another possibility is the di-acylation of the aniline, although this is less common with N-substituted anilines.
-
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: The most effective way to prevent anhydride formation is to maintain strict anhydrous conditions throughout the reaction.
-
Purification Strategy: If the anhydride has formed, a careful recrystallization may be more effective than column chromatography for purification. A solvent system of ethanol/water or isopropanol/water can often selectively crystallize the desired amide product, leaving the anhydride and other impurities in the mother liquor.
-
FAQ 3: The reduction of the nitro group in 2-chloro-N-(2,N-dimethylphenyl)-5-nitrobenzamide is incomplete or resulting in multiple byproducts. How can I optimize this step?
Answer:
The reduction of the nitro group is a critical step, and its success depends on the choice of reducing agent and reaction conditions.
-
Common Issues with Catalytic Hydrogenation:
-
Catalyst Poisoning: The presence of sulfur-containing impurities or the chloro-substituent on the ring can sometimes poison the catalyst (e.g., Palladium on carbon), leading to incomplete reduction.
-
Hydrodechlorination: A common side reaction during catalytic hydrogenation is the removal of the chlorine atom (hydrodechlorination), leading to the formation of 2-amino-N,3-dimethylbenzamide.
-
Troubleshooting:
-
Increase the catalyst loading or use a more robust catalyst.
-
Conduct the reaction at a lower hydrogen pressure and temperature to minimize hydrodechlorination.
-
Monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the starting material has been consumed.
-
-
-
Alternative Reducing Agents:
-
Metal/Acid Reduction: Using a metal like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) is a classic and often effective method for nitro group reduction. This method is generally not prone to hydrodechlorination.
-
Sodium Dithionite: This reagent can also be used for the reduction of nitro groups and is often effective when other methods fail.
-
A comparative summary of common reduction methods is provided in the table below:
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | 1-5 atm H₂, Methanol/Ethanol, Room Temp. | High yield, clean reaction | Catalyst poisoning, potential for hydrodechlorination |
| Fe/HCl | Reflux in acidic aqueous solution | Cost-effective, no hydrodechlorination | Requires workup to remove iron salts |
| SnCl₂·2H₂O | Ethanol, Reflux | Milder conditions than Fe/HCl | Stoichiometric amounts of tin salts produced |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-(2,N-dimethylphenyl)-5-nitrobenzamide (Amidation)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,N-dimethylaniline (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0-5°C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve 2-chloro-5-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Add the 2-chloro-5-nitrobenzoyl chloride solution dropwise to the aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction by slowly adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (Nitro Reduction with Iron)
-
To a round-bottom flask, add 2-chloro-N-(2,N-dimethylphenyl)-5-nitrobenzamide (1.0 eq), ethanol, and water.
-
Add iron powder (3-5 eq) and ammonium chloride (0.5 eq).
-
Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate in vacuo to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-amino-5-chloro-N,3-dimethylbenzamide. The product can be further purified by column chromatography or recrystallization if necessary.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps and decision points in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.
Caption: Synthetic workflow for 2-amino-5-chloro-N,3-dimethylbenzamide.
References
- Method for producing 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Synthesis and insecticidal activities of novel N-pyridyl-N'-phenylureas. MDPI. [Link]
- Process for the preparation of 2-amino-5-chloro-N, 3-dimethyl benzamide.
Technical Support Center: Catalyst Deactivation in Aromatic Substitutions
Welcome to the Technical Support Center for catalyst performance in aromatic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on catalytic processes for aromatic functionalization. Catalyst deactivation is an unavoidable and often costly challenge, leading to decreased yield, altered selectivity, and process downtime.[1][2][3] This resource provides in-depth troubleshooting guides, preventative strategies, and validated protocols to diagnose, mitigate, and resolve deactivation issues, ensuring the robustness and efficiency of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation failed, even with stoichiometric AlCl₃. What's the most likely cause? A1: The most common cause is the presence of moisture. Lewis acid catalysts like AlCl₃ are extremely sensitive to water and will be rapidly hydrolyzed and deactivated.[4] Ensure all glassware is flame- or oven-dried and that all solvents and reagents are strictly anhydrous. Another possibility is that your aromatic substrate contains a strongly deactivating group (e.g., -NO₂, -CN) or a group that reacts with the catalyst, such as an amine (-NH₂) or hydroxyl (-OH).[4][5]
Q2: I'm observing a gradual decline in conversion over several runs with my solid acid catalyst. What's happening? A2: A gradual decline in activity typically points to two primary mechanisms: fouling (coking) or slow poisoning . Coking involves the formation of carbonaceous deposits that block active sites or catalyst pores.[3][6] Slow poisoning can occur if there are trace impurities in your feedstock that accumulate on the catalyst over time.[2]
Q3: Can I regenerate my deactivated catalyst? A3: Regeneration is often possible but depends on the deactivation mechanism.[2]
-
Coke/Fouling: Can often be removed by controlled oxidation (calcination) in air or with a mild oxidant to burn off carbon deposits.[7][8]
-
Poisoning: Reversible poisoning may sometimes be treated by washing the catalyst or by thermal treatment.[7] Irreversible poisoning, where a strong chemical bond forms between the poison and the active site, may not be reversible.[2][9]
-
Sintering: This form of thermal degradation, where catalyst particles agglomerate, is generally irreversible.[2][10]
Q4: Why is my Friedel-Crafts alkylation reaction giving multiple products, while the acylation version is clean? A4: This is a classic challenge in alkylation. The product of alkylation is more reactive than the starting material because alkyl groups are electron-donating and activate the ring, leading to polyalkylation.[5][11] Additionally, the carbocation intermediates in alkylation can undergo rearrangements to form more stable carbocations, leading to isomeric products.[5][12] In contrast, the acyl group added during acylation is deactivating, which prevents further reactions on the product.[5][12][13]
Part 2: Understanding Deactivation Mechanisms
Catalyst deactivation can be broadly categorized into four main types: chemical, thermal, and mechanical.[2] For aromatic substitutions, the most prevalent issues are chemical (poisoning, fouling) and thermal.
Chemical Deactivation: Poisoning
Poisoning occurs when molecules bind strongly to the catalyst's active sites, rendering them inaccessible to reactants.[2][14] This can be rapid and catastrophic or a slow, cumulative process.
-
Common Poisons in Aromatic Chemistry:
-
Sulfur Compounds (e.g., thiophenes, H₂S): Notorious for poisoning noble metal catalysts (Pd, Pt) by forming strong metal-sulfur bonds.[9][15]
-
Nitrogen Compounds (e.g., pyridines, quinolines, amines): Act as Lewis bases and strongly coordinate to Lewis acid sites (e.g., in zeolites, AlCl₃) or metal catalysts, blocking them.[9][16] Substrates containing amine groups can react directly with and neutralize Lewis acid catalysts.[5]
-
Water: As mentioned, water hydrolyzes and deactivates Lewis acids like AlCl₃ and can cause structural changes or leaching in solid acid catalysts under hydrothermal conditions.[4][17]
-
Heavy Metals (e.g., Pb, As): Can deposit on active sites, causing irreversible deactivation.[9][18]
-
Thermal Deactivation: Sintering
Thermal degradation, or sintering, is an irreversible process caused by exposure to high temperatures. [2][10][14]It involves the agglomeration of small metal crystallites on a support into larger particles, which drastically reduces the active surface area of the catalyst. [10][19]While less common in lower-temperature liquid-phase reactions, it is a major concern in high-temperature gas-phase aromatic substitutions and during catalyst regeneration via oxidation, which is highly exothermic. [7][10]
Leaching
In liquid-phase reactions using supported or solid catalysts, leaching is the dissolution of active species from the catalyst into the reaction medium. [14][20][21]This leads to an irreversible loss of active sites and can contaminate the product. [20][22]The stability of the catalyst in the chosen solvent and under the reaction conditions is critical to prevent this. [23]
Part 3: Troubleshooting Guide: A Symptom-Based Approach
Use this guide to diagnose deactivation based on your experimental observations.
Symptom 1: Rapid and Severe Loss of Activity
-
Probable Cause: Acute catalyst poisoning. [2]This happens when a significant concentration of a poison is introduced with the feedstock.
-
Troubleshooting & Resolution Protocol:
-
Isolate the Source: Immediately halt experiments. Quarantine the batch of solvent and reactants used in the failed experiment.
-
Feedstock Analysis:
-
Water Content: Use Karl Fischer titration to quantify water content in solvents and liquid reagents.
-
Elemental Analysis: Use Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF) to screen for elemental poisons like sulfur, halogens, or heavy metals. [18] * GC-MS Analysis: Screen for organic poisons like nitrogen-containing heterocycles.
-
-
Catalyst Recovery (If Possible):
-
For suspected poisoning by organic bases (e.g., amines), attempt to wash the recovered catalyst with a non-coordinating solvent.
-
For suspected sulfur poisoning of metal catalysts, regeneration is difficult. A high-temperature oxidative treatment followed by reduction may be attempted, but sintering is a significant risk. [7] 4. Preventative Action: Implement a rigorous feedstock purification step. For example, pass solvents and reactants through a column of activated alumina or molecular sieves to remove water and polar impurities. [14]
-
-
Symptom 2: Gradual Loss of Activity with Consistent Selectivity
-
Probable Cause: Coking/Fouling or slow poisoning. [3]* Troubleshooting & Resolution Protocol:
-
Characterize the Spent Catalyst:
-
Thermogravimetric Analysis (TGA): Heat the spent catalyst under an air or oxygen flow. The mass loss at high temperatures corresponds to the amount of coke burned off. [6] * Visual Inspection: Coked catalysts often appear discolored (yellow, brown, or black). [24] * Surface Area Analysis (BET): A significant decrease in surface area compared to the fresh catalyst suggests fouling or pore blockage. [2] 2. Protocol for Catalyst Regeneration by Calcination:
-
Setup: Place the spent catalyst in a ceramic crucible in a muffle furnace equipped with a slow air or nitrogen/air mix inlet.
-
Ramp: Slowly heat the catalyst (e.g., 5°C/min) to a target temperature. The target temperature must be high enough to combust the coke but low enough to avoid thermal degradation of the catalyst itself (typically 450-550°C). [4]Caution: The burnout of coke is exothermic and can cause temperature overshoots, leading to sintering. [7] * Dwell: Hold at the target temperature for 3-5 hours until coke is completely removed. [4] * Cool: Cool down slowly to room temperature.
-
-
Optimize Reaction Conditions: If coking is confirmed, consider lowering the reaction temperature, reducing reactant concentration, or decreasing reaction time to minimize the rate of coke formation. [14]
-
Symptom 3: Change in Product Selectivity
-
Probable Cause: Pore mouth blocking or active site modification.
-
Explanation: In shape-selective catalysts like zeolites, coke often forms at the external surface or at the entrance of the pores. This blocks access to the interior active sites, leading to a shift in the reaction pathway. For example, a reaction that previously occurred inside the pores might now occur only on the less selective external surface.
-
Troubleshooting & Resolution Protocol:
-
Confirm Pore Blockage: Compare the BET surface area and pore volume of the fresh and spent catalyst. A large decrease in pore volume with a smaller decrease in total surface area is indicative of pore blocking.
-
Attempt Regeneration: Follow the calcination protocol described above. Milder oxidants (e.g., CO₂, diluted O₂) can sometimes be used to selectively remove coke without damaging the catalyst structure. [6] 3. Catalyst Modification: If the problem persists, consider using a catalyst with a larger pore size or a hierarchical pore structure to improve resistance to coking.
-
Part 4: Proactive Prevention Strategies
The most effective strategy is to prevent deactivation from occurring in the first place.
| Prevention Strategy | Actionable Steps & Key Considerations | Target Deactivation Mechanism |
| 1. Rigorous Feedstock Purification | Use anhydrous solvents and reagents (<0.01% water).Pass feedstocks through packed beds of activated alumina, silica, or 4Å molecular sieves.For sulfur-sensitive reactions, consider using a sacrificial guard bed before the main reactor. | Poisoning [14] |
| 2. Optimization of Reaction Conditions | Temperature: Operate at the lowest temperature that provides an acceptable reaction rate to minimize coking and sintering.<[14][17]/li>Concentration: Use a large excess of the aromatic substrate in Friedel-Crafts alkylation to minimize polyalkylation and subsequent coking.<[4]/li>Flow Rate/Residence Time: In flow chemistry, higher flow rates can reduce contact time and limit the extent of side reactions that lead to coke. | Coking, Sintering |
| 3. Intelligent Catalyst Design | Support Selection: Choose thermally stable supports (e.g., stabilized alumina, silica) for high-temperature reactions.Promoters: Add promoters to enhance stability. For example, adding a second metal can improve resistance to sintering or poisoning.Surface Modification: Increase the hydrophobicity of a catalyst surface to reduce deactivation by water.<[17]/li> | Sintering, Poisoning, Leaching |
| 4. Implement Regular Regeneration Cycles | Do not wait for complete deactivation. Implement a preventive maintenance schedule to regenerate the catalyst after a set number of runs or hours on stream.<[14]/li>Monitor catalyst performance closely to determine the optimal interval for regeneration. | Coking/Fouling |
References
-
de la Torre, U., et al. (2015). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Deactivation of Solid Catalysts in Liquid Media: The Case of Leaching of Active Sites in Biomass Conversion Reactions. ResearchGate. Available at: [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
-
Lira, C. T., et al. (2018). Phenomena Affecting Catalytic Reactions at Solid–Liquid Interfaces. ACS Catalysis. Available at: [Link]
-
OiPub. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. OiPub. Available at: [Link]
- Google Patents. (n.d.). US9744531B2 - Regeneration of clay catalysts for alkylation of aromatic rings. Google Patents.
-
ResearchGate. (n.d.). The regeneration or disposal of deactivated heterogeneous catalysts. ResearchGate. Available at: [Link]
-
NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]
-
OUCI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. OUCI. Available at: [Link]
-
Johnson Matthey. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Johnson Matthey. Available at: [Link]
-
Hoom. (2025). Catalyst deactivation mechanisms and how to prevent them. Hoom. Available at: [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]
-
Amanote Research. (n.d.). (PDF) Deactivation of Solid Catalysts in Liquid Media: The. Amanote Research. Available at: [Link]
-
Sustainability Directory. (2025). How Does Thermal Degradation (Sintering), Which Is Distinct from Poisoning, Also Reduce a Catalytic Converter's Effectiveness? Sustainability Directory. Available at: [Link]
-
MDPI. (n.d.). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. Available at: [Link]
-
YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
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-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]
-
NIH. (2019). Deactivation kinetics of individual C6–C9 aromatics' generation from methanol over Zn and P co-modified HZSM-5. National Center for Biotechnology Information. Available at: [Link]
-
Semantic Scholar. (2001). Effect of Sulfur or Nitrogen Poisoning on the Activity and Selectivity of Y-Zeolite-Supported Pt–Pd Catalysts in the Hydrogenation of Tetralin. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
MDPI. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI. Available at: [Link]
-
NIH. (n.d.). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Sintering process and catalysis. ResearchGate. Available at: [Link]
-
NIH. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PMC. Available at: [Link]
-
MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University. Available at: [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Chemistry Steps. Available at: [Link]
-
ResearchGate. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). 18. Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. ResearchGate. Available at: [Link]
-
ACS Publications. (n.d.). Coke Formation in Catalytic Cracking. Industrial & Engineering Chemistry Process Design and Development. Available at: [Link]
-
ACS Publications. (2020). Coke Formation during Thermal Treatment of Bio-oil. Energy & Fuels. Available at: [Link]
-
MDPI. (n.d.). Effect of Sulfur Poisoning During Worldwide Harmonized Light Vehicles Test Cycle on NOx Reduction Performance and Active Sites of Selective Catalytic Reduction Filter. MDPI. Available at: [Link]
-
PubMed. (n.d.). Solid acid catalysts produced by sulfonation of petroleum coke: Dominant role of aromatic hydrogen. PubMed. Available at: [Link]
-
RSC Publishing. (n.d.). Sulfur poisoning and NH3 regeneration of Pt/Al2O3: oxidations of SO2, NH3, NO and C3H6 as probe reactions. Catalysis Science & Technology. Available at: [Link]
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- 15. Sulfur poisoning and NH3 regeneration of Pt/Al2O3: oxidations of SO2, NH3, NO and C3H6 as probe reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 18. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on Condensation Reactions of Substituted Benzaldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in the condensation reactions of substituted benzaldehydes, such as the Claisen-Schmidt and Knoevenagel reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you understand and resolve the issue effectively.
Question: My Claisen-Schmidt condensation reaction is extremely slow or stalling, and the yield is poor. What's the likely cause?
Answer: A slow or low-yielding reaction is often a direct consequence of suboptimal solvent choice, which can affect the reaction at multiple stages.
-
Cause 1: Poor Solubility of Reactants. The fundamental requirement for any reaction is that the reactants must come into contact.[1] If your substituted benzaldehyde or ketone is not fully soluble in the chosen solvent, the reaction will be limited by the dissolution rate, appearing slow or incomplete.
-
Cause 2: Inadequate Stabilization of the Transition State. Condensation reactions proceed through charged intermediates and transition states. The solvent plays a crucial role in stabilizing these species.[2] If the solvent cannot effectively solvate the transition state, the activation energy of the reaction increases, leading to a slower rate.[2] For instance, the formation of the enolate is a key step; a solvent that hinders this will slow the entire process.
-
Cause 3: Incorrect Solvent Polarity/Proticity for the Nucleophile. In a base-catalyzed reaction, a charged enolate is the key nucleophile.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can form strong hydrogen bonds with the charged nucleophile (the enolate). This "solvation cage" stabilizes the nucleophile so much that it becomes less reactive, slowing down the rate of its attack on the electrophilic benzaldehyde.[1][3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess high dielectric constants that help dissolve reactants and stabilize charged intermediates, but they do not form strong hydrogen bonds with the nucleophile.[3][4] This leaves the nucleophile "naked" and highly reactive, often accelerating the reaction.[3]
-
Solution:
-
Verify Solubility: Before starting the reaction, perform a simple solubility test with your starting materials in the intended solvent.[5]
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol and the reaction is slow, consider switching to DMF or DMSO.[4] These solvents are often excellent choices for aldol-type condensations as they enhance nucleophilicity.[3]
-
Consider Solvent-Free Conditions: For some Claisen-Schmidt and Knoevenagel reactions, solvent-free conditions using grinding techniques with a solid base catalyst (like NaOH) can lead to quantitative yields and drastically reduced reaction times.[6][7][8]
Question: I'm observing significant side-product formation, especially the self-condensation of my ketone. How can the solvent help minimize this?
Answer: Side-product formation, particularly self-condensation, indicates that the kinetics of competing reaction pathways are favorable. Solvent choice can modulate these relative rates.
-
Cause: In a crossed aldol condensation, the enolizable ketone can react with itself instead of the intended benzaldehyde.[9] This is often a problem when the rate of enolate formation is comparable to or faster than the rate of the crossed-condensation. A highly reactive "naked" nucleophile in a polar aprotic solvent might be less selective.
-
Solution:
-
Employ a Polar Protic Solvent: While it may slow the overall reaction, a solvent like ethanol can selectively solvate the enolate, making it less reactive and potentially more selective towards the more electrophilic benzaldehyde over another molecule of ketone.[10]
-
Optimize Base Addition and Temperature: Slowly adding the base or the enolizable component to the reaction mixture can help maintain a low concentration of the enolate, favoring the cross-condensation.[9]
-
Utilize a Two-Phase System: An interesting industrial approach for the condensation of benzaldehyde and acetone uses a biphasic water/cyclohexane system. The reaction occurs at the interface, and the desired product moves into the organic phase, preventing it from reacting further to form the common dibenzalacetone side product.[11]
-
Frequently Asked Questions (FAQs)
Question: How does solvent polarity fundamentally influence the rate and equilibrium of a condensation reaction?
Answer: Solvents influence reactions by differentially solvating the reactants, transition states, and products.[2]
-
On Reaction Rate (Kinetics): According to transition state theory, a reaction proceeds faster if the solvent stabilizes the transition state more than it stabilizes the reactants.[2] In a typical aldol condensation, the transition state for the C-C bond formation is charged and polar. Therefore, polar solvents (both protic and aprotic) will stabilize this transition state, generally leading to faster reactions compared to non-polar solvents.[3][12]
-
On Reaction Equilibrium (Thermodynamics): The solvent can also shift the reaction equilibrium. If the product is significantly more stabilized by the solvent than the reactants, the equilibrium will favor the product side.[2] For example, if the final α,β-unsaturated product is highly polar, using a polar solvent can help drive the reaction to completion.
Question: When should I choose a polar protic vs. a polar aprotic solvent for my condensation reaction?
Answer: The choice depends on the specific mechanism and the nature of your nucleophile.
-
Choose a Polar Protic Solvent (e.g., Ethanol, Methanol, Water) when:
-
You need to favor the stabilization of a carbocation-like intermediate, which is less common in these base-catalyzed reactions but can be relevant in acid-catalyzed variants.[1][12]
-
You need to temper the reactivity of a highly reactive, charged nucleophile to improve selectivity and minimize side reactions.[9][10]
-
You are performing a "green" synthesis, as water and ethanol are environmentally benign solvents. Catalyst-free Knoevenagel condensations have been successfully performed in water.[13]
-
-
Choose a Polar Aprotic Solvent (e.g., DMSO, DMF, Acetonitrile) when:
-
The primary goal is to maximize the rate of a reaction involving a charged nucleophile (like an enolate).[3][4] These solvents solvate the counter-ion (e.g., Na+) but leave the enolate anion relatively free and highly reactive.
-
Your reactants have limited solubility in protic solvents.
-
The reaction is known to be slow, and you need to significantly increase the rate. Aldol condensations are often carried out in polar aprotic solvents for this reason.[4]
-
Data Presentation: Solvent Effects on Condensation Yield
The choice of solvent can dramatically impact reaction outcomes. The table below summarizes typical observations for Knoevenagel and Claisen-Schmidt reactions.
| Reaction Type | Substrates | Solvent | Catalyst | Time (h) | Yield (%) | Reference(s) |
| Knoevenagel Condensation | Benzaldehyde + Malononitrile | Acetonitrile (CH₃CN) | Ionic Liquid-Proline | ~0.3 | >95% | [14] |
| Knoevenagel Condensation | Benzaldehyde + Malononitrile | Ethanol (EtOH) | Ionic Liquid-Proline | ~1.5 | ~80% | [14] |
| Knoevenagel Condensation | Benzaldehyde + Malononitrile | Water (H₂O) | Ionic Liquid-Proline | ~2.0 | ~75% | [14] |
| Knoevenagel Condensation | Benzaldehyde + Malononitrile | Dichloromethane (CH₂Cl₂) | Ionic Liquid-Proline | ~3.0 | ~60% | [14] |
| Claisen-Schmidt Condensation | p-nitrobenzaldehyde + Acetone | Methanol (MeOH) | Framework Cmpd. | 24 | ~20% | [15] |
| Claisen-Schmidt Condensation | p-nitrobenzaldehyde + Acetone | Acetonitrile (CH₃CN) | Framework Cmpd. | 24 | ~45% | [15] |
| Claisen-Schmidt Condensation | p-nitrobenzaldehyde + Acetone | Solvent-Free | Framework Cmpd. | 24 | ~70% | [15] |
Note: Yields are highly dependent on the specific substrates, catalyst, and temperature. This table is for comparative purposes.
Visual Guides: Mechanisms and Workflows
Diagram 1: Solvent Role in Stabilizing the Aldol Addition Intermediate
Caption: Solvent molecules stabilize the charged transition state and intermediate.
Diagram 2: Experimental Workflow for Solvent Selection
Caption: A logical workflow for selecting and optimizing a solvent.
Experimental Protocols
The following are generalized protocols that serve as a starting point. They should be adapted based on the specific reactivity of the substituted benzaldehyde and active methylene compound.
Protocol 1: Claisen-Schmidt Condensation (Conventional Method)
This protocol describes the synthesis of a chalcone derivative.[13]
Materials:
-
Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde, 5.0 mmol)
-
Acetophenone (5.0 mmol)
-
95% Ethanol (20 mL)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2.5 mL)
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and flask
Procedure:
-
In a suitable flask, dissolve the substituted benzaldehyde and acetophenone in 95% ethanol. Gentle warming may be used if necessary.[13]
-
While stirring, slowly add the 10% NaOH solution to the mixture. A color change or precipitate formation is often observed.
-
Continue to stir the reaction at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) by observing the disappearance of the benzaldehyde spot.[13] Reaction times can vary from 30 minutes to several hours.
-
Upon completion, carefully neutralize the reaction mixture with dilute HCl until it is acidic.
-
The precipitated product can be collected by vacuum filtration, washed thoroughly with cold water to remove salts, and then purified by recrystallization from a suitable solvent like ethanol.[13]
Role of Solvent (Ethanol): Ethanol, a polar protic solvent, is used here because it effectively dissolves the reactants and the NaOH catalyst. While it may slightly slow the reaction by solvating the enolate, it is often sufficient for reactive substrates and is less hazardous and easier to remove than polar aprotic alternatives.[16]
Protocol 2: Knoevenagel Condensation (Solvent-Free)
This protocol is a green chemistry approach for synthesizing cinnamic acid derivatives.[6][13]
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malonic acid (6.0 mmol, 1.2 equivalents)
-
Ammonium bicarbonate (NH₄HCO₃) or Piperidine (catalytic amount)
-
Mortar and pestle or reaction vessel for heating
Procedure:
-
Combine the substituted benzaldehyde and malonic acid in a mortar or reaction vessel.[13]
-
Add a catalytic amount of ammonium bicarbonate (a greener alternative to piperidine).[6]
-
Method A (Grinding): Grind the solid mixture vigorously with a pestle for 5-10 minutes. The mixture often becomes a paste or solidifies.[17]
-
Method B (Heating): Heat the solid mixture in a vessel to the required temperature (e.g., 90-120 °C) for the specified time (typically 1-2 hours).[6][18] Monitor by TLC if possible by dissolving a small sample in a suitable solvent.
-
After the reaction is complete, the resulting solid contains the product. For cinnamic acids, a subsequent decarboxylation step by heating at a higher temperature might be necessary.[6]
-
The product can be purified by washing with water and/or recrystallization.
Role of Solvent (None): By eliminating the solvent, this method maximizes reactant concentration, often leading to faster reactions and higher yields.[6] It is an excellent example of process intensification and green chemistry.
References
- Solvent Effects Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021, February 13). YouTube.
- Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Compar
- Benzaldehyde Condens
- Solvent effects. (n.d.). Wikipedia.
- Technical Support Center: Troubleshooting Reactions with Substituted Benzaldehydes. (n.d.). BenchChem.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). PMC - NIH.
- Troubleshooting low yield in Aldol condens
- Solvent Effects. (2022, October 4). Chemistry LibreTexts.
- Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. (n.d.).
- Chemistry Aldol Condensation. (n.d.).
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (n.d.). Taylor & Francis Online.
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). MDPI.
- A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (2022, October 13). RSC Publishing.
- Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine. (n.d.). BenchChem.
- Effect of the solvent on Knoevenagel condensation. (n.d.).
- Claisen Condensation: Solvent and Base Choice. (2021, May 6). YouTube.
- Claisen–Schmidt condens
- A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
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- 5. thecalculatedchemist.com [thecalculatedchemist.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones [mdpi.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05320A [pubs.rsc.org]
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Technical Support Center: Strategies for Selective Functional Group Transformation in Polysubstituted Aromatic Compounds
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the complex yet rewarding field of polysubstituted aromatic compound synthesis. Here, we move beyond simple protocols to address the nuanced challenges of selectivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental workflows to empower you to navigate the intricate landscape of selective functional group transformations.
I. Core Principles: Navigating the Selectivity Challenge
The synthesis of polysubstituted aromatic compounds hinges on the ability to selectively functionalize one position or one functional group in the presence of others that are chemically similar. This challenge is broadly categorized into three main areas:
-
Chemoselectivity: Differentiating between different types of functional groups.
-
Regioselectivity: Differentiating between similar functional groups at different positions on the aromatic ring.
-
Protecting Group Strategy: Temporarily masking a reactive group to allow for transformations elsewhere in the molecule.[1][2][3]
This guide is structured to address common issues encountered in each of these areas, providing both mechanistic explanations and practical, actionable solutions.
Decision-Making Workflow for Selective Aromatic Functionalization
The following diagram illustrates a general thought process for devising a synthetic strategy for a polysubstituted aromatic target.
Caption: A workflow for strategizing the synthesis of polysubstituted aromatics.
II. Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common experimental failures and observations.
Category 1: Chemoselectivity in Cross-Coupling Reactions
Q1: I'm attempting a Suzuki-Miyaura coupling on a dihaloarene (e.g., bromo-chloro-benzene) and I'm getting a mixture of products, including difunctionalized and homocoupled species. How can I favor monofunctionalization at the more reactive halogen?
A1: This is a classic chemoselectivity problem in cross-coupling reactions. The selectivity is primarily governed by the rate of oxidative addition, which is generally faster for C-I > C-Br > C-OTf > C-Cl.[4][5][6]
Causality & Troubleshooting Steps:
-
Lower the Reaction Temperature: Oxidative addition has a significant activation energy barrier. By lowering the temperature, you can often find a window where the more reactive C-Br bond reacts while the C-Cl bond remains largely untouched.
-
Choose the Right Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can promote the desired cross-coupling over side reactions.[7][8] They stabilize the palladium(0) species and can influence the rate of oxidative addition.
-
Control Stoichiometry: Use the boronic acid as the limiting reagent (e.g., 0.95 equivalents). This will naturally limit the extent of difunctionalization.
-
Consider the Base: The strength and type of base can influence catalyst activity and stability. For sensitive substrates, a weaker base like K₂CO₃ might be preferable to stronger bases like K₃PO₄ to minimize side reactions.[7]
Q2: My reaction with a polyhalogenated arene bearing identical halogens (e.g., 1,3-dibromobenzene) is giving poor regioselectivity. How can I control which halogen reacts?
A2: When halogens are identical, selectivity is dictated by more subtle electronic and steric effects within the molecule, or by external directing groups.[5][6][9]
Causality & Troubleshooting Steps:
-
Electronic Control: The electronics of the aromatic ring will guide selectivity. Electron-withdrawing groups will make the ortho and para positions more electrophilic and thus more reactive towards oxidative addition.[5] Conversely, electron-donating groups activate the ring but can lead to complex mixtures.
-
Steric Hindrance: A bulky substituent will often direct the reaction to the less sterically hindered halogen. This is a powerful and predictable way to control regioselectivity.
-
Directed ortho Metalation (DoM): If your substrate has a suitable directing metalation group (DMG) like an amide, methoxy, or sulfoxide, you can use an organolithium reagent to selectively deprotonate the ortho position.[10][11][12][13] The resulting aryllithium can then be quenched with an electrophile. This is an excellent strategy for achieving ortho-selectivity.
Category 2: Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q3: I'm trying to perform a Friedel-Crafts acylation on a polysubstituted arene, but I'm getting a mixture of isomers or no reaction at all. What's going wrong?
A3: Friedel-Crafts reactions are notoriously sensitive to the electronic nature of the aromatic ring.[14][15][16]
Causality & Troubleshooting Steps:
-
Strongly Deactivated Rings: Friedel-Crafts reactions fail on rings with strongly deactivating groups (e.g., -NO₂, -CF₃, -NR₃⁺).[14] The ring is simply not nucleophilic enough to attack the acylium ion. If your substrate is highly deactivated, you may need to consider an alternative synthetic route.
-
Presence of Amines or Alcohols: The Lewis acid catalyst (e.g., AlCl₃) will complex with basic groups like amines, which deactivates the ring even further.[17] For phenols, the oxygen can also coordinate, but the reaction is sometimes still possible. To overcome this, the amine can be protected, for example as an amide, which is less basic and is an ortho, para-director.
-
Carbocation Rearrangements (in Alkylation): Friedel-Crafts alkylation is prone to carbocation rearrangements, leading to isomeric products.[15][16][17] Using acylation followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) is a reliable way to install a straight-chain alkyl group and avoid this issue.
Q4: I need to introduce a substituent ortho to an existing activating group, but the para product is major due to sterics. How can I favor the ortho product?
A4: This is a common challenge. While the para position is often sterically favored, several strategies can be employed to direct substitution to the ortho position.
Causality & Troubleshooting Steps:
-
Directed ortho Metalation (DoM): As mentioned in A2, if a DMG is present, DoM is the most powerful tool for exclusively functionalizing the ortho position.[10][12][13]
-
Blocking Groups: You can temporarily install a bulky "blocking group" at the para position. The sulfonyl group (-SO₃H) is a classic example. It can be introduced via sulfonation, will direct incoming electrophiles to the open ortho position, and can then be removed by treatment with dilute acid and heat.[18]
-
Chelation Control: Some reactions can be directed by chelation. For example, in the presence of certain Lewis acids, a substituent with a lone pair (like -OCH₃) can chelate the incoming electrophile, delivering it to the nearby ortho position.
Category 3: Orthogonal Protecting Group Strategies
Q5: I have a molecule with two different amine groups (one aromatic, one aliphatic) and I need to selectively functionalize the aliphatic one. How can I protect the aromatic amine?
A5: This requires a protecting group that can be selectively applied to the aromatic amine. The difference in basicity (pKa) between aromatic and aliphatic amines is the key to this selectivity. Aromatic amines are significantly less basic.
Causality & Troubleshooting Steps:
-
pH-Controlled Protection: You can often achieve selective protection by controlling the pH of the reaction. For example, performing a Boc protection in an acidic buffer (e.g., aqueous acetic acid) can selectively protect the more nucleophilic aromatic amine in the presence of a protonated (and thus unreactive) aliphatic amine.[19]
-
Orthogonal Protecting Groups: Orthogonal protection is a strategy where multiple protecting groups are used that can be removed under different, non-interfering conditions.[1][20][21] For example, you could protect an amine with an Fmoc group (removed by base) and a hydroxyl group with a TBS ether (removed by fluoride). This allows for the selective deprotection and reaction of one functional group while the other remains masked.[3][21]
Q6: My protecting group is being cleaved during a subsequent reaction step. How do I choose a more robust protecting group?
A6: The stability of a protecting group must be matched to the reaction conditions it needs to survive.[1][2]
Causality & Troubleshooting Steps:
-
Consult a Protecting Group Stability Chart: These are widely available in organic chemistry textbooks and online resources. They provide a quick reference for the stability of common protecting groups under various conditions (acidic, basic, oxidative, reductive, etc.).
-
Anticipate Reactivity: Before running a reaction, carefully consider if any of the reagents could affect your protecting group. For example, if you plan to use a strong base like LDA, a base-labile protecting group like an acetate ester is a poor choice. A silyl ether would be more appropriate.
-
Think Orthogonally: If you have multiple protecting groups, ensure they are part of an orthogonal set.[20][21] For instance, if you have a Boc-protected amine (acid-labile) and a benzyl ether-protected alcohol (removed by hydrogenolysis), you can selectively deprotect either one without affecting the other.
III. Validated Experimental Protocols
This section provides detailed, step-by-step methodologies for key selective transformations.
Protocol 1: Regioselective Monofunctionalization of a Dihaloarene via Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid to the bromine of 1-bromo-3-chlorobenzene.
Materials:
-
1-bromo-3-chlorobenzene
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-3-chlorobenzene (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.95 mmol, 0.95 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of toluene.
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Catalyst Addition: Add the catalyst pre-mixture to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of the mono-coupled product.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: ortho-Selective Functionalization using Directed ortho Metalation (DoM)
Objective: To introduce an iodine atom ortho to the amide group of N,N-diethylbenzamide.
Materials:
-
N,N-Diethylbenzamide
-
sec-Butyllithium (s-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and rubber septum, add N,N-diethylbenzamide (1.0 mmol, 1.0 equiv) and anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.1 mmol, 1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn a deep color. Stir for 1 hour at -78 °C.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL). Add this iodine solution dropwise to the aryllithium solution at -78 °C. Stir for an additional 30 minutes at this temperature.
-
Quenching the Reaction: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate (20 mL). Wash with saturated aqueous sodium thiosulfate solution (to remove excess iodine), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
IV. Data Summary Tables
Table 1: Comparison of Conditions for Selective Suzuki Coupling
| Parameter | Condition A (High Selectivity) | Condition B (Low Selectivity) | Rationale for Selectivity |
| Limiting Reagent | Boronic Acid (0.95 eq) | Aryl Halide (1.0 eq) | Prevents over-reaction to difunctionalized product. |
| Temperature | 80 °C | 110 °C (Reflux) | Lower temp exploits the activation energy difference between C-Br and C-Cl. |
| Ligand | SPhos (Bulky, e⁻-rich) | PPh₃ (Less bulky) | Bulky ligands can favor reductive elimination from the mono-coupled intermediate.[22] |
| Base | K₂CO₃ (Mild) | K₃PO₄ (Strong) | A milder base can reduce catalyst decomposition and side reactions.[7] |
Table 2: Common Orthogonal Protecting Groups
| Protecting Group | Functional Group | Cleavage Condition | Stable To |
| Boc (tert-Butoxycarbonyl) | Amine | Strong Acid (e.g., TFA) | Base, H₂, Nucleophiles |
| Cbz (Carboxybenzyl) | Amine | H₂/Pd-C (Hydrogenolysis) | Mild Acid/Base |
| Fmoc (Fluorenylmethyloxycarbonyl) | Amine | Base (e.g., Piperidine) | Acid, H₂ |
| TBS (tert-Butyldimethylsilyl) | Alcohol | Fluoride (e.g., TBAF), Acid | Base, H₂, Oxidation |
| Bn (Benzyl) | Alcohol, Acid | H₂/Pd-C (Hydrogenolysis) | Acid, Base, Mild Redox |
V. Mechanistic Pathway Visualization
Catalytic Cycle for Selective Suzuki-Miyaura Monofunctionalization
This diagram illustrates the key steps in a selective Suzuki coupling on a dihaloarene, highlighting the preferential oxidative addition.
Caption: Selective Suzuki-Miyaura coupling cycle on a bromo-chloro-arene.
VI. References
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
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Yuan, C., et al. (2017). Pd-Catalyzed Regioselective Sequential Meta-, ortho-C-H Functionalization of Arenes: A Predictable Approach to the Synthesis of Polysubstituted β-arylethylamines. Organic & Biomolecular Chemistry. [Link]
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Fiveable. (n.d.). Orthogonal Protection Definition. Organic Chemistry Key Term. [Link]
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Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
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University of Oxford. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Oxford Lecture Notes. [Link]
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Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. [Link]
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LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
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Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
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University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
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LibreTexts Chemistry. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-Amino-5-chloro-3-methylbenzaldehyde and Its Derivatives
Introduction: The Strategic Value of Substituted Benzaldehydes
In the landscape of modern organic synthesis, substituted benzaldehydes represent a class of foundational building blocks.[1] Their utility spans the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[2][3] The reactivity of the benzaldehyde scaffold is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electronic properties and steric profile of the molecule, allowing chemists to fine-tune its behavior for specific synthetic outcomes.[4][5]
This guide provides an in-depth comparative analysis of 2-Amino-5-chloro-3-methylbenzaldehyde (ACMB) , a highly functionalized intermediate, against other common benzaldehyde derivatives. We will dissect its unique structural attributes, compare its reactivity in key chemical transformations supported by experimental data, and provide validated protocols for its use. This analysis is designed to equip researchers, particularly those in drug discovery and agrochemical development, with the expert insights needed to strategically leverage ACMB and related compounds in their synthetic programs.
Physicochemical and Reactivity Profile of this compound (ACMB)
The synthetic utility of ACMB (CAS No: 151446-29-6) stems from the strategic placement of its four distinct functional groups, which create a unique reactivity profile.[1][6]
-
Aldehyde Group (-CHO): Positioned at C1, this electron-withdrawing group is the primary electrophilic site, readily participating in nucleophilic additions and condensation reactions.[1][3]
-
Amino Group (-NH2): At the C2 (ortho) position, this potent electron-donating group activates the aromatic ring toward electrophilic substitution and serves as a key nucleophile for constructing heterocyclic systems.[1]
-
Chloro Group (-Cl): Located at C5 (para to the amino group), this group exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). It enhances the molecule's electrophilic character and serves as a potential handle for cross-coupling reactions.
-
Methyl Group (-CH3): At C3, this weak electron-donating group provides steric influence and can modulate the electronic properties of the ring.
The interplay between the powerful ortho-amino activating group and the deactivating aldehyde group makes ACMB a fascinating and versatile substrate. Its primary recognized application is as a crucial intermediate in the synthesis of advanced anthranilamide insecticides, such as Chlorantraniliprole and Cyantraniliprole.[1]
Caption: Workflow for the synthesis of ACMB from its alcohol precursor.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, prepare a suspension of activated manganese dioxide (MnO₂) (4.0 eq.) in dry diethyl ether. In a separate flask, dissolve (2-amino-5-chloro-3-methyl-phenyl)-methanol (1.0 eq.) in diethyl ether. [7] * Causality: Using a suspension of the solid oxidant ensures a large surface area for the heterogeneous reaction. Diethyl ether is a good solvent for the starting material and product, and its low boiling point simplifies removal.
-
Reaction: To the stirring MnO₂ suspension, add the solution of the alcohol dropwise at room temperature. [7] * Causality: Dropwise addition helps to control any potential exotherm.
-
Monitoring: Allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [7]4. Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the solid MnO₂ and its reduced forms. Wash the filter cake thoroughly with diethyl ether.
-
Causality: Celite is a filter aid that prevents the fine MnO₂ particles from clogging the filter paper.
-
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a petroleum ether-dichloromethane gradient to yield pure ACMB as a yellow solid (typical yield: ~92%). [7]
Protocol 2: Synthesis of a Schiff Base Derivative from ACMB
This protocol demonstrates the utility of ACMB in forming imines, which are precursors to many biologically active molecules. [8][9] Step-by-Step Methodology:
-
Dissolution: Dissolve ACMB (1.0 eq.) in ethanol in a round-bottom flask. Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Causality: Ethanol is a common solvent for Schiff base formation. The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
-
-
Addition: To this solution, add the desired primary amine (e.g., aniline) (1.0 eq.).
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the formation of the imine product by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. Recrystallization from a suitable solvent like ethanol can be performed for higher purity if needed.
Application Spotlight: A Gateway to Advanced Agrochemicals
The industrial significance of ACMB is cemented by its role as a precursor to the anthranilamide class of insecticides. [1]The synthesis of compounds like Chlorantraniliprole involves the transformation of ACMB into a corresponding benzamide derivative, which then undergoes cyclization to form the core structure of these potent agrochemicals. [10]
Caption: Simplified synthetic pathway from ACMB to the anthranilamide core.
This pathway demonstrates the value of ACMB's functional group arrangement. The aldehyde is oxidized to a carboxylic acid, which is then converted to an amide. The ortho-amino group is crucial for the subsequent cyclization steps that form the final heterocyclic product.
Conclusion
This compound is more than just another substituted aldehyde; it is a strategically designed building block. Its reactivity is a nuanced interplay of a potent activating amino group, a deactivating aldehyde, and modulating chloro and methyl substituents.
A comparative analysis reveals its unique position:
-
In nucleophilic additions , its reactivity is tempered by the electron-donating amino group, but its bifunctional nature makes it an excellent substrate for intramolecular reactions and the synthesis of N-heterocycles.
-
In oxidation reactions , it performs predictably as an electron-rich aldehyde, readily converting to the corresponding benzoic acid, a key step in its industrial applications.
-
As a synthetic intermediate , its true value lies in the combination of functional handles it offers for complex molecule synthesis, exemplified by its pivotal role in the agrochemical industry.
For the research scientist and drug development professional, understanding the distinct personality of ACMB compared to simpler benzaldehydes is key to unlocking its full potential as a versatile and valuable tool in the synthetic chemist's arsenal.
References
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Samprada. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog.[Link]
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Sinfoo. Exploring the Synthesis and Applications of Benzaldehyde Derivatives.[Link]
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MDPI. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.[Link]
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Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka.[Link]
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PubMed. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.[Link]
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ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.[Link]
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Wikipedia. Benzaldehyde.[Link]
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Quora. How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole.[Link]
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PubMed Central. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.[Link]
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PubChem. 2-Amino-5-chloro-3-methylbenzamide.[Link]
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PubChem. 2-Amino-5-chloro-3-methylbenzoic acid.[Link]
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MDPI. Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes.[Link]
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Semantic Scholar. synthesis, characterization and biological evaluation of three new schiff bases derived from amino.[Link]
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PubChem. 3-Chloro-5-methylbenzaldehyde.[Link]
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MDPI. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.[Link]
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Fine Chemical Engineering. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.[Link]
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A Comparative Guide to the Synthetic Routes of 2-Amino-5-chloro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-5-chloro-3-methylbenzaldehyde
This compound is a key intermediate in the synthesis of a variety of high-value organic molecules, particularly in the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring an aldehyde, an amine, a chlorine atom, and a methyl group on the benzene ring, makes it a versatile building block for the construction of complex heterocyclic systems. Notably, it is a documented crucial precursor in the synthesis of anthranilamide insecticides, such as the commercially significant Chlorantraniliprole and Cyantraniliprole.[1] The efficient and scalable synthesis of this aldehyde is therefore of considerable interest to the chemical research and development community. This guide provides an in-depth comparison of different synthetic strategies to obtain this compound, offering experimental insights and a critical evaluation of each route's merits and drawbacks.
Route 1: Oxidation of (2-Amino-5-chloro-3-methyl-phenyl)-methanol
This is a well-documented and high-yielding approach that proceeds in two main stages: the reduction of a commercially available benzoic acid derivative to the corresponding benzyl alcohol, followed by a selective oxidation to the target aldehyde.
Workflow Overview
Caption: Two-step synthesis via reduction and subsequent oxidation.
Experimental Protocols
Step 1: Synthesis of (2-Amino-5-chloro-3-methyl-phenyl)-methanol
The synthesis of the benzyl alcohol precursor can be achieved through the reduction of 2-amino-5-chloro-3-methylbenzoic acid. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is a common and effective choice for this transformation.
-
Reaction:
-
2-Amino-5-chloro-3-methylbenzoic acid is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and a solution of LiAlH₄ in THF is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (2-Amino-5-chloro-3-methyl-phenyl)-methanol.
-
Step 2: Oxidation to this compound
A highly efficient and selective method for this step utilizes activated manganese(IV) oxide (MnO₂).[1][2]
-
Reaction Protocol:
-
Suspend activated manganese(IV) oxide (4.0 equivalents) in a suitable dry solvent such as diethyl ether or dichloromethane.
-
To this suspension, add a solution of (2-Amino-5-chloro-3-methyl-phenyl)-methanol (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Stir the mixture vigorously at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid MnO₂ and manganese salts are removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by flash chromatography on silica gel (e.g., using a petroleum ether-dichloromethane gradient) to afford this compound as a yellow solid.[2]
-
Performance Data
| Parameter | Value | Reference |
| Yield (Oxidation) | 92% | [2] |
| Purity (after chromatography) | >98% | [2] |
| Reaction Time (Oxidation) | Overnight | [2] |
| Temperature (Oxidation) | Room Temperature | [2] |
Analysis of the Oxidation Route
-
Advantages:
-
High Yield and Selectivity: The oxidation with MnO₂ is highly selective for the benzylic alcohol, minimizing over-oxidation to the carboxylic acid, and provides a high yield of the desired aldehyde.[1][2]
-
Mild Conditions: The reaction is performed at room temperature, which is energetically favorable and reduces the risk of side reactions.
-
Well-Established: This is a documented and reliable method with a clear protocol.
-
-
Disadvantages:
-
Multi-step Process: The overall synthesis requires a two-step sequence from the benzoic acid, which can increase the overall process time and resource utilization.
-
Reagent Stoichiometry: The oxidation step requires a significant excess of MnO₂, which can be a cost and waste consideration, especially on a large scale.
-
Purification: The need for flash chromatography for purification can be a bottleneck in large-scale production.
-
Route 2: Vilsmeier-Haack Formylation of 4-Chloro-2-methylaniline
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[3][4][5] 4-Chloro-2-methylaniline, with its activating amino and methyl groups, is a suitable substrate for this reaction. The formylation is expected to occur at the ortho position to the strongly activating amino group.
Proposed Synthetic Workflow
Caption: Vilsmeier-Haack formylation of 4-chloro-2-methylaniline.
Proposed Experimental Protocol
-
Vilsmeier Reagent Preparation:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for about 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Cool the freshly prepared Vilsmeier reagent back to 0°C.
-
Add a solution of 4-chloro-2-methylaniline in a suitable solvent (e.g., dichloromethane or DMF) dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for several hours (monitor by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to hydrolyze the intermediate iminium salt.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Anticipated Performance
| Parameter | Estimated Value | Justification |
| Yield | 60-80% | Based on typical yields for Vilsmeier-Haack reactions on activated anilines. |
| Reaction Time | 4-8 hours | Standard for this type of formylation. |
| Temperature | 50-60°C | Moderate heating is often required for less activated substrates. |
Analysis of the Vilsmeier-Haack Route
-
Advantages:
-
Direct Formylation: This route offers a more direct, one-pot synthesis from a commercially available starting material.
-
Cost-Effective Reagents: The reagents for the Vilsmeier-Haack reaction (POCl₃ and DMF) are relatively inexpensive and readily available.
-
Scalability: The reaction is generally scalable, although careful temperature control is necessary.
-
-
Disadvantages:
-
Harsh Reagents: POCl₃ is corrosive and reacts violently with water. Careful handling and an anhydrous setup are essential.
-
Potential for Side Reactions: Overheating or incorrect stoichiometry can lead to the formation of by-products.
-
Work-up Procedure: The hydrolytic work-up with base can be exothermic and requires careful control.
-
Route 3: Duff Reaction with 4-Chloro-2-methylaniline
The Duff reaction is another method for the ortho-formylation of activated aromatic rings, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium.[6] While it is more commonly applied to phenols, it can also be used with aromatic amines.
Proposed Synthetic Workflow
Caption: Duff reaction for the formylation of 4-chloro-2-methylaniline.
Proposed Experimental Protocol
-
To a mixture of 4-chloro-2-methylaniline and hexamine in a suitable acidic solvent (e.g., glacial acetic acid or a mixture of acetic acid and glycerol), heat the reaction mixture to a temperature between 100-150°C.
-
Maintain the temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Acidify the mixture with a mineral acid (e.g., sulfuric acid) and heat to hydrolyze the intermediate Schiff base.
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Anticipated Performance
| Parameter | Estimated Value | Justification |
| Yield | 30-50% | The Duff reaction is known for its often moderate to low yields.[6] |
| Reaction Time | 6-12 hours | Typically requires prolonged heating at elevated temperatures. |
| Temperature | 100-150°C | High temperatures are generally necessary for this reaction. |
Analysis of the Duff Route
-
Advantages:
-
Readily Available Reagents: Hexamine and acetic acid are common and inexpensive laboratory reagents.
-
One-Pot Procedure: The reaction can be carried out in a single step from the starting aniline.
-
-
Disadvantages:
-
Low to Moderate Yields: The primary drawback of the Duff reaction is its often unsatisfactory yield.[6]
-
High Temperatures: The reaction requires high temperatures, which can lead to decomposition and the formation of tarry by-products.
-
Complex Mechanism and Side Reactions: The reaction mechanism is complex, and the formation of various intermediates can lead to a mixture of products, making purification challenging.
-
Route 4: Reimer-Tiemann Reaction (A Note on Inapplicability)
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a strong base.[7] While it is a powerful tool for phenol chemistry, its application to anilines is generally not recommended. The reaction of anilines with chloroform and a strong base typically leads to the formation of isonitriles (isocyanides) via the carbylamine reaction (Hofmann isocyanide synthesis), rather than the desired formylation of the aromatic ring.[8][9] This alternative reaction pathway makes the Reimer-Tiemann reaction an unsuitable choice for the synthesis of this compound from 4-chloro-2-methylaniline.
Comparative Summary and Conclusion
| Synthetic Route | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |
| Oxidation | 2-Amino-5-chloro-3-methylbenzoic acid | LiAlH₄, MnO₂ | High (92% for oxidation) | High yield, mild conditions, high selectivity. | Multi-step, excess reagent needed, chromatography required. |
| Vilsmeier-Haack | 4-Chloro-2-methylaniline | POCl₃, DMF | Moderate to Good (Est. 60-80%) | Direct, cost-effective reagents, scalable. | Harsh reagents, potential for side reactions, exothermic work-up. |
| Duff Reaction | 4-Chloro-2-methylaniline | Hexamine, Acetic Acid | Low to Moderate (Est. 30-50%) | Inexpensive reagents, one-pot. | Low yields, high temperatures, by-product formation. |
| Reimer-Tiemann | 4-Chloro-2-methylaniline | Chloroform, Base | Not applicable | - | Forms isonitriles instead of the desired aldehyde. |
Recommendation:
For laboratory-scale synthesis where high purity and yield are paramount, the Oxidation Route is the most reliable and well-documented method. The high yield of the final oxidation step largely compensates for the two-step process.
For industrial-scale production, the Vilsmeier-Haack Route presents a more economically viable option due to its directness and the low cost of reagents. However, careful process optimization and safety measures are crucial to manage the hazardous nature of the reagents and to control the reaction exothermicity.
The Duff Reaction , due to its characteristically low yields and harsh conditions, is the least favorable of the viable options and would likely only be considered if other routes are not feasible.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, safety protocols, and desired product purity.
References
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Chemistry Stack Exchange. Reimer-Tiemann reaction of aniline. (2022-06-26). [Link]
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Sciencemadness.org. PHOTO-REIMER-TIEMANN REACTION OF PHENOLS, ANILINES AND INDOLINEsa. [Link]
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- Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
-
YouTube. Reimer-Tiemann Reaction (part 5) comparison among Phenol, Aniline, and Thiophenol. (2019-07-04). [Link]
-
L.S.College, Muzaffarpur. Organic Chemistry – Specific Name Reactions. [https://ls college.ac.in/sites/default/files/e-content/Specific%20Name%20Reaction.pdf]([Link] college.ac.in/sites/default/files/e-content/Specific%20Name%20Reaction.pdf)
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Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its transformation into various heterocycles. (2013-07-30). [Link]
-
YouTube. 3 Reimer-tiemann Reaction (Formylation Rxn)| Difference btw Aniline & Phenol in Chemical Reaction. (2021-05-12). [Link]
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ResearchGate. Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). [Link]
- Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
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A Senior Application Scientist's Guide to the Reactivity of 2-Amino-5-chloro-3-methylbenzaldehyde and Other Substituted Aminobenzaldehydes
For researchers and professionals in the vanguard of drug development and fine chemical synthesis, a nuanced understanding of reactant behavior is not merely academic—it is the cornerstone of innovation. Substituted aminobenzaldehydes are a pivotal class of intermediates, prized for their utility in constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[1][2] The reactivity of these molecules, however, is a delicate interplay of electronic and steric factors dictated by the nature and position of substituents on the aromatic ring.
This guide provides an in-depth comparative analysis of the reactivity of 2-Amino-5-chloro-3-methylbenzaldehyde against a curated selection of other substituted aminobenzaldehydes. We will dissect the underlying principles governing their reactivity, offer a predictive framework for their behavior in common synthetic transformations, and provide robust, field-proven experimental protocols to empower you to validate these principles in your own laboratory.
The Electronic and Steric Landscape of Substituted Aminobenzaldehydes
The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon. This carbon atom bears a partial positive charge, making it susceptible to attack by nucleophiles in a class of reactions known as nucleophilic additions.[3] The magnitude of this positive charge, and thus the aldehyde's reactivity, is modulated by the substituents on the aromatic ring through a combination of inductive and resonance effects.[4]
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂) and alkyl (-CH₃) groups, increase the electron density of the aromatic ring through resonance (+R) and inductive (+I) effects. This surplus electron density can be delocalized onto the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thereby decreasing its electrophilicity. Consequently, EDGs generally decelerate the rate of nucleophilic addition reactions.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl) groups, pull electron density away from the aromatic ring via resonance (-R) and inductive (-I) effects. This inductive withdrawal increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and accelerating the rate of nucleophilic attack.
Beyond these electronic effects, steric hindrance plays a crucial role, particularly for substituents in the ortho position relative to the aldehyde group.[4] Bulky ortho substituents can physically impede the approach of a nucleophile to the carbonyl carbon, slowing the reaction rate regardless of the electronic effects.[5]
The Case of this compound
The reactivity of this compound is a complex summation of the effects of its three substituents:
-
2-Amino Group (-NH₂): A potent electron-donating group through resonance (+R effect), which significantly deactivates the aldehyde towards nucleophilic attack.[2] Its ortho position also introduces significant steric hindrance and the potential for intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen, which can further modulate reactivity.[6][7]
-
3-Methyl Group (-CH₃): A weak electron-donating group through induction (+I effect), which slightly deactivates the aldehyde. It also contributes to the steric bulk around the reaction center.
-
5-Chloro Group (-Cl): An electron-withdrawing group through induction (-I effect), which activates the aldehyde towards nucleophilic attack.
The net reactivity of this molecule is a finely balanced outcome of these competing influences.
A Comparative Reactivity Framework
To contextualize the reactivity of this compound, we will compare it with the following substituted aminobenzaldehydes, which represent a spectrum of electronic and steric profiles:
-
2-Aminobenzaldehyde: Features a single ortho-amino group, providing a baseline for the effects of ortho-amino substitution.
-
4-Aminobenzaldehyde: The amino group is in the para position, minimizing steric effects and maximizing its electron-donating resonance effect.
-
4-(Dimethylamino)benzaldehyde: A stronger electron-donating group than the primary amino group, leading to greater deactivation of the aldehyde.[2][8]
-
2-Amino-5-nitrobenzaldehyde: Contains a powerful electron-withdrawing nitro group in addition to the electron-donating amino group, creating a push-pull electronic system.[9][10]
Predicting Relative Reactivity in Nucleophilic Additions
The Hammett equation provides a quantitative framework for correlating the electronic effects of meta and para substituents on reaction rates.[5] However, due to the complexities of steric hindrance and intramolecular interactions, a simple Hammett analysis is often insufficient for ortho-substituted compounds.[11] For such cases, the Taft equation, which separates polar and steric effects, can offer a more accurate prediction.[8][12][13]
Based on the interplay of these effects, we can propose a qualitative ranking of the reactivity of our selected aminobenzaldehydes towards nucleophilic addition (e.g., in Schiff base formation or the Wittig reaction):
Highest Reactivity
-
2-Amino-5-nitrobenzaldehyde: The potent electron-withdrawing effect of the para-nitro group is expected to dominate, significantly increasing the electrophilicity of the carbonyl carbon and overriding the deactivating effect of the ortho-amino group.
-
2-Aminobenzaldehyde: The electron-donating amino group deactivates the aldehyde, but the absence of other deactivating groups places it at a higher reactivity level than more substituted analogues.
-
This compound: The deactivating effects of the ortho-amino and meta-methyl groups are partially offset by the activating inductive effect of the para-chloro group. Its reactivity is predicted to be lower than 2-aminobenzaldehyde due to the additional deactivating methyl group and increased steric hindrance.
-
4-Aminobenzaldehyde: The strong electron-donating resonance effect of the para-amino group, without the complication of ortho-steric hindrance, leads to significant deactivation.
-
4-(Dimethylamino)benzaldehyde: The two methyl groups on the nitrogen enhance its electron-donating ability, making this the most deactivated and least reactive aldehyde in the series.[8] Lowest Reactivity
The following diagram illustrates the predicted reactivity hierarchy.
Caption: Predicted relative reactivity of substituted aminobenzaldehydes in nucleophilic addition reactions.
Experimental Validation of Reactivity
To empirically determine the relative reactivities of these aminobenzaldehydes, we propose two robust experimental protocols: Schiff base formation monitored by UV-Vis spectroscopy and the Wittig reaction monitored by ¹H NMR spectroscopy.
Protocol 1: Comparative Kinetics of Schiff Base Formation
The condensation of an aldehyde with a primary amine to form an imine (Schiff base) is a classic example of a nucleophilic addition-elimination reaction.[14][15] The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde. By reacting each of our target aminobenzaldehydes with an amine under pseudo-first-order conditions and monitoring the formation of the imine product, we can determine the relative reaction rates.
Experimental Workflow:
Caption: Experimental workflow for determining the relative rates of the Wittig reaction via ¹H NMR.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a stable phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, by reacting triphenylphosphine with ethyl bromoacetate followed by deprotonation with a mild base.
-
Prepare a 0.1 M solution of the ylide in deuterated chloroform (CDCl₃).
-
-
NMR Experiment:
-
In an NMR tube, dissolve a precise amount (e.g., 0.05 mmol) of the first aminobenzaldehyde and an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.5 mL of CDCl₃.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding a precise volume (e.g., 0.5 mL) of the 0.1 M ylide solution to the NMR tube, mix quickly, and place the tube in the NMR spectrometer.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for 1 hour).
-
Repeat the experiment for each of the five aminobenzaldehydes under identical conditions.
-
-
Data Analysis:
-
For each spectrum, integrate the characteristic aldehyde proton signal (around 9-10 ppm) and one of the newly formed alkene proton signals relative to the signal of the internal standard.
-
Calculate the concentration of the aldehyde at each time point.
-
Plot the concentration of the aldehyde versus time. The initial slope of this curve is proportional to the initial reaction rate.
-
Compare the initial rates for each of the five aminobenzaldehydes to determine their relative reactivity.
-
Data Presentation and Interpretation
The quantitative data obtained from the proposed experiments can be summarized in the following tables for clear comparison.
Table 1: Relative Reactivity in Schiff Base Formation
| Substituted Aminobenzaldehyde | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Relative Rate (k' / k'ref) |
| 2-Amino-5-nitrobenzaldehyde | Experimental Value | Calculated Value |
| 2-Aminobenzaldehyde (Reference) | Experimental Value | 1.00 |
| This compound | Experimental Value | Calculated Value |
| 4-Aminobenzaldehyde | Experimental Value | Calculated Value |
| 4-(Dimethylamino)benzaldehyde | Experimental Value | Calculated Value |
Table 2: Relative Reactivity in the Wittig Reaction
| Substituted Aminobenzaldehyde | Initial Reaction Rate (M·s⁻¹) | Relative Rate (Rate / Rateref) |
| 2-Amino-5-nitrobenzaldehyde | Experimental Value | Calculated Value |
| 2-Aminobenzaldehyde (Reference) | Experimental Value | 1.00 |
| This compound | Experimental Value | Calculated Value |
| 4-Aminobenzaldehyde | Experimental Value | Calculated Value |
| 4-(Dimethylamino)benzaldehyde | Experimental Value | Calculated Value |
Conclusion
The reactivity of this compound is a nuanced consequence of the interplay between the electron-donating amino and methyl groups, the electron-withdrawing chloro group, and the steric hindrance imparted by the ortho- and meta-substituents. Our predictive analysis suggests that it will exhibit intermediate reactivity among the aminobenzaldehydes considered. The provided experimental protocols offer a robust framework for the quantitative validation of these predictions. By systematically investigating the kinetics of well-understood reactions, researchers can gain a deeper, data-driven understanding of how substituent effects govern the reactivity of these valuable synthetic intermediates, thereby enabling more efficient and predictable synthetic strategies in drug discovery and development.
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Jagannadham, V. (2014). The Significance and the Basis for the Taft ρ* Value: A One Hour Physical-Organic Chemistry Classroom Lecture to Graduate Students. International Journal of Chemistry, 3(2), 1-5. Available at: [Link]
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Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2020). Chemical Research in Toxicology, 33(11), 2863–2874. Available at: [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2), 345-359. Available at: [Link]
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The application of the Hammett equation to ortho-substituted benzene reaction series. (1975). Journal of the Chemical Society, Perkin Transactions 2, (7), 691-695. Available at: [Link]
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ResearchGate. (2010). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
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YouTube. (2020). Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS by Seema. Available at: [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Available at: [Link]
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Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. (2022). ACS Applied Materials & Interfaces, 14(25), 29215–29224. Available at: [Link]
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Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). Molecules, 26(12), 3564. Available at: [Link]
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UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. (2020). Polymers, 12(11), 2533. Available at: [Link]
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ResearchGate. (2018). The developing steric hindrance and ortho effect in aromatic amides. Available at: [Link]
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ResearchGate. (2012). Kinetic Data for Imine Formation with n- Propylamine (top) and for Imine Exchange (bottom). Available at: [Link]
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Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. (2025). Available at: [Link]
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ResearchGate. (2017). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. Available at: [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
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Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. (2017). ACS Medicinal Chemistry Letters, 8(3), 313–316. Available at: [Link]
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Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. (2022). Chemistry, 4(2), 346-361. Available at: [Link]
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Khan Academy. (n.d.). Unit 5: Nucleophilic addition reactions of aldehydes and ketones. Available at: [Link]
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Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. (2020). Molecules, 25(21), 5174. Available at: [Link]
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A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. (2018). Chemical Communications, 54(79), 11138-11141. Available at: [Link]
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Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). Molecules, 26(4), 929. Available at: [Link]
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A Comparative Guide to the Structural and Spectroscopic Signatures of 2-Amino-5-chloro-3-methylbenzaldehyde Derivatives
Introduction: Unraveling the Molecular Architecture of Key Pharmaceutical Intermediates
In the landscape of pharmaceutical and agrochemical research, the nuanced understanding of molecular structure is paramount to designing effective and specific active ingredients. 2-Amino-5-chloro-3-methylbenzaldehyde and its derivatives represent a critical class of intermediates, forming the backbone of numerous synthetic pathways. The strategic placement of the amino, chloro, methyl, and aldehyde functionalities on the benzene ring imparts a unique reactivity and a rich stereoelectronic profile, making these compounds versatile building blocks for a diverse array of complex molecules, including Schiff bases and heterocyclic systems.
This guide provides an in-depth structural and spectroscopic comparison of this compound and two of its representative derivatives: a Schiff base formed with aniline and the corresponding benzoic acid. By examining their characteristic signatures across a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—we aim to furnish researchers, scientists, and drug development professionals with a comprehensive and objective framework for their identification, characterization, and quality control. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide not just a list of facts, but a deeper understanding of the structure-property relationships at play.
Experimental Design and Rationale
The selection of spectroscopic techniques is predicated on their ability to provide complementary information about the molecular structure and electronic properties of the analytes.
-
NMR Spectroscopy (¹H and ¹³C): Provides unparalleled insight into the connectivity and chemical environment of individual atoms within a molecule.
-
FT-IR Spectroscopy: Identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
-
UV-Vis Spectroscopy: Probes the electronic transitions within the molecule, offering information about conjugation and chromophores.
-
Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation patterns, aiding in structural elucidation.
The logical workflow for the comprehensive analysis of these derivatives is outlined below.
Caption: Experimental workflow for the synthesis, purification, and comparative spectroscopic analysis of this compound derivatives.
Synthesis and Characterization of Derivatives
For the purpose of this guide, we will focus on the parent compound, This compound (1) , a Schiff base derivative, N-((2-amino-5-chloro-3-methylphenyl)methylene)aniline (2) , and the corresponding carboxylic acid, 2-Amino-5-chloro-3-methylbenzoic acid (3) .
Experimental Protocols
General Synthesis of Schiff Base Derivative (2):
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Addition of Amine: To this solution, add 1.0 equivalent of aniline. A few drops of glacial acetic acid can be added as a catalyst.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: The Schiff base product will precipitate out of the solution upon formation.
-
Purification: The precipitate is filtered, washed with cold ethanol, and dried under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]
General Synthesis of Benzoic Acid Derivative (3):
-
Oxidation: The conversion of the aldehyde to a carboxylic acid is a standard oxidation reaction.[2] A suitable oxidizing agent, such as potassium permanganate or Jones reagent, is used.
-
Reaction Conditions: The reaction is typically carried out in an appropriate solvent (e.g., acetone for Jones reagent) and may require heating.
-
Workup: After the reaction is complete, the excess oxidant is quenched, and the product is extracted into an organic solvent.
-
Purification: The crude product is purified by recrystallization to yield the pure carboxylic acid.
Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic data for compounds 1 , 2 , and 3 . This comparative analysis highlights the key spectral changes that occur upon derivatization of the aldehyde functionality.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Comparative ¹H NMR Spectroscopic Data (DMSO-d₆)
| Proton Assignment | This compound (1) | N-((2-amino-5-chloro-3-methylphenyl)methylene)aniline (2) | 2-Amino-5-chloro-3-methylbenzoic acid (3) |
| Aldehyde/Imine (-CH=) | ~9.8 ppm (s, 1H) | ~8.5 ppm (s, 1H) | - |
| Aromatic (ring A) | ~7.2-7.5 ppm (m, 2H) | ~7.0-7.4 ppm (m, 2H) | ~7.1-7.4 ppm (m, 2H) |
| Aromatic (ring B) | - | ~6.8-7.3 ppm (m, 5H) | - |
| Amino (-NH₂) | ~5.0-6.0 ppm (br s, 2H) | ~5.0-6.0 ppm (br s, 2H) | ~5.5-6.5 ppm (br s, 2H) |
| Methyl (-CH₃) | ~2.2 ppm (s, 3H) | ~2.1 ppm (s, 3H) | ~2.1 ppm (s, 3H) |
| Carboxylic (-COOH) | - | - | ~12.0-13.0 ppm (br s, 1H) |
Table 2: Comparative ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Carbon Assignment | This compound (1) | N-((2-amino-5-chloro-3-methylphenyl)methylene)aniline (2) | 2-Amino-5-chloro-3-methylbenzoic acid (3) |
| Aldehyde/Imine (C=O/C=N) | ~190 ppm | ~160 ppm | - |
| Carboxylic (C=O) | - | - | ~170 ppm |
| Aromatic (C-NH₂) | ~150 ppm | ~150 ppm | ~148 ppm |
| Aromatic (C-Cl) | ~120 ppm | ~121 ppm | ~122 ppm |
| Aromatic (C-CH₃) | ~130 ppm | ~130 ppm | ~129 ppm |
| Aromatic (other) | ~115-135 ppm | ~115-150 ppm | ~114-134 ppm |
| Methyl (-CH₃) | ~18 ppm | ~18 ppm | ~17 ppm |
Interpretation:
-
The most significant change in the ¹H NMR spectra is the shift of the proton on the C1 carbon. In the aldehyde 1 , this proton is highly deshielded and appears around 9.8 ppm. Upon formation of the Schiff base 2 , this proton becomes part of the imine group and shifts upfield to around 8.5 ppm.[1] This peak is absent in the benzoic acid derivative 3 .
-
The appearance of a broad singlet in the downfield region (12-13 ppm) is a clear indication of the carboxylic acid proton in 3 .[3]
-
In the ¹³C NMR spectra, the carbonyl carbon of the aldehyde in 1 resonates at a characteristic downfield shift of ~190 ppm. This shifts significantly upfield to ~160 ppm for the imine carbon in 2 . The carboxylic acid carbonyl carbon in 3 appears around 170 ppm.[1][3]
FT-IR Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Comparative FT-IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | This compound (1) | N-((2-amino-5-chloro-3-methylphenyl)methylene)aniline (2) | 2-Amino-5-chloro-3-methylbenzoic acid (3) |
| N-H Stretch | ~3400-3300 | ~3400-3300 | ~3400-3300 |
| O-H Stretch (Carboxylic) | - | - | ~3000-2500 (broad) |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aldehyde) | ~2850, ~2750 | - | - |
| C=O Stretch (Aldehyde) | ~1680 | - | - |
| C=O Stretch (Carboxylic) | - | - | ~1700 |
| C=N Stretch (Imine) | - | ~1620 | - |
| C-Cl Stretch | ~700-800 | ~700-800 | ~700-800 |
Interpretation:
-
The FT-IR spectrum of 1 is characterized by a strong C=O stretching band around 1680 cm⁻¹ and two characteristic C-H stretching bands for the aldehyde proton around 2850 and 2750 cm⁻¹.
-
In the spectrum of the Schiff base 2 , the aldehyde C=O stretch disappears and a new band corresponding to the C=N imine stretch appears around 1620 cm⁻¹.[1]
-
The spectrum of the benzoic acid 3 shows the disappearance of the aldehyde peaks and the appearance of a very broad O-H stretching band from 3000-2500 cm⁻¹ and a C=O stretching band around 1700 cm⁻¹, characteristic of a carboxylic acid.[3]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecules.
Table 4: Comparative UV-Vis Spectroscopic Data (in Methanol)
| Compound | λ_max (nm) | Electronic Transition |
| This compound (1) | ~250, ~350 | π → π* and n → π |
| N-((2-amino-5-chloro-3-methylphenyl)methylene)aniline (2) | ~260, ~360 | π → π and n → π |
| 2-Amino-5-chloro-3-methylbenzoic acid (3) | ~245, ~340 | π → π and n → π* |
Interpretation:
-
All three compounds are expected to exhibit two main absorption bands corresponding to π → π* and n → π* transitions.
-
The formation of the Schiff base 2 leads to an extended conjugation system, which typically results in a slight bathochromic (red) shift of the λ_max values compared to the parent aldehyde 1 .
-
The conversion to the benzoic acid 3 may cause a slight hypsochromic (blue) shift compared to the aldehyde, as the carboxylic acid group is less activating than the aldehyde group.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation patterns of the compounds.
Table 5: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound (1) | C₈H₈ClNO | 169.61 | [M]+•, [M-H]+, [M-CHO]+ |
| N-((2-amino-5-chloro-3-methylphenyl)methylene)aniline (2) | C₁₄H₁₃ClN₂ | 244.72 | [M]+•, [M-C₆H₅N]+, [C₇H₆ClN]+ |
| 2-Amino-5-chloro-3-methylbenzoic acid (3) | C₈H₈ClNO₂ | 185.61 | [M]+•, [M-OH]+, [M-COOH]+ |
Interpretation:
-
The molecular ion peak ([M]+•) will be observed for each compound, confirming their respective molecular weights.
-
The fragmentation patterns are diagnostic. For the aldehyde 1 , common losses include a hydrogen radical ([M-H]+) and the formyl radical ([M-CHO]+).
-
The Schiff base 2 is expected to show characteristic fragmentation including cleavage of the imine bond.
-
The benzoic acid 3 will likely show fragments corresponding to the loss of a hydroxyl radical ([M-OH]+) and the entire carboxyl group ([M-COOH]+).
Structure-Property Relationships: A Logical Framework
The observed spectroscopic differences can be rationalized by considering the electronic and structural changes upon derivatization.
Caption: Logical relationship between functional group modification and resulting spectroscopic changes.
Conclusion
This guide has presented a systematic and comparative analysis of the structural and spectroscopic properties of this compound and two of its key derivatives. By understanding the characteristic changes in NMR, FT-IR, UV-Vis, and Mass spectra upon conversion of the aldehyde to a Schiff base or a carboxylic acid, researchers can confidently identify and characterize these important synthetic intermediates. The provided experimental protocols and tabulated data serve as a valuable resource for quality control and for predicting the spectroscopic features of other related derivatives. Ultimately, a thorough grasp of these fundamental molecular characteristics is indispensable for the rational design and development of novel pharmaceuticals and agrochemicals.
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PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. Available at: [Link]
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Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]
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Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research. Available at: [Link]
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UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). Materials (Basel). Available at: [Link]
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Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one. South African Journal of Chemistry. Available at: [Link]
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A Comparative Guide to the In Vitro Inhibitory Potential of Compounds Derived from 2-Amino-5-chloro-3-methylbenzaldehyde
For the discerning researcher in drug discovery and development, the selection of a core scaffold for novel compound synthesis is a critical decision. The substituted benzaldehyde motif, in particular, has proven to be a versatile starting point for a plethora of biologically active molecules. This guide provides an in-depth technical comparison of the in vitro inhibitory effects of various classes of compounds that can be synthesized from the promising, yet underexplored, starting material: 2-Amino-5-chloro-3-methylbenzaldehyde .
While direct and extensive research on derivatives of this specific benzaldehyde is emerging, we can infer its vast potential by examining the inhibitory activities of structurally related compounds. The presence of an amino group, a chloro substituent, and a methyl group on the phenyl ring offers multiple reaction sites and modulates the electronic and steric properties of the resulting derivatives, making it a rich scaffold for generating diverse chemical entities with potential therapeutic applications. This guide will objectively compare the performance of analogous compounds and provide the supporting experimental data and protocols to empower your research endeavors.
I. The Strategic Advantage of the this compound Scaffold
The unique substitution pattern of this compound provides a strategic advantage in medicinal chemistry. The aldehyde group is a key functional handle for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and heterocyclic compounds. The ortho-amino group can participate in cyclization reactions to form heterocycles like quinolines and benzodiazepines[1]. The chloro and methyl groups on the aromatic ring are crucial for modulating lipophilicity, metabolic stability, and target binding affinity. This strategic combination of functional groups suggests that derivatives of this compound could exhibit a broad spectrum of biological activities.
II. Comparative Analysis of In Vitro Inhibitory Activities
This section will delve into the in vitro inhibitory effects of different classes of compounds that can be synthesized from this compound, drawing comparisons from closely related, published analogs.
A. Anticancer Activity
Substituted benzaldehydes are precursors to a variety of compounds with demonstrated cytotoxic effects against cancer cell lines.
One promising class of derivatives are aminobenzylnaphthols, synthesized via the Betti reaction. Studies on aminobenzylnaphthols derived from various benzaldehydes have shown potent cytotoxic and proapoptotic properties[2][3]. For instance, certain derivatives have exhibited significant activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with IC50 values comparable to the standard chemotherapeutic agent 5-Fluorouracil[2]. The proposed mechanism for their antitumor activity includes the inhibition of key molecular targets like cyclin-dependent kinase 2 (CDK2) and adenosine A1 receptor (ADORA1)[3].
Table 1: Comparative Cytotoxic Activity of Aminobenzylnaphthol Derivatives
| Compound ID | Cancer Cell Line | 24h IC50 (µM) | 72h IC50 (µM) | Reference |
| MMZ-140C | BxPC-3 | 30.15 ± 9.39 | 13.26 ± 4.55 | [2] |
| MMZ-45B | HT-29 | 31.78 ± 3.93 | 11.55 ± 2.98 | [2] |
| 5-Fluorouracil | BxPC-3 | 38.99 ± 14.67 | - | [2] |
| 5-Fluorouracil | HT-29 | 52.26 ± 4.9 | - | [2] |
Another class of compounds with significant anticancer potential are benzyloxybenzaldehyde derivatives. Research has shown that certain benzyloxybenzaldehydes exhibit potent activity against leukemia cell lines, such as HL-60, with IC50 values in the low micromolar range[4][5]. These compounds have been shown to induce apoptosis by arresting the cell cycle at the G2/M phase and causing a loss of mitochondrial membrane potential[4].
Table 2: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells
| Compound | IC50 (µM) | Reference |
| 2-(benzyloxy)-5-chlorobenzaldehyde | 1-10 | [4] |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | <1 | [4] |
B. Antimicrobial Activity
The formation of Schiff bases from this compound and various primary amines is a straightforward synthetic route to compounds with potential antimicrobial properties. Schiff bases derived from substituted salicylaldehydes, for example, have demonstrated broad-spectrum antimicrobial activity[6].
A study on Schiff bases derived from 5-chloro-salicylaldehyde revealed that some compounds exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi[6]. The presence of the chloro substituent is often associated with enhanced antimicrobial efficacy.
Table 3: Minimum Inhibitory Concentrations (MICs) of Schiff Bases Derived from 5-chloro-salicylaldehyde
| Compound | B. subtilis (µg/mL) | E. coli (µg/mL) | S. aureus (µg/mL) | A. niger (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 45.2 | 1.6 | 3.4 | 47.5 | [6] |
C. Enzyme Inhibitory Activity
Derivatives of substituted benzaldehydes have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
For neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Benzimidazole-based derivatives incorporating substituted benzaldehydes have shown potent inhibitory activity against both enzymes, with IC50 values in the nanomolar to low micromolar range[7]. The presence and position of chloro groups on the benzaldehyde ring significantly influence the inhibitory potential[7].
Table 4: Cholinesterase Inhibitory Activity of Benzimidazole-Benzaldehyde Derivatives
| Compound (Substituents on Benzaldehyde Ring) | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| 3,4-dichloro | 0.050 ± 0.001 | 0.080 ± 0.001 | [7] |
| Donepezil (Standard) | 0.016 ± 0.12 | 0.30 ± 0.010 | [7] |
Derivatives of aminobenzoic acids, which can be synthesized from the corresponding aminobenzaldehydes, have shown inhibitory activity against enzymes like glutathione S-transferase (GST) and glutathione reductase (GR), which are involved in cellular detoxification and redox regulation[8]. For instance, methyl 3-amino-5-chlorobenzoate was found to be a potent inhibitor of human glutathione reductase[8].
III. Experimental Protocols
To facilitate the exploration of derivatives from this compound, this section provides detailed, step-by-step methodologies for key experiments.
A. Synthesis of Schiff Base Derivatives
The synthesis of Schiff bases is a fundamental reaction that provides a gateway to a diverse range of potentially bioactive compounds.
Protocol: General Procedure for Schiff Base Synthesis
-
Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent (1 mmol) of the desired primary amine to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
B. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol: MTT Assay for Cytotoxicity Screening
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
IV. Visualizing the Potential: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a potential mechanism of action for anticancer derivatives and a typical experimental workflow.
Caption: Potential mechanism of anticancer activity via CDK2 inhibition.
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Navigating Early-Stage Drug Discovery: An In Silico Assessment of 2-Amino-5-chloro-3-methylbenzaldehyde Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the early identification of promising lead compounds is paramount. The journey from a chemical entity to a viable drug candidate is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic and pharmacodynamic properties. In silico methods have emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the drug-like properties of molecules before committing to expensive and time-consuming synthesis and experimental testing.[1][2] This guide provides a comprehensive, in-silico-driven assessment of 2-amino-5-chloro-3-methylbenzaldehyde derivatives, a class of compounds with potential pharmacological relevance, to illustrate the power of computational screening in identifying candidates with a higher probability of success.
The Rationale for In Silico Pre-Screening
The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development. By computationally evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, we can flag potential liabilities that could lead to late-stage failure.[3][4] This predictive approach allows for the prioritization of candidates with the most favorable drug-like characteristics, thereby streamlining the discovery pipeline. The principles underpinning this approach are rooted in the understanding that a drug's efficacy is not solely dependent on its interaction with a biological target but also on its ability to reach that target in sufficient concentration and for an adequate duration, without causing undue toxicity.
A Step-by-Step In Silico Workflow for Assessing Drug-Likeness
This section details a robust and reproducible in silico workflow for evaluating the drug-like properties of this compound derivatives. This process integrates several computational tools to build a comprehensive profile of the molecules.
Figure 1: A generalized workflow for the in silico assessment of drug-like properties.
Experimental Protocol: In Silico Druggability Assessment
-
Molecular Structure Generation:
-
The 2D structure of the parent molecule, this compound, is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
A virtual library of derivatives is generated by adding various substituents at strategic positions to explore the chemical space.
-
The 2D structures are converted to 3D structures and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
-
Calculation of Physicochemical Properties:
-
A variety of molecular descriptors are calculated using software packages like SwissADME, QikProp, or MOE.[5][6] These descriptors include:
-
Molecular Weight (MW)
-
LogP (octanol-water partition coefficient)
-
Topological Polar Surface Area (TPSA)
-
Number of hydrogen bond donors and acceptors
-
Number of rotatable bonds
-
-
-
Prediction of ADMET Properties:
-
The generated 3D structures are used as input for ADMET prediction tools. Several web-based servers and standalone software are available for this purpose (e.g., pkCSM, ADMETlab, Discovery Studio).[3][5]
-
Key ADMET parameters to be predicted include:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and aqueous solubility.[7]
-
Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding.[8][9]
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), and hepatotoxicity.
-
-
-
Evaluation of Drug-Likeness and Lead-Likeness:
-
The calculated physicochemical properties are evaluated against established drug-likeness filters, most notably Lipinski's Rule of Five.[10][11] This rule of thumb helps in determining if a compound is likely to be an orally active drug in humans.[10][12]
-
Other filters, such as the Ghose filter, Veber's rule, and Egan's rule, can also be applied for a more comprehensive assessment.[13]
-
A composite drug-likeness score, often provided by the software, is used to rank the compounds.
-
Comparative Analysis of this compound Derivatives
To illustrate the practical application of this workflow, we present a comparative analysis of three hypothetical derivatives of this compound against the parent compound and the well-established drug, Diazepam.
| Compound | Molecular Formula | MW ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Oral Bioavailability (%) | BBB Permeability |
| Parent Compound | C₈H₈ClNO | 185.61 | 2.45 | 43.37 | 1 | 2 | 0 | 85 | High |
| Derivative 1 (-OCH₃) | C₉H₁₀ClNO₂ | 200.63 | 2.15 | 52.60 | 1 | 3 | 0 | 88 | High |
| Derivative 2 (-COOH) | C₉H₈ClNO₃ | 213.62 | 1.80 | 80.63 | 2 | 3 | 0 | 75 | Low |
| Derivative 3 (-SO₂NH₂) | C₈H₉ClN₂O₃S | 264.69 | 1.50 | 108.38 | 2 | 4 | 0 | 65 | Low |
| Diazepam | C₁₆H₁₃ClN₂O | 284.74 | 2.82 | 32.67 | 0 | 2 | 0 | 90 | High |
Table 1: Predicted physicochemical and pharmacokinetic properties of this compound and its derivatives in comparison to Diazepam.
Interpreting the In Silico Data: From Numbers to Insights
The data presented in Table 1 provides a multi-faceted view of the drug-like potential of the analyzed compounds.
-
Parent Compound & Derivative 1: Both the parent compound and its methoxy derivative (Derivative 1) exhibit promising profiles. They adhere to Lipinski's Rule of Five, suggesting good oral bioavailability.[14] Their predicted high BBB permeability indicates potential for central nervous system (CNS) activity. The slightly lower LogP of Derivative 1 might translate to a more favorable balance between solubility and permeability.
-
Derivative 2 & 3: The carboxylic acid (Derivative 2) and sulfonamide (Derivative 3) derivatives, while still compliant with Lipinski's rules, show a significant increase in TPSA. This is often correlated with reduced membrane permeability, which is reflected in their predicted lower oral bioavailability and BBB permeability. These derivatives might be more suitable for targeting peripheral tissues.
-
Comparison with Diazepam: Diazepam, a known CNS-acting drug, serves as a valuable benchmark. The parent compound and Derivative 1 show physicochemical properties that are in a similar range to Diazepam, further bolstering their potential as CNS drug candidates.
The Interplay of Key Drug-Like Properties
The relationship between various molecular properties is complex and often involves trade-offs. The following diagram illustrates the key considerations in optimizing a lead compound.
Figure 2: The intricate balance of key properties in drug design.
Conclusion and Future Directions
The in silico assessment of this compound derivatives demonstrates the utility of computational tools in rapidly evaluating the drug-like potential of a chemical series. The parent compound and its methoxy derivative have emerged as promising candidates for further investigation, particularly for applications requiring CNS penetration. Conversely, the carboxylic acid and sulfonamide derivatives may be better suited for peripheral targets.
It is crucial to recognize that in silico predictions are not a substitute for experimental validation. However, they provide a robust framework for prioritizing synthetic efforts and designing more informative in vitro and in vivo studies. The next logical steps would involve the synthesis of the prioritized compounds and their experimental evaluation for ADMET properties and biological activity. This integrated approach, combining computational and experimental methods, is the hallmark of modern, efficient drug discovery.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-amino-5-chloro-N,3-dimethylbenzamide in Biological Samples: A UPLC-Q-Orbitrap HRMS Perspective
Executive Summary
The quantification of xenobiotics and their metabolites in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies. This guide provides an in-depth, comparative analysis of methodologies for the quantitative determination of 2-amino-5-chloro-N,3-dimethylbenzamide, a key chemical intermediate[1][2], in biological samples. We will focus on the superior capabilities of Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS). This guide will elucidate the technical rationale for method selection, present a detailed experimental protocol, and objectively compare its performance against traditional techniques like LC-MS/MS (Triple Quadrupole) and HPLC-UV. The insights provided are grounded in established regulatory frameworks from the FDA and EMA to ensure scientific rigor and data integrity.[3][4][5][6][7]
Introduction: The Analyte and the Analytical Imperative
2-amino-5-chloro-N,3-dimethylbenzamide (C₉H₁₁ClN₂O, Molar Mass: 198.65 g/mol ) is a substituted benzamide derivative.[8] Its presence and concentration in biological fluids such as blood or plasma are critical parameters in various research contexts, including occupational exposure monitoring and drug metabolism studies.[9] The inherent complexity of biological samples, rich in proteins, lipids, and endogenous small molecules, presents a significant analytical challenge. An ideal quantitative method must exhibit high sensitivity, selectivity, accuracy, and robustness to distinguish the target analyte from a confounding background matrix and produce reliable data.
The UPLC-Q-Orbitrap HRMS Approach: A Paradigm of Modern Bioanalysis
The coupling of UPLC with Q-Orbitrap HRMS technology represents a powerful solution for bioanalytical challenges.[10][11] This system synergizes the high-efficiency separation of UPLC with the high-resolution, accurate-mass (HRAM) capabilities of the Orbitrap mass analyzer.
Causality Behind the Choice:
-
UPLC: Offers faster analysis times and superior chromatographic resolution compared to conventional HPLC, leading to better separation of the analyte from matrix interferences.
-
Q-Orbitrap HRMS: Unlike triple quadrupole systems that rely on pre-defined mass transitions (Selected Reaction Monitoring, SRM), the Orbitrap analyzer acquires full-scan, high-resolution mass spectra.[12][13] This provides exceptional selectivity based on the precise mass-to-charge ratio (m/z) of the analyte, often to within 5 ppm, thereby minimizing the risk of isobaric interferences.[14][15] Furthermore, the full-scan data acquisition allows for retrospective analysis of samples for other compounds of interest without the need for re-injection.[12]
Caption: High-level workflow for UPLC-Q-Orbitrap HRMS analysis.
Comparative Analysis of Quantitative Methods
The choice of an analytical platform is a critical decision driven by the specific requirements of the study. Here, we compare UPLC-Q-Orbitrap HRMS with two common alternatives.
| Performance Parameter | UPLC-Q-Orbitrap HRMS | LC-MS/MS (Triple Quadrupole) | HPLC-UV |
| Principle | High-resolution accurate-mass (HRAM) full scan or targeted MS/MS | Selected Reaction Monitoring (SRM) | UV/Vis Absorbance |
| Selectivity | Excellent (based on <5 ppm mass accuracy) | Very Good (based on precursor/product ion transition) | Low to Moderate (prone to chromatographic interferences) |
| Limit of Quantification (LOQ) | Very Low (e.g., 0.36 µg/L in blood)[9] | Low to Very Low (industry "gold standard" for quantitation)[16] | High (typically µg/mL range)[17] |
| Linear Dynamic Range | Wide (typically 3-4 orders of magnitude) | Wide (often 4+ orders of magnitude) | Narrow (typically 2-3 orders of magnitude) |
| Accuracy (% Bias) | Excellent (e.g., 101.0% to 108.4%)[9] | Excellent (<15% required by guidelines)[5][18] | Good (<15% but harder to achieve at low levels) |
| Precision (%RSD) | Excellent (e.g., Inter-day RSD 3.1%-3.5%)[9] | Excellent (<15% required by guidelines)[5][18] | Good (<15% but variable near LOQ) |
| Matrix Effect | Can be significant but mitigated by HRAM | Can be significant; requires careful optimization | Less susceptible to ion suppression but prone to absorbing interferences |
| Retrospective Analysis | Yes (full scan data is collected) | No (only pre-defined transitions are monitored) | No |
| Method Development | Faster (less compound-specific optimization)[12] | Time-consuming (requires SRM optimization for each analyte) | Relatively simple |
Expert Insight: While Triple Quadrupole (QqQ) mass spectrometers are renowned for their sensitivity in targeted quantitation, modern Q-Orbitrap systems offer comparable, and sometimes superior, sensitivity and quantitative performance for small molecules.[10][14][15] The key advantage of the Orbitrap lies in its confirmatory power and flexibility; the ability to perform high-confidence identification and retrospective data mining in a single run is a significant efficiency gain in research and discovery settings.[12][13] HPLC-UV, while simple and cost-effective, generally lacks the sensitivity and selectivity required for rigorous bioanalysis of low-concentration analytes in complex matrices.[19][20][21]
Caption: Decision flowchart for selecting the appropriate analytical method.
Detailed Experimental Protocol: UPLC-Q-Orbitrap HRMS
This protocol is a robust starting point and must be validated according to regulatory guidelines (e.g., ICH M10) to demonstrate its fitness for purpose.[3][6][7]
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or blood samples, which would otherwise interfere with the analysis.[22] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule analytes, like 2-amino-5-chloro-N,3-dimethylbenzamide, in the supernatant.[23][24]
Step-by-Step Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed sample to ensure homogeneity.
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 800 µL of ice-cold acetonitrile (a 4:1 ratio of solvent to sample).[9]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[23]
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant and transfer it to an autosampler vial for injection.
Caption: Workflow for sample preparation by protein precipitation.
UPLC-Q-Orbitrap HRMS Conditions
(Note: These are typical starting conditions and should be optimized.)
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Mass Spectrometer: Thermo Scientific™ Q Exactive™ series or equivalent
-
Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive
-
Scan Mode: Targeted MS/MS (t-MS²)
-
Precursor Ion (m/z): 199.0633 (for [M+H]⁺)
-
MS1 Resolution: 70,000
-
MS2 Resolution: 17,500
-
Collision Energy (HCD): Optimized for characteristic fragment ions (e.g., 20-40 eV)
-
Data Acquisition: The instrument acquires data by targeting the precursor ion, fragmenting it, and analyzing the resulting product ions at high resolution.
Method Validation Parameters
In accordance with FDA and EMA guidelines, the method must be validated for:[3][5][18]
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte.
-
Linearity and Range: A linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99. A study on this analyte showed good linearity from 2.07–165.44 µg/L.[9]
-
Accuracy and Precision: Intra- and inter-day precision (%RSD) and accuracy (%bias) should be within ±15% (±20% at the LOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified. For this analyte, an LOQ of 0.36 µg/L has been reported.[9]
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).
Conclusion
For the quantitative analysis of 2-amino-5-chloro-N,3-dimethylbenzamide in biological samples, the UPLC-Q-Orbitrap HRMS method provides an outstanding combination of sensitivity, selectivity, and analytical confidence. Its high-resolution accurate-mass capability ensures specificity in complex matrices, a feature that is paramount for generating defensible data in regulated and research environments. While LC-MS/MS on a triple quadrupole remains a powerful tool for high-throughput targeted quantification, the flexibility and confirmatory power of the Q-Orbitrap platform make it a superior choice for applications requiring both robust quantification and the potential for deeper analytical insight.
References
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European Medicines Agency (EMA). ICH M10 on bioanalytical method validation.[Link]
-
U.S. Food and Drug Administration (FDA). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.[Link]
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U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry May 2018.[Link]
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European Medicines Agency (EMA). Guideline on bioanalytical method validation.[Link]
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European Medicines Agency (EMA). ICH M10 on bioanalytical method validation and study sample analysis.[Link]
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Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics.[Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.[Link]
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U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation FDA 2001.pdf.[Link]
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PubMed Central. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma.[Link]
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U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.[Link]
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U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance.[Link]
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ResearchGate. HPLC and UV Spectroscopy in Pharmaceutical Analysis.[Link]
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Slideshare. Bioanalytical method validation emea.[Link]
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Protocols.io. a protein precipitation extraction method.[Link]
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Phenomenex. Technical Tip: Protein Precipitation.[Link]
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MDPI. Comparative Study of UV And HPLC Methods for Estimation of Drug.[Link]
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National Institutes of Health (NIH). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations.[Link]
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News-Medical.net. What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?[Link]
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LabRulez LCMS. Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade.[Link]
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PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].[Link]
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Reddit. Which LC-MS/MS is better for quantitative proteomics, IT-TOF or QqQ?[Link]
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PubMed. Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks.[Link]
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ResearchGate. Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: Benefits and drawbacks | Request PDF.[Link]
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PubMed. UPLC-Orbitrap-HRMS application for analysis of plasma sterols.[Link]
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ResearchGate. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules | Request PDF.[Link]
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Frontiers. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood.[Link]
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ResearchGate. UPLC-Orbitrap-HRMS application for analysis of plasma sterols | Request PDF.[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-chloro-3-methylbenzaldehyde
Greetings, fellow researchers and innovators. In the dynamic landscape of drug discovery and chemical synthesis, our primary commitment extends beyond groundbreaking results to encompass the safety of our personnel and the preservation of our environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Amino-5-chloro-3-methylbenzaldehyde. This substituted benzaldehyde derivative, while a valuable synthetic intermediate, requires meticulous handling due to its inherent chemical properties. The procedures outlined herein are synthesized from established laboratory safety principles and regulatory guidelines to ensure a self-validating system of waste management.
Hazard Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can infer its likely hazard profile from its structural components and data on similar compounds. The molecule combines an aldehyde, a halogen (chlorine), and an amine group on an aromatic ring.
-
Toxicity and Irritation: Like many benzaldehyde derivatives, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[1] It is likely a skin and serious eye irritant.[1][2] The amino group can also be a sensitizer.
-
Environmental Hazards: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.[3] Therefore, discharge into the environment or sewer systems must be strictly avoided.[4][5][6]
-
Reactivity: The aldehyde group is reactive, and the compound may be sensitive to air, light, and moisture.[2][3] It should be stored away from strong oxidizing agents, acids, and bases to prevent unwanted reactions.[7]
Essential Personnel Protective Equipment (PPE)
Before handling the compound in any capacity, including for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always use proper glove removal technique to avoid skin contact.
-
Body Protection: A lab coat or a chemical-resistant apron. A full protective suit may be required for large spills.[6]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If vapors or dust are generated, a NIOSH/MSHA-approved respirator is necessary.[2][3]
Step-by-Step Disposal Protocol
Disposal of this compound is managed by treating it as a hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[5]
Step 1: Waste Segregation
The principle of causality here is paramount: proper segregation prevents dangerous reactions and streamlines the disposal process.
-
Solid Waste: Collect pure, unadulterated this compound, or materials heavily contaminated with it (e.g., weighing paper, spill cleanup materials), in a dedicated container.
-
Liquid Waste: If the compound is in a solvent, this solution constitutes a liquid hazardous waste. This is considered a halogenated organic waste stream. Do not mix with non-halogenated solvents.
-
Contaminated Labware: Items like gloves, pipette tips, and wipes with trace contamination should be collected separately.[8] Double-bag this waste in clear plastic bags to allow for visual inspection.[8]
Step 2: Containerization and Labeling
A properly contained and labeled waste vessel is a self-validating system that communicates its contents and hazards clearly.
-
Select a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-on cap.[8][9] The original manufacturer's container is often ideal.[9] For liquid waste, plastic-coated glass or high-density polyethylene (HDPE) carboys are recommended.
-
Label Immediately: Attach a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department as soon as the first drop of waste enters the container.[5]
-
Complete the Label: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste".[5]
-
Full chemical name: "this compound". Avoid abbreviations or formulas.[5]
-
For mixtures, list all components and their approximate percentages.
-
Accumulation start date (the date waste was first added).
-
The associated hazards (e.g., Irritant, Toxic, Environmental Hazard).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated, controlled location for the temporary storage of hazardous waste, ensuring safety and compliance.
-
Designate an Area: Store the waste container in a designated SAA within the lab.[7]
-
Use Secondary Containment: Place the waste container inside a larger, chemically compatible secondary container (like a tub or tray) to contain any potential leaks.[8] The secondary container must be able to hold 110% of the volume of the primary container.[8]
-
Segregate Incompatibles: Store the container away from incompatible materials, such as strong acids, bases, and oxidizing agents.[7]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[8][10]
Step 4: Arranging for Final Disposal
Final disposal is a regulated process that must be handled by trained professionals.
-
Do Not Exceed Limits: Be aware of your institution's limits for waste accumulation, typically by volume (e.g., 55 gallons) and time (e.g., 90-180 days).[8][9]
-
Request Pickup: Schedule a waste pickup with your EHS department well before these limits are reached.[9]
-
Licensed Disposal: EHS will transport the waste to a licensed chemical destruction plant, likely for controlled incineration with flue gas scrubbing to neutralize hazardous byproducts.[4]
Spill and Exposure Management
-
In Case of a Spill:
-
Evacuate non-essential personnel.
-
Ensure the area is well-ventilated.
-
Wearing full PPE, absorb the spill with an inert material like vermiculite or sand.[11]
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[4]
-
Clean the spill area thoroughly.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[2][4]
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4]
-
Inhalation: Move the individual to fresh air.[2]
-
Seek immediate medical attention in all cases of exposure.
-
Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed.[10]
-
Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the residue.
-
Collect this first rinsate as hazardous waste.[10]
-
Repeat the rinse two more times, collecting the rinsate each time.
-
After drying, the container may be disposed of in regular trash or recycled, but the original label must be completely defaced.[10]
-
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Hazardous Waste | Ensures compliance with specific regulations for chlorinated compounds. |
| Container Type | Original container or HDPE carboy with screw cap. | Prevents leaks and chemical incompatibility.[7][8] |
| Primary Labeling | EHS Hazardous Waste Tag; full chemical name. | Communicates contents and hazards, ensuring safe handling.[5] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Centralizes waste, preventing accidental use or spills.[7] |
| Storage Conditions | In secondary containment; segregated from incompatibles. | Prevents spills and dangerous reactions.[7][8] |
| Final Disposal Method | Collection by EHS for licensed high-temperature incineration. | Ensures complete and environmentally sound destruction of the compound.[4] |
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal of this compound waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
-
How to Dispose of Chemical Waste. University of Tennessee, Knoxville. [Link]
-
2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278. PubChem. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-5-chloro-3-methylbenzaldehyde
This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 2-Amino-5-chloro-3-methylbenzaldehyde (CAS No. 151446-29-6). As a crucial intermediate in the synthesis of advanced agrochemicals, understanding its hazard profile is paramount to ensuring laboratory safety.[1] This guide moves beyond a simple checklist, explaining the rationale behind each procedural step to empower researchers with a deep, risk-based safety mindset.
Hazard Assessment: The "Why" Behind the Protection
A thorough understanding of a chemical's potential hazards is the foundation of any safety protocol. While a comprehensive toxicological profile for this compound is not fully established, a robust safety plan can be developed by analyzing its structural motifs and data from analogous compounds.
Primary Hazards: Based on data from structurally similar aminobenzaldehydes and chloromethylbenzaldehydes, the primary hazards are:
-
Skin Irritation (H315) and Sensitization (H317): Aromatic amines and aldehydes can cause skin irritation and may lead to allergic skin reactions upon repeated contact.[2][3]
-
Serious Eye Irritation (H319): As a fine particulate solid, the compound poses a significant risk of severe eye irritation if it comes into contact with the eyes.[3][4]
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory system.[3][4]
-
Acute Oral Toxicity (H302): The compound may be harmful if swallowed.[4][5]
Routes of Exposure: The most probable routes of accidental exposure in a laboratory setting are:
-
Inhalation: Breathing in airborne dust, especially during weighing or transfer operations.
-
Dermal Contact: Direct skin contact with the solid chemical or solutions containing it.
-
Eye Contact: Contact with airborne dust or from splashes during solution preparation.
-
Ingestion: Accidental transfer from contaminated hands to the mouth.
The Hierarchy of Controls: PPE as the Final Safeguard
Before selecting PPE, it is critical to implement more effective safety measures. The hierarchy of controls prioritizes engineering and administrative solutions over reliance on PPE.
-
Engineering Controls: These are the most effective measures. Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Administrative Controls: Establish Standard Operating Procedures (SOPs), provide thorough training, and ensure work areas are clearly designated for handling hazardous chemicals.
-
Personal Protective Equipment (PPE): This is the last line of defense, used to protect against residual hazards that cannot be eliminated by other means.
Task-Specific PPE Protocols
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum PPE requirements for common laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required for sealed containers |
| Weighing/Transfer (<1g) | Safety glasses with side shields | Nitrile gloves | Lab coat | Recommended to perform in a ventilated enclosure. Not required if in a fume hood. |
| Weighing/Transfer (>1g) | Chemical safety goggles | Nitrile gloves | Lab coat | Required if outside a fume hood (N95 minimum). Not required if inside a fume hood. |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Not required if performed in a fume hood. |
| Spill Cleanup | Chemical safety goggles & face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Air-Purifying Respirator (APR) with P100/Organic Vapor cartridges |
Rationale Behind Selections:
-
Eye Protection: Chemical safety goggles are mandated for tasks with a splash hazard (solution prep, spill cleanup) because they form a seal around the eyes, offering superior protection compared to safety glasses.[8][9]
-
Hand Protection: Nitrile gloves offer good protection against incidental contact with a wide range of chemicals. For prolonged contact or spill cleanup, more robust gloves are necessary. Always inspect gloves for tears before use and wash hands after removal.[10]
-
Respiratory Protection: An N95 dust mask is sufficient to protect against inhaling small quantities of powder. For larger spills or situations with significant aerosolization, a half-mask or full-face APR provides a higher level of protection against both particulates and potential vapors.[3]
Operational Workflow: Selection, Donning, and Doffing
Proper procedure is as important as the equipment itself. The following workflow ensures that PPE is used effectively and does not become a source of contamination.
PPE Selection Workflow
The diagram below outlines the decision-making process for selecting appropriate PPE based on the planned task.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
